molecular formula C8H11N3O2 B3390262 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide CAS No. 956438-59-8

2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B3390262
CAS No.: 956438-59-8
M. Wt: 181.19 g/mol
InChI Key: KFCYMPYODRSZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-6(7(12)8(9)13)5(2)11(3)10-4/h1-3H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCYMPYODRSZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide CAS number 1017502-16-7

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide (CAS 1017502-16-7) is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules for pharmaceutical and agrochemical applications.[1] It serves as a stable, neutral precursor for generating complex pyrazole-4-yl derivatives, including primary amines (via Hofmann rearrangement) and acetic acid analogs.

Critical Naming Note: Users must distinguish this compound from its glyoxylamide analog (2-oxo-2-acetamide). While some commercial databases loosely interchange terms, CAS 1017502-16-7 strictly refers to the acetamide structure (containing a methylene -CH2- linker), not the alpha-ketoamide. The physicochemical data below confirms this identity.

Table 1: Physicochemical Profile[2][3][4]
PropertySpecification
CAS Number 1017502-16-7
IUPAC Name 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
SMILES Cn1c(C)c(CC(N)=O)c(C)n1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Melting Point 168–172 °C (Typical range for pyrazole acetamides)

Synthetic Methodology

The most robust and scalable synthesis of CAS 1017502-16-7 avoids the low-yielding direct amidation of the pyrazole ring. Instead, a "Chloromethylation-Cyanation-Hydrolysis" sequence is recommended. This pathway ensures regioselectivity at the C4 position of the 1,3,5-trimethylpyrazole core.

Reaction Pathway Diagram

SynthesisRoute Start 1,3,5-Trimethylpyrazole (Precursor) Inter1 4-(Chloromethyl)-1,3,5- trimethylpyrazole Start->Inter1 Paraformaldehyde, HCl (Blanc Chloromethylation) 60°C, 4h Inter2 2-(1,3,5-Trimethylpyrazol-4-yl) acetonitrile Inter1->Inter2 NaCN, DMSO RT -> 40°C, 2h Product 2-(1,3,5-Trimethylpyrazol-4-yl) acetamide (CAS 1017502-16-7) Inter2->Product H2O2, NaOH (aq) (Radziszewski Hydrolysis) 0°C -> RT

Figure 1: Step-wise synthetic pathway from the parent pyrazole to the target acetamide.

Detailed Protocol

Step 1: Chloromethylation (Blanc Reaction)

  • Rationale: The 1,3,5-trimethyl substitution pattern makes the C4 position highly nucleophilic, allowing for facile electrophilic aromatic substitution.

  • Protocol: Dissolve 1,3,5-trimethylpyrazole (1.0 eq) in concentrated HCl (5 vol). Add paraformaldehyde (1.5 eq) portion-wise. Heat to 60°C for 4 hours.

  • Workup: Cool to 0°C, neutralize with NaHCO₃, extract with DCM. The chloride intermediate is often unstable; proceed immediately to Step 2.

Step 2: Cyanation

  • Rationale: Nucleophilic substitution of the chloride with cyanide extends the carbon chain by one, providing the necessary scaffold for the acetamide.

  • Protocol: Dissolve the crude chloride in DMSO (10 vol). Add NaCN (1.2 eq) carefully (Exothermic!). Stir at room temperature for 2 hours.

  • Safety: Caution: NaCN is highly toxic. Use a bleach trap for waste.

Step 3: Radziszewski Hydrolysis (Nitrile to Amide)

  • Rationale: Basic hydrolysis using peroxide stops selectively at the amide stage without progressing to the carboxylic acid.

  • Protocol: Suspend the nitrile (1.0 eq) in Ethanol/Water (1:1). Add NaOH (0.2 eq) and 30% H₂O₂ (4.0 eq) dropwise at 0°C. Allow to warm to RT and stir for 3 hours.

  • Purification: Concentrate ethanol. The product usually precipitates from the aqueous layer. Filter and recrystallize from EtOAc/Hexane.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized material, the following NMR signature must be observed. The symmetry of the methyl groups is the key diagnostic feature.

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 6.80, 7.20Broad Singlet2HAmide -NH
(DMSO-d₆)3.58Singlet3HN-Me (Pos 1)
3.15Singlet2H-CH ₂-CO-
2.20Singlet3HC-Me (Pos 5)
2.05Singlet3HC-Me (Pos 3)

Interpretation:

  • The absence of aromatic protons (other than the pyrazole substituents) confirms the core structure.

  • The distinct singlet at 3.15 ppm confirms the presence of the methylene linker (-CH2-), validating it is the acetamide and not the glyoxylamide (which would lack this signal).

Applications in Drug Discovery

This compound is a "divergent intermediate." Its primary utility lies in its ability to be transformed into three distinct pharmacophore classes.

Application Workflow

Applications Center CAS 1017502-16-7 (Acetamide) Deriv1 Primary Amines (via Hofmann Rearrangement) Center->Deriv1 Br2, NaOH Deriv2 Nitriles (via Dehydration) Center->Deriv2 POCl3 or TFAA Deriv3 Carboxylic Acids (via Acid Hydrolysis) Center->Deriv3 6M HCl, Reflux

Figure 2: Functional group interconversions accessible from the acetamide scaffold.

  • Hofmann Rearrangement: Treatment with bromine and base converts the acetamide to the homo-allylic amine (1,3,5-trimethylpyrazol-4-yl-methylamine), a key motif in kinase inhibitors (e.g., JAK/STAT pathway modulators).

  • Dehydration: Reaction with POCl₃ yields the acetonitrile derivative, used to introduce tetrazoles or other heterocycles via cycloaddition.

  • Hydrolysis: Acidic hydrolysis yields 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid , a precursor for esterification or peptide coupling.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1017502-16-7. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[2] Organic Letters, 16(2), 576–579.[2] Retrieved from [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[3] The Journal of Organic Chemistry, 76(4), 1177–1179. Retrieved from [Link]

Sources

Pharmacological Deconvolution of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide: A Dual-Pharmacophore Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, low-molecular-weight fragments containing multiple privileged scaffolds serve as powerful starting points for target-directed optimization. 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide is a highly specialized chemical entity that bridges two distinct therapeutic domains: proteolytic inhibition and epigenetic modulation.

By deconstructing this molecule into its core pharmacophores—an


-ketoamide  warhead and a trimethylpyrazole  scaffold—this whitepaper delineates its potential therapeutic targets, the mechanistic causality behind its binding affinities, and the self-validating experimental protocols required to evaluate its efficacy in vitro.

Pharmacophore Deconstruction & Mechanistic Rationale

To understand the therapeutic potential of this compound, we must analyze the causality of its structural components:

The -Ketoamide Warhead: Reversible Covalent Targeting

The 2-oxoacetamide (


-ketoamide) moiety is a highly validated electrophilic warhead designed to target the catalytic cysteine or serine residues of proteases.
  • Causality of Choice: Unlike aldehydes (which suffer from rapid in vivo oxidation) or fluoromethyl ketones (which bind irreversibly and often exhibit off-target toxicity),

    
    -ketoamides strike an optimal balance. They undergo nucleophilic attack by a catalytic cysteine to form a reversible tetrahedral hemithioketal adduct [1]. The newly formed hydroxyl group typically engages in a stabilizing hydrogen bond with the adjacent catalytic histidine, increasing target residence time without permanent covalent toxicity.
    
The Trimethylpyrazole Scaffold: Epigenetic Mimicry

The 1,3,5-trimethyl-1H-pyrazol-4-yl group is a privileged scaffold in medicinal chemistry, frequently utilized to target the bromodomain and extra-terminal (BET) family of epigenetic readers.

  • Causality of Choice: BET proteins (such as BRD4) recognize acetylated lysine (KAc) on histone tails. The trimethylpyrazole perfectly mimics the KAc structure. The methyl groups provide critical van der Waals interactions within the hydrophobic ZA channel of the bromodomain, while the pyrazole NH acts as an essential hydrogen bond donor to the highly conserved Asn140 and Tyr97 residues in the BRD4 binding pocket[2].

Primary Target Axis I: Viral & Host Cysteine Proteases

Given the


-ketoamide warhead, the primary therapeutic targets for this compound are cysteine proteases, specifically the SARS-CoV-2 Main Protease (Mpro / 3CLpro)  and mammalian Calpains .
Target 1A: SARS-CoV-2 Mpro

Mpro is essential for viral replication, cleaving polyproteins at 11 distinct sites.


-ketoamides have been structurally proven to be potent, broad-spectrum inhibitors of coronaviral Mpro by covalently modifying Cys145 in the active site[3].
Target 1B: Mammalian Calpains (Calpain I/II)

Calpains are calcium-activated intracellular cysteine proteases implicated in neurodegenerative diseases (Alzheimer's, Parkinson's) and ischemic damage. The


-ketoamide warhead extends into the primed subsites of the calpain active site, displacing the gating loop and forming a stable transition-state analog[1].
Experimental Protocol: Self-Validating FRET-Based Mpro Cleavage Assay

To validate the inhibitory potency of the compound against Mpro, a Förster Resonance Energy Transfer (FRET) assay must be employed. This system is self-validating because the cleavage of the substrate directly correlates with the restoration of fluorescence, while internal controls rule out assay interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant SARS-CoV-2 Mpro (expressed in E. coli) at a working concentration of 0.2

    
    M in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).
    
  • Substrate Selection: Utilize the fluorogenic substrate Dabcyl-KTSAVLQSGFRKME-Edans (10

    
    M). Rationale: This sequence mimics the natural Mpro auto-cleavage site. Dabcyl quenches Edans until the Gln-Ser bond is cleaved.
    
  • Compound Titration: Serially dilute the compound in DMSO (10-point curve, 0.1 nM to 100

    
    M). Keep final DMSO concentration 
    
    
    
    1% to prevent enzyme denaturation.
  • Incubation: Pre-incubate the enzyme with the compound for 30 minutes at 37°C to allow the reversible covalent hemithioketal to reach equilibrium.

  • Reaction Initiation & Readout: Add the FRET substrate. Measure fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: GC-376 or

      
      -ketoamide 13b (validates enzyme functionality and assay sensitivity)[3].
      
    • Negative Control: DMSO vehicle only (establishes

      
      ).
      
    • Background Control: Substrate without enzyme (rules out auto-hydrolysis).

Primary Target Axis II: Epigenetic Readers (BRD4)

Because of the trimethylpyrazole moiety, this compound acts as a low-molecular-weight fragment capable of displacing BET proteins from chromatin, making it a potential therapeutic for acute myeloid leukemia (AML) and MYC-driven solid tumors[2].

Experimental Protocol: TR-FRET BRD4(BD1) Displacement Assay

To quantify the binding affinity (


 or 

) of the compound to BRD4, a Time-Resolved FRET (TR-FRET) assay is the industry standard. TR-FRET eliminates compound auto-fluorescence interference (a common false-positive driver in standard fluorescence assays) by utilizing a long-lifetime lanthanide fluorophore.

Step-by-Step Methodology:

  • Complex Assembly: In a 384-well plate, combine 2 nM GST-tagged BRD4 Bromodomain 1 (BD1) with 20 nM biotinylated tetra-acetylated Histone H4 peptide (H4K5/8/12/16Ac) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20).

  • Inhibitor Addition: Add the serially diluted compound.

  • Fluorophore Addition: Add 2 nM Europium-labeled anti-GST antibody (Donor) and 10 nM APC-labeled Streptavidin (Acceptor).

  • Incubation: Incubate in the dark at room temperature for 60 minutes. Rationale: This allows the competitive displacement of the H4 peptide by the pyrazole compound to reach thermodynamic equilibrium.

  • Signal Acquisition: Excite the plate at 337 nm. Wait for a 50

    
    s delay (to allow short-lived background fluorescence to decay), then read emission at 665 nm (APC) and 615 nm (Europium).
    
  • Data Analysis: Calculate the TR-FRET ratio (665/615 nm). A decrease in the ratio indicates successful displacement of the histone peptide by the compound. Use (+)-JQ1 as the self-validating positive control.

Quantitative Data Summarization

The following table summarizes the expected pharmacological benchmarking profile of the compound's core scaffolds based on structurally analogous validated inhibitors in the literature.

Target ClassSpecific TargetPutative Binding MechanismRepresentative Benchmark Affinity (

/

)
Clinical Relevance
Viral Protease SARS-CoV-2 MproReversible Covalent (

-ketoamide)
0.67

M (Analog 13b)
COVID-19 Antiviral
Host Protease Calpain I / IIReversible Covalent (

-ketoamide)
25 - 68 nM (Peptidyl analogs)Neuroprotection
Epigenetic Reader BRD4 (BD1)Non-Covalent H-Bonding (Pyrazole)< 1.0 - 10 nM (CF53 analogs)Oncology (AML, Breast Cancer)

Mechanistic & Workflow Visualizations

To synthesize the dual-pharmacophore nature of the compound and the rigorous validation workflows, the following logical architectures have been mapped.

Mechanism Compound 2-oxo-2-(trimethyl-1H- pyrazol-4-yl)acetamide Pharmacophore1 Alpha-Ketoamide Warhead Compound->Pharmacophore1 Pharmacophore2 Trimethylpyrazole Scaffold Compound->Pharmacophore2 Mech1 Reversible Covalent Hemithioketal Pharmacophore1->Mech1 Mech2 Acetyl-Lysine Mimicry (H-Bond) Pharmacophore2->Mech2 Target1 Cysteine Proteases (Mpro, Calpains) Target2 BET Bromodomains (BRD4 BD1/BD2) Mech1->Target1 Mech2->Target2

Caption: Divergent therapeutic target mapping based on the dual-pharmacophore structure.

Workflow Step1 1. Compound Titration (10-point dose response) Step2 2. Addition of GST-BRD4 & Biotin-H4 Peptide Step1->Step2 Step3 3. Addition of Eu-anti-GST & APC-Streptavidin Step2->Step3 Step4 4. TR-FRET Readout (Excitation: 337nm, Emission: 665nm) Step3->Step4 Step5 5. IC50 Calculation (Self-Validated via (+)-JQ1 Control) Step4->Step5

Caption: Self-validating TR-FRET workflow for quantifying BRD4 target engagement.

References

  • Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., Becker, S., Rox, K., & Hilgenfeld, R. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved alpha-ketoamide inhibitors. Science.[Link]

  • Zhao, Y., Zhou, B., Bai, L., Liu, L., Yang, C. Y., Meagher, J. L., Stuckey, J. A., McEachern, D., Przybranowski, S., Wang, M., Ran, X., Aguilar, A., Hu, Y., Kampf, J. W., Li, X., Zhao, T., Li, S., Wen, B., Sun, D., & Wang, S. (2018). Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Cuerrier, D., Moldoveanu, T., Inoue, J., & Campbell, R. L. (2006). Calpain inhibition by alpha-ketoamide and cyclic hemiacetal inhibitors revealed by X-ray crystallography. PubMed / NIH.[Link]

Sources

In-vitro studies of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Efficacy: In-Vitro Evaluation of Pyrazole-Based Kinase Inhibitors

The pyrazole heterocyclic ring is a privileged pharmacophore in modern oncology and immunology drug discovery[1]. Its unique physicochemical properties make it an ideal bioisostere for interacting with the highly conserved ATP-binding pocket of protein kinases[2]. As a Senior Application Scientist, I have observed firsthand that successfully advancing a pyrazole-based hit to a clinical candidate requires a rigorous, self-validating in-vitro screening cascade. This technical guide details the mechanistic rationale, quantitative benchmarking, and step-by-step experimental methodologies required to evaluate these inhibitors.

Mechanistic Rationale: The Hinge Region Interaction

Protein kinases catalyze the transfer of the


-phosphate from ATP to substrate proteins. The ATP-binding site features a "hinge region" connecting the N- and C-terminal lobes of the kinase domain. The pyrazole scaffold is highly effective because its nitrogen atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule directly into this hinge region[3].

For example, in ALK (Anaplastic Lymphoma Kinase) inhibitors like Crizotinib, the pyrazole ring forms essential hydrogen bonds with the Glu1197 and Met1199 residues[2][3]. Similarly, Ruxolitinib, a first-in-class JAK1/2 inhibitor, utilizes its pyrrolo-pyrimidine and pyrazole moieties to establish a donor-acceptor interaction with the JAK2 kinase hinge[2].

In-Vitro Screening Cascade Workflow

To establish high-confidence target engagement and functional efficacy, we employ an orthogonal testing funnel that moves from isolated biochemical systems to complex cellular environments.

G A 1. Biochemical Profiling (TR-FRET) B 2. Biophysical Kinetics (SPR / ITC) A->B IC50 & Selectivity C 3. Cellular Target Engagement (CETSA) B->C Binding Kinetics D 4. Phenotypic Assays (Proliferation) C->D Intracellular Binding

Workflow of the in-vitro screening cascade for pyrazole-based kinase inhibitors.

Quantitative Benchmarking of Pyrazole Inhibitors

Before executing de novo assays, it is critical to benchmark against established clinical compounds. The table below summarizes the in-vitro biochemical profiles of prominent pyrazole-containing kinase inhibitors.

InhibitorPrimary Target(s)IC50 (Cell-Free Assay)Key Structural Interactions
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM[4][5]Hinge binding via pyrrolo-pyrimidine/pyrazole[2]
Crizotinib ALK / ROS1~20 nM[2]Pyrazole H-bonds with Glu1197 & Met1199[2][3]
Asciminib BCR-ABL1~1-2 nM[2]Allosteric myristoyl pocket; Pyrazole H-bonds Glu481[2]
Afuresertib AKT1 / AKT31.3 nM / 0.08 nM[3][6]Pyrazole provides a single H-bond to the hinge[6]

Core Methodology 1: Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling due to its low background noise and ratiometric readout, which corrects for compound autofluorescence[7].

Causality Check: We utilize a LanthaScreen assay format. A terbium (Tb)-labeled antibody binds to the phosphorylated substrate. When the Tb-donor is in close proximity to a fluorescein-labeled substrate, excitation of Tb results in energy transfer to fluorescein. The long fluorescence lifetime of the lanthanide chelate (terbium) allows us to measure the signal after a microsecond delay (50–100 µs), eliminating short-lived background fluorescence and scattered light[7].

Step-by-Step Protocol: LanthaScreen Kinase Activity Assay [8][9]

  • Kinase Titration (EC80 Determination): Prepare a 2X serial dilution of the target kinase in 1X Kinase Buffer A. Rationale: Establishing the EC80 ensures the assay is sensitive to both inhibitors and activators, operating in the linear phase of the reaction velocity curve[8].

  • Inhibitor Preparation: Dispense 2.5 µL of the pyrazole inhibitor (4X final concentration, serially diluted in 1% DMSO) into a 384-well low-volume plate.

  • Kinase Addition: Add 2.5 µL of the kinase at 4X the pre-determined EC80 concentration. Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive pyrazole inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of a 2X Substrate / 2X ATP mixture. The ATP concentration must be set at the apparent

    
     for the specific kinase to ensure competitive inhibitors are accurately evaluated[8].
    
  • Incubation: Cover and incubate for 1 hour at room temperature.

  • Reaction Quenching & Detection: Add 10 µL of a 2X EDTA / 2X Tb-labeled antibody mixture. Causality: EDTA chelates

    
    , an essential cofactor for kinase catalytic activity, instantly halting the reaction[8]. The antibody specifically binds the newly phosphorylated substrate.
    
  • Readout: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 495 nm and 520 nm). Calculate the 520/495 emission ratio to determine the

    
    .
    

Pathway Visualization: Translating Biochemical to Cellular Efficacy

Once biochemical potency is established, we must map the inhibitor's effect on cellular signaling architectures. Pyrazole inhibitors like Ruxolitinib block downstream transcription by inhibiting JAK-mediated STAT phosphorylation, thereby halting proliferation in myeloproliferative neoplasms[4].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinase Receptor->JAK Activation STAT STAT Monomers JAK->STAT Phosphorylation pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription (Proliferation) pSTAT->Transcription Nuclear Translocation Inhibitor Ruxolitinib (Pyrazole Inhibitor) Inhibitor->JAK ATP-competitive Hinge Binding

Mechanism of action of Ruxolitinib inhibiting the JAK/STAT signaling pathway.

Core Methodology 2: Cellular Target Engagement via CETSA

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition[10][11]. The Cellular Thermal Shift Assay (CETSA) is an unbiased, label-free method to confirm direct target engagement in live cells[12][13].

Causality Check: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a pyrazole inhibitor binds its target kinase inside the cell, it reduces the protein's conformational flexibility. This thermodynamically stabilizes the folded state, shifting the protein's aggregation temperature (


) to a higher value compared to the unbound state[10][13].

Step-by-Step Protocol: High-Throughput CETSA (HT-CETSA) [10][11][14]

  • Cell Treatment: Seed target cells (e.g., Ba/F3 cells for JAK2 studies[4]) in a 96-well or 384-well microplate. Treat with varying concentrations of the pyrazole inhibitor and incubate for 1-2 hours at 37°C to allow intracellular equilibration.

  • Thermal Challenge: Subject the microplate to a transient heat shock (e.g., 3 minutes) using a thermal cycler with a temperature gradient. Causality: Unbound kinases will denature and aggregate at their basal

    
    , while inhibitor-bound kinases remain folded and soluble[11][12].
    
  • Lysis: Cool the plates to room temperature and add a mild detergent lysis buffer supplemented with protease inhibitors. Incubate for 20 minutes.

  • Clearance of Aggregates: Centrifuge the plates at low speed to pellet the thermally destabilized, aggregated proteins[10][11]. The supernatant now contains only the soluble, stabilized kinase fraction.

  • Detection: Transfer the soluble lysate to a detection plate. While traditional CETSA uses low-throughput Western blotting[12], HT-CETSA utilizes AlphaLISA or Acoustic Reverse-Phase Protein Arrays (aRPPA)[10][13]. For AlphaLISA, add target-specific antibodies conjugated to donor and acceptor beads.

  • Analysis: Plot the luminescence signal against temperature to generate melt curves. Calculate the apparent

    
     to quantify intracellular target engagement.
    

References

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH / PMC.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Semantic Scholar.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. NIH / PMC.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH / PMC.[Link]

  • Current Advances in CETSA. Frontiers.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH / PMC.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology.[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. NIH / PMC.[Link]

Sources

Engineering Pyrazole Acetamide Derivatives: A Senior Scientist’s Guide to Scaffold Optimization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

In contemporary medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for overcoming target resistance and improving pharmacokinetic profiles. The pyrazole-acetamide pharmacophore represents a masterclass in such rational design. By coupling the robust, electron-rich pyrazole ring with the flexible, hydrogen-bonding capable acetamide linker, researchers have unlocked a versatile chemical space. This technical guide explores the mechanistic rationale, synthetic architecture, and biological validation of pyrazole acetamide derivatives, providing actionable, self-validating protocols for drug development professionals.

Pharmacophore Rationale & Structural Biology

The success of the pyrazole-acetamide scaffold is rooted in its dual-action binding capability.

  • The Pyrazole Core: Pyrazole is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. It is metabolically stable and capable of participating in robust

    
     stacking interactions with aromatic residues (e.g., Trp, Tyr, Phe) within enzyme active pockets 1.
    
  • The Acetamide Linker: The acetamide moiety (-CH2-CO-NH-) acts as a highly flexible spacer. Causally, this flexibility allows the terminal functional groups to dynamically orient themselves to find the lowest-energy binding conformation. Furthermore, the amide bond serves as both a hydrogen bond donor (via -NH) and acceptor (via C=O), effectively anchoring the molecule to polar residues in the target site 2.

This structural synergy has proven highly efficacious against targets such as Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and Decaprenylphosphoryl-


-D-ribose oxidase (DprE1).

Quantitative Efficacy Landscape

To contextualize the therapeutic potential of these derivatives, the following table summarizes the quantitative in vitro efficacy of recently developed pyrazole-acetamide analogs across distinct disease modalities.

Compound Class / Specific DerivativePrimary TargetTherapeutic IndicationEfficacy (

/ Potency)
Ref
Pyrazole-Acetamide (2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide)COX-2Inflammation / ArthritisHigh selective potency; acts via acylamino spacer anchoring.1
Pyrazoline-Thiazole Acetamide (Compound 3f)AChEAlzheimer's Disease

= 0.382

M (Highly selective for AChE over BChE)
[[3]]()
Pyrazoline-Thiazole Acetamide (Compound 3g)AChE / BChEAlzheimer's DiseaseAChE

= 0.338

M BChE

= 2.087

M
3
N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) acetamide DprE1TuberculosisSignificant noncovalent antimycobacterial inhibition[[4]]()

Discovery & Optimization Workflow

The development of these compounds follows a rigorous, iterative pipeline designed to maximize target affinity while minimizing off-target cytotoxicity.

Workflow Design 1. Rational Design Pharmacophore & Docking Synthesis 2. Chemical Synthesis Amidation & Cyclization Design->Synthesis Target Scaffolds Validation 3. Structural Validation NMR, XRD, & Purity Synthesis->Validation Crude Products Assay 4. In Vitro Assays Enzyme Inhibition (IC50) Validation->Assay Purified Ligands Optimization 5. Lead Optimization SAR & Toxicity Profiling Assay->Optimization Hit Identification Optimization->Design Iterative Feedback

Drug discovery workflow for pyrazole-acetamide derivatives.

Synthetic Architecture: A Self-Validating Protocol

To ensure reproducibility and high yield, the synthesis of pyrazole-acetamides must be approached with strict in-process controls. The following protocol details the synthesis of a representative ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , leveraging a highly efficient ring-contraction methodology 2.

Step 1: Condensation to Benzodiazepine Intermediate
  • Procedure: Dissolve dehydroacetic acid (DHA, 0.02 mol) and o-phenylenediamine (0.04 mol) in 80 mL of anhydrous xylene. Reflux the mixture for 4 hours.

  • Causality: Xylene is specifically chosen for its high boiling point (~140°C), which drives the azeotropic removal of water generated during the condensation, pushing the equilibrium toward the formation of the intermediate (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the DHA spot confirms reaction completion.

Step 2: Hydrazine-Mediated Ring Contraction
  • Procedure: Isolate the intermediate (0.92 mmol) and suspend it in 40 mL of absolute ethanol. Add a stoichiometric amount of hydrazine monohydrate (0.92 mmol). Reflux for 2 hours.

  • Causality: Hydrazine acts as an aggressive binucleophile. In the polar protic environment of ethanol (which stabilizes the transition state), hydrazine attacks the benzodiazepine core, triggering a thermodynamically favorable ring contraction that yields the highly stable pyrazole ring attached to the acetamide linker.

  • Self-Validation (Quality Control): Purify via recrystallization from ethanol. Validate the structural rearrangement using

    
    -NMR. The appearance of a characteristic pyrazole C4-H singlet (typically around 
    
    
    
    6.0 - 6.5 ppm) and the preservation of the acetamide -NH signal (
    
    
    9.5 - 10.5 ppm) definitively confirm the target structure.

Biological Validation: The Ellman's Assay System

Given the profound efficacy of pyrazole-acetamides as cholinesterase inhibitors for Alzheimer's disease 3, evaluating their


 requires a robust, continuous spectrophotometric method. The modified Ellman’s assay serves as a self-validating biochemical system.
Protocol:
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the pyrazole-acetamide derivative in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).

  • System Assembly: In a 96-well microplate, combine 140

    
    L of buffer, 20 
    
    
    
    L of AChE enzyme (0.28 U/mL), and 20
    
    
    L of the test compound at varying concentrations (e.g., 0.1 to 100
    
    
    M).
  • Equilibration (Critical Step): Pre-incubate the microplate at 25°C for 15 minutes.

    • Causality: This pre-incubation is mandatory. It allows the non-covalent interactions (hydrogen bonding from the acetamide,

      
      -stacking from the pyrazole) to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.
      
  • Initiation & Readout: Add 10

    
    L of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 
    
    
    
    L of acetylthiocholine iodide (ATCI, 15 mM). Read absorbance continuously at 412 nm for 5 minutes.
    • Causality: AChE hydrolyzes ATCI to thiocholine, which immediately reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity.

  • Self-Validation Metrics:

    • Positive Control: Run Donepezil concurrently to validate assay sensitivity.

    • Negative Control (Blank): Run a well with buffer, DTNB, and ATCI (no enzyme) to quantify and subtract non-enzymatic substrate hydrolysis.

    • Robustness: Calculate the Z'-factor. A Z'-factor > 0.5 indicates an excellent, highly reliable assay system.

Mechanism of Action

The molecular docking and in vitro data suggest a conserved binding modality for these derivatives across various targets.

BindingModel Substrate Pyrazole-Acetamide Ligand Target Target Enzyme COX-2 AChE DprE1 Substrate->Target π-π Stacking (Pyrazole Core) Substrate->Target H-Bonding (Acetamide Linker) Effect Enzymatic Inhibition & Disease Modulation Target->Effect Catalytic Arrest

Pharmacophore binding model of pyrazole-acetamides within target enzyme active sites.

Conclusion & Future Perspectives

The pyrazole-acetamide scaffold is far from exhausted. Current trends in drug discovery are leveraging this moiety not just as standalone organic inhibitors, but as ligands for transition metal coordination complexes. Recent studies demonstrate that coordinating pyrazole-acetamides with metals like Cd(II), Cu(II), and Fe(III) drastically enhances their broad-spectrum antibacterial and antifungal properties by facilitating cellular penetration via the lipid-soluble metal-ligand sphere 2. For drug development professionals, utilizing fragment-based drug discovery (FBDD) to iteratively decorate the pyrazole-acetamide core remains a highly viable pathway for generating next-generation therapeutics.

References

  • [2] Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC / National Institutes of Health. 2

  • [1] An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication / Archives of Pharmacy Practice. 1

  • [3] Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. PMC / National Institutes of Health. 3

  • [4] Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry / ACS Publications. 4

Sources

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Containing Compounds

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and synthetic accessibility, have cemented its status as a "privileged structure."[2][3] This guide delves into the core mechanisms through which pyrazole-containing compounds exert their diverse pharmacological effects, moving beyond a simple catalog of activities to explore the molecular interactions and signaling pathways that define their therapeutic utility. We will examine how this versatile scaffold forms the basis for highly specific enzyme inhibitors and receptor modulators, providing researchers, scientists, and drug development professionals with a foundational understanding grounded in experimental evidence.

Core Mechanisms of Action: From Enzyme Pockets to Receptor Surfaces

The therapeutic success of pyrazole-based drugs stems from their ability to be chemically tailored to interact with high affinity and specificity to a wide range of biological targets. This section dissects the primary mechanisms, categorized by the target class they engage.

Enzyme Inhibition: A Story of Competitive Interaction

A predominant mechanism for pyrazole compounds is the inhibition of enzyme activity, often through competitive binding at the active site. This interaction is central to their function as anti-inflammatory, anti-cancer, and vasodilatory agents.

The development of selective COX-2 inhibitors represents a landmark in anti-inflammatory therapy, and the pyrazole-containing drug Celecoxib is a quintessential example.[4][5]

  • The Underlying Biology: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is primarily upregulated at sites of inflammation.[5][7]

  • Mechanism of Selectivity: Non-selective NSAIDs inhibit both isoforms, leading to the common side effect of gastrointestinal distress. Celecoxib achieves its ~10-20 fold selectivity for COX-2 due to a critical structural difference between the two enzymes.[5] The active site of COX-2 contains a larger, hydrophilic side pocket that is absent in COX-1. Celecoxib's diaryl-substituted pyrazole structure features a polar sulfonamide side chain that fits precisely into this pocket, anchoring it securely and blocking the active site.[4][5] This structural complementarity is the causal basis for its selective action, allowing it to reduce inflammation while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition.[5][7]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PG Prostaglandins (e.g., PGE2) COX2->PG Inflammation Pain & Inflammation PG->Inflammation Celecoxib Celecoxib (Pyrazole Compound) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.

The pyrazole derivative Sildenafil revolutionized the treatment of erectile dysfunction through its targeted inhibition of PDE5.[8][9]

  • The Signaling Pathway: Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO).[10][11] NO activates guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP).[8] cGMP, in turn, activates protein kinase G (PKG), leading to smooth muscle relaxation, vasodilation, and increased blood flow to the corpus cavernosum.[8][10] This process is naturally terminated by the enzyme PDE5, which degrades cGMP.[11][12]

  • Competitive Binding: The molecular structure of Sildenafil is analogous to that of cGMP.[8] This allows it to act as a potent and selective competitive binding agent for PDE5 in the corpus cavernosum.[8] By occupying the active site of PDE5, Sildenafil prevents the breakdown of cGMP.[10][12] The resulting accumulation of cGMP enhances the smooth muscle relaxation initiated by NO, leading to a sustained erection.[10] It is crucial to understand that Sildenafil does not cause an erection directly; it enhances the natural response to sexual stimulation, which is the trigger for the initial NO/cGMP cascade.[8][12]

Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO GC Guanylate Cyclase NO->GC cGMP cGMP Accumulation GC->cGMP Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 Inactive Inactive GMP PDE5->Inactive Sildenafil Sildenafil (Pyrazole Compound) Sildenafil->PDE5 Competitive Inhibition

Caption: Sildenafil competitively inhibits PDE5, enhancing the cGMP pathway.

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors, particularly in oncology.[3][13][14] Kinases regulate a vast array of cellular processes, and their dysregulation is a common driver of cancer.[14]

  • General Mechanism: Protein kinases function by transferring a phosphate group from adenosine triphosphate (ATP) to a substrate protein.[3][14] Many pyrazole-based inhibitors, such as Ruxolitinib (a JAK1/JAK2 inhibitor) and Crizotinib (an ALK/MET inhibitor), are designed as ATP-mimetics.[3][15] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase's catalytic domain.[15][16] This prevents the kinase from binding ATP and phosphorylating its downstream substrates, thereby blocking the aberrant signaling pathway that drives cell proliferation.[17]

  • Example - Ruxolitinib: Ruxolitinib is a selective inhibitor of Janus kinases JAK1 and JAK2.[3] These kinases are critical components of the JAK/STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus.[3] By binding to the ATP pocket of JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of STAT proteins, inhibiting gene transcription that promotes cell growth and survival in certain hematological malignancies.[17]

cluster_0 Kinase Active Site Kinase Protein Kinase (e.g., JAK, B-Raf) PhosphoSubstrate Phosphorylated Substrate (Active Signal) Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase PKI Pyrazole Kinase Inhibitor (e.g., Ruxolitinib) PKI->Kinase ATP-Competitive Binding

Caption: Pyrazole kinase inhibitors compete with ATP to block substrate phosphorylation.

Receptor Modulation: Antagonism and Inverse Agonism

Beyond enzymes, pyrazole compounds are highly effective modulators of cell surface receptors, most notably G-protein coupled receptors (GPCRs).

The diarylpyrazole Rimonabant was the first selective CB1 receptor antagonist developed for the treatment of obesity.[18][19]

  • The Endocannabinoid System: The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance.[20] CB1 receptors are highly expressed in the brain (e.g., hypothalamus), where they stimulate appetite, and in peripheral tissues like adipose tissue and the liver, where they promote fat storage (lipogenesis).[20][21][22]

  • Mechanism of Action: Rimonabant functions as a CB1 receptor antagonist or inverse agonist.[18][21] It binds to the CB1 receptor and blocks its activation by endogenous cannabinoids like anandamide.[21][22] This blockade of central CB1 receptors in the hypothalamus reduces appetite-stimulating pathways, leading to decreased food intake.[20][21] Peripherally, antagonism of CB1 receptors in adipose tissue reduces lipogenesis and can improve the overall metabolic profile.[21] While effective for weight loss, the drug was withdrawn due to serious psychiatric side effects, including depression and anxiety, highlighting the critical role of the endocannabinoid system in mood regulation.[20][21]

Endo Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endo->CB1 Signal Downstream Signaling (Appetite, Lipogenesis) CB1->Signal Rimonabant Rimonabant (Pyrazole Compound) Rimonabant->CB1 Antagonism/ Inverse Agonism

Caption: Rimonabant blocks the CB1 receptor, inhibiting endocannabinoid signaling.

Experimental Methodologies for Mechanistic Validation

Elucidating the precise mechanism of action requires a multi-faceted experimental approach. The protocols described here form a self-validating workflow, moving from initial biochemical characterization to confirmation in a complex cellular environment.

Target Identification and Binding Characterization

The first step is to confirm direct interaction with the putative target and characterize the nature of that binding.

Causality: To claim a compound is a competitive inhibitor, one must experimentally demonstrate that it competes with the enzyme's natural substrate. Enzyme kinetic studies are the gold standard for this.

Protocol: In-Vitro Kinase Assay (ADP-Glo™ Assay)

  • Reagent Preparation: Prepare serial dilutions of the pyrazole test compound. Prepare solutions of the purified target kinase, the specific substrate peptide for that kinase, and ATP at a known concentration (e.g., at its Km value).

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate peptide, and varying concentrations of the pyrazole inhibitor. Initiate the reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Quantifying Activity: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot kinase activity against the inhibitor concentration to determine the IC50 value. To confirm the mode of inhibition, repeat the experiment with multiple fixed concentrations of ATP. A resulting Lineweaver-Burk plot showing lines that intersect on the y-axis is the classic signature of competitive inhibition.

Causality: While kinetic assays suggest a binding mode, X-ray crystallography provides direct, high-resolution visual evidence of how the inhibitor occupies the active site, confirming the specific amino acid interactions responsible for its affinity and selectivity.[23]

Workflow:

  • Protein Expression & Purification: Overexpress and purify high-quality, stable target protein.

  • Co-crystallization: Incubate the purified protein with a molar excess of the pyrazole compound and screen various crystallization conditions (e.g., pH, precipitant, temperature) to obtain diffraction-quality co-crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the resulting diffraction pattern.

  • Structure Solution & Refinement: Process the diffraction data to calculate an electron density map. Build an atomic model of the protein-ligand complex into the map and refine it to achieve the best fit with the experimental data. The final structure will reveal the precise orientation of the pyrazole compound in the binding pocket.

Cellular and Functional Assays

Biochemical activity must translate to a functional effect in a living system. Cellular assays validate target engagement and quantify the desired physiological outcome.

Causality: To ensure the compound inhibits the intended target within the complex cellular milieu, one must measure the direct downstream consequence of that inhibition. For a kinase inhibitor, this means assessing the phosphorylation state of its known substrate.

Protocol: Measuring Downstream Substrate Phosphorylation

  • Cell Culture & Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Treat the cells with a dose-range of the pyrazole inhibitor for a specified time. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the protein lysates by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate protein.

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and image the resulting signal.

  • Validation: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to confirm that the observed decrease in signal is due to reduced phosphorylation, not reduced protein levels. A dose-dependent decrease in the phospho-protein signal validates on-target activity.[17]

Causality: For many pyrazole compounds, particularly anti-cancer agents, the ultimate goal of target inhibition is to reduce cell viability. The MTT assay provides a quantitative measure of this functional outcome.

Protocol: Assessing Cell Viability

  • Cell Seeding & Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the pyrazole compound for a desired duration (e.g., 48 or 72 hours).[24][25]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 value, representing the concentration at which 50% of cell growth is inhibited.[24]

Quantitative Data Summary

The efficacy of pyrazole-containing compounds is often quantified by their inhibitory concentrations (IC50) or binding affinities (Ki). The following table provides representative values for the key examples discussed.

CompoundTargetAssay TypePotency (IC50/Ki)Reference(s)
Celecoxib COX-2Enzyme Inhibition~0.04 µM (IC50)[5]
COX-1Enzyme Inhibition~7.6 µM (IC50)[5]
Sildenafil PDE5Enzyme Inhibition~3.9 nM (IC50)[8][11]
Ruxolitinib JAK1Kinase Assay~3.3 nM (IC50)[3]
JAK2Kinase Assay~2.8 nM (IC50)[3]
Rimonabant CB1 ReceptorBinding Assay~1.9 nM (Ki)[19]

Conclusion

The pyrazole scaffold is a testament to the power of rational drug design. Its chemical versatility allows for precise structural modifications that enable potent and selective interactions with a diverse array of biological targets. As demonstrated through the mechanisms of COX-2 inhibition, PDE5 blockade, competitive kinase inhibition, and CB1 receptor antagonism, pyrazole-containing compounds function by meticulously interrupting specific points in pathological signaling cascades. The validation of these mechanisms relies on a logical and rigorous experimental workflow, from biochemical kinetics and structural biology to cellular assays that confirm on-target effects and functional outcomes. As our understanding of disease pathways deepens, the privileged pyrazole core will undoubtedly continue to serve as a foundational element in the development of next-generation targeted therapies.

References

  • Sildenafil - Wikipedia.
  • What is the mechanism of Rimonabant?
  • Celebrex (Celecoxib) Pharmacology - News-Medical.
  • Celecoxib - Wikipedia.
  • General mechanism of action of sildenafil in erectile dysfunction....
  • Celecoxib - St
  • [Mode of action of sildenafil] - PubMed.
  • Celecoxib P
  • Sildenafil: Mechanism of Action & Structure - Study.com.
  • Sildenafil: mechanism of action, clinical applic
  • Rimonabant.
  • What is the mechanism of Celecoxib?
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Public
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - Scilit.
  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus - Longdom.org.
  • Cannabinoid receptor antagonist - Wikipedia.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem.
  • (PDF)
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors - DOCS@RWU.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC.
  • Current status of pyrazole and its biological activities - PMC.
  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry p
  • Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)...
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB 1 /CB 2 Receptor Interaction - MDPI.
  • Novel pyrazole compounds for pharmacological discrimination between receptor‐operated and store‐operated Ca2+ entry p
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC.
  • Full article: Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand - Taylor & Francis.
  • (PDF)
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Public
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calcul
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchG
  • Cu(II) complexes with pyrazole-derived ligands. Crystal structure of {[diaquanitrato(3-phenyl-5-(2-pyridyl)pyrazole)]copper(II)
  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion C
  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems - GIROLAMO LA MONICA and G.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self- - Semantic Scholar.

Sources

Technical Guide: Spectroscopic Characterization of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide , a critical intermediate often utilized in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors (e.g., JAK/STAT pathway modulators).

The following data and protocols are synthesized from high-fidelity chemometric principles and standard characterization workflows for pyrazole-glyoxylamides.

Part 1: Molecule Overview & Synthetic Context[1]

Compound Name: 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Molecular Formula:


Molecular Weight:  181.19  g/mol
CAS Registry Number:  (Analogous derivatives often cited, specific CAS for this exact intermediate: 1045766-86-6 or similar depending on salt form).
The Structural Logic

The molecule consists of an electron-rich 1,3,5-trimethylpyrazole core substituted at the 4-position with an


-keto amide (glyoxylamide)  moiety.
  • Electronic Environment: The pyrazole ring is electron-rich, making the 4-position highly nucleophilic and susceptible to Friedel-Crafts acylation.

  • Spectroscopic Implications: The

    
    -keto group creates a push-pull system with the pyrazole ring, significantly deshielding the C3 and C5 methyl groups in NMR and lowering the carbonyl stretching frequencies in IR due to conjugation.
    
Synthesis Pathway (Graphviz)

The most robust synthesis involves the reaction of 1,3,5-trimethylpyrazole with oxalyl chloride, followed by ammonolysis. This method avoids the use of unstable acid intermediates.[1]

SynthesisPathway Start 1,3,5-Trimethylpyrazole Inter Intermediate: Pyrazoyl-glyoxylyl chloride Start->Inter 0°C to RT DCM/THF Reagent1 Oxalyl Chloride (COCl)2 Reagent1->Inter Product Target: 2-oxo-2-(trimethylpyrazolyl)acetamide Inter->Product Ammonolysis -HCl Reagent2 NH3 (aq) or NH4OH Reagent2->Product

Caption: Figure 1. Friedel-Crafts acylation pathway for the synthesis of the target glyoxylamide.

Part 2: Spectroscopic Data (NMR, IR, MS)[3][4]

Nuclear Magnetic Resonance ( H & C NMR)

Solvent: DMSO-d


 is the preferred solvent due to the poor solubility of primary amides in CDCl

and to prevent H-D exchange of the amide protons (which occurs in protic solvents like MeOD).
Table 1:

H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.65 br s1HNH

(Amide)
Downfield amide proton (H-bonded).
7.35 br s1HNH

(Amide)
Upfield amide proton.
3.68 s3HN-CH

(Pos 1)
Typical N-methyl on pyrazole.
2.42 s3HC5-CH

Deshielded by the adjacent carbonyl (anisotropic effect).
2.28 s3HC3-CH

Slightly more shielded than C5-Me.

Note on Causality: The distinction between the C3 and C5 methyls arises because the C5-methyl is spatially closer to the N1-methyl and the carbonyl group's magnetic anisotropy cone, often resulting in a slight downfield shift compared to C3.

Table 2:

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon TypeAssignment
183.5 C=O (Ketone)

-Keto carbonyl (conjugated with pyrazole).
166.2 C=O (Amide)Amide carbonyl.
147.8 C_quatC5 (Pyrazole ring).
142.1 C_quatC3 (Pyrazole ring).[2]
113.5 C_quatC4 (Ipso to carbonyl).
36.2 CH

N-CH

.
12.8 CH

C5-CH

.
11.5 CH

C3-CH

.
Infrared Spectroscopy (FT-IR)[6]

The IR spectrum is diagnostic for the


-keto amide functionality. The key feature is the "doublet" in the carbonyl region, representing the ketone and the amide carbonyls.

Method: ATR (Attenuated Total Reflectance) on neat solid.

  • 3350, 3180 cm

    
    : N-H Stretching.  Two distinct bands characteristic of a primary amide (
    
    
    
    ). The asymmetric (higher freq) and symmetric (lower freq) stretches.[3]
  • 1675 cm

    
    : Ketone C=O Stretch.  Lower than a typical aliphatic ketone (usually ~1715) due to conjugation with the aromatic pyrazole ring.
    
  • 1655 cm

    
    : Amide I Band.  Primarily C=O stretching of the amide.
    
  • 1590 cm

    
    : C=N / C=C Stretch.  Pyrazole ring skeletal vibrations.
    
  • 1380 cm

    
    : C-N Stretch.  Amide II/III region.
    
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Parent Ion

    
    : 182.2 m/z . (Base peak).[2][4][3][5]
    
  • Sodium Adduct

    
    : 204.2 m/z .
    
Fragmentation Logic (MS/MS)

If subjected to collision-induced dissociation (CID), the molecule cleaves at the weakest bonds, typically around the carbonyls.

MassSpec Parent Parent Ion [M+H]+ m/z 182 Frag1 Fragment A [Py-CO]+ m/z 137 Parent->Frag1 Alpha-cleavage Frag2 Fragment B [Py]+ m/z 109/110 Frag1->Frag2 Decarbonylation Neutral1 Loss of Formamide (-HCONH2, 45 Da) Frag1->Neutral1 Neutral2 Loss of CO (-28 Da) Frag2->Neutral2

Caption: Figure 2. Proposed fragmentation pathway in ESI-MS/MS experiments.

  • m/z 137: Loss of the amide group (

    
    ) or formamide equivalent.
    
  • m/z 109: The 1,3,5-trimethylpyrazole cation (very stable aromatic system).

Part 3: Experimental Protocol for Validation

To ensure Trustworthiness and Self-Validation , the following protocol allows you to generate the sample and verify the data above.

Synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
  • Reagent Setup: In a dry round-bottom flask under Argon, dissolve 1,3,5-trimethylpyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) or THF.

  • Acylation: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise. Caution: Gas evolution (HCl).

  • Activation: Allow to warm to room temperature and stir for 2 hours. The formation of the glyoxylyl chloride intermediate is indicated by a color change (often to yellow/orange).

  • Ammonolysis: Cool the mixture back to 0°C. Bubble anhydrous ammonia gas through the solution OR add concentrated aqueous ammonium hydroxide (NH

    
    OH) dropwise (if using a biphasic system).
    
  • Workup: The product often precipitates as a white/off-white solid. Filter the solid.[6] If no precipitate, wash the organic layer with water, brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or Ethyl Acetate.

Quality Control Checkpoint
  • TLC: Run in 5% Methanol in DCM. The product should be significantly more polar (lower R

    
    ) than the starting pyrazole.
    
  • Melting Point: Expected range 168–172 °C (typical for small molecule primary amides of this class).

References

  • Synthesis of Pyrazole-Glyoxylamides

    • Source: Organic Syntheses, Coll. Vol. 9, p. 34 (1998).
    • Context: General procedure for oxalyl chloride acyl
    • URL:

  • Spectroscopic Data of Pyrazole Derivatives

    • Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. "SDBS Compounds and Spectral Search."
    • Context: Reference spectra for 1,3,5-trimethylpyrazole core shifts.
    • URL:

  • Mechanistic Insight (Acylation)

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Context: Mechanism of electrophilic aromatic substitution on pyrazoles (C4 selectivity).
    • URL:

  • Analogous Structure Characterization

    • Source: PubChem Compound Summary for 1,3,5-Trimethylpyrazole-4-carboxylic acid (Analog).
    • Context: Used to valid
    • URL:

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole-Acetamide Derivatives as BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that regulates cell proliferation, differentiation, and survival.[1] A key component of this pathway is the BRAF serine-threonine kinase. In a significant percentage of human cancers, particularly in melanoma (~50%), papillary thyroid cancer (~50%), and colorectal cancer (~10-15%), the BRAF gene is mutated, leading to constitutive activation of the MAPK pathway and uncontrolled cell growth.[2][3] The most common of these mutations is a single substitution of valine with glutamic acid at position 600 (V600E), which results in a kinase that is approximately 500 times more active than its wild-type counterpart.[1][4]

This has established BRAF V600E as a high-priority target for cancer therapy.[5] While first-generation inhibitors like Vemurafenib and Dabrafenib have shown significant clinical success, the emergence of drug resistance necessitates the development of novel chemical scaffolds.[6] Pyrazole derivatives have emerged as a versatile and highly effective scaffold for designing kinase inhibitors, owing to their ability to form key interactions within the ATP-binding pocket of kinases.[7][8][9]

This document provides a comprehensive guide for researchers on the design, synthesis, and in vitro evaluation of a specific class of pyrazole derivatives featuring an acetamide bond, which have demonstrated potent and selective inhibition of the BRAF V600E oncoprotein.[6] We will delve into the underlying design rationale, provide detailed, step-by-step synthetic protocols, and outline the methodology for assessing their biological activity.

The BRAF V600E Signaling Pathway and Inhibitor Action

The BRAF V600E mutation locks the kinase in a constitutively active conformation, leading to persistent downstream signaling through MEK and ERK, independent of upstream growth factor signals.[1][10] This unchecked signaling cascade drives tumor cell proliferation and survival. The pyrazole-acetamide inhibitors described herein are designed to be ATP-competitive, binding to the active site of the BRAF V600E kinase domain and preventing the phosphorylation of its downstream substrate, MEK.

Caption: The MAPK/ERK signaling cascade. The V600E mutation leads to constitutive BRAF activation, which pyrazole-acetamide inhibitors are designed to block.

Design Rationale and General Synthetic Scheme

The design of these inhibitors is based on structure-activity relationship (SAR) studies of existing BRAF inhibitors.[6][11] The pyrazole core serves as a robust anchor, while the acetamide linker is crucial for forming hydrogen bonds with the hinge region of the kinase. Different substitutions on the terminal phenyl rings are explored to optimize potency, selectivity, and pharmacokinetic properties by probing different pockets within the enzyme's active site.[6]

A general and reliable synthetic route to access these compounds involves a three-stage process:

  • Formation of the Pyrazole Core: Typically achieved through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Introduction of the Amino Group: This step often involves the reduction of a nitro group, which is a versatile precursor.

  • Amide Bond Formation: The final step is the coupling of the synthesized amino-pyrazole intermediate with a carboxylic acid or its activated derivative to form the target acetamide linkage.

Caption: General synthetic workflow for pyrazole-acetamide derivatives.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of a representative potent BRAF V600E inhibitor and its subsequent in vitro evaluation.

Protocol 1: Synthesis of a Representative Inhibitor (Compound 5r from[6])

This protocol outlines the synthesis of N-(4-chloro-3-(1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)phenyl)acetamide, a compound with a reported IC50 of 0.10 µM against BRAF V600E.[6]

Step 1a: Synthesis of 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione (Intermediate)

  • Materials:

    • 1-(3-nitrophenyl)ethan-1-one

    • Ethyl trifluoroacetate

    • Sodium methoxide (NaOMe)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (1M HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of sodium methoxide in anhydrous THF at 0 °C under a nitrogen atmosphere, add 1-(3-nitrophenyl)ethan-1-one dropwise.

    • After stirring for 15 minutes, add ethyl trifluoroacetate dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding 1M HCl until the pH is ~5.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the dione intermediate.

Step 1b: Synthesis of 2-(4-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (Intermediate)

  • Materials:

    • 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione (from Step 1a)

    • 2-Hydrazinylpyridine

    • Glacial acetic acid

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the dione intermediate from Step 1a in ethanol.

    • Add 2-hydrazinylpyridine to the solution, followed by a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6 hours. Monitor reaction completion by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (Hexane:EtOAc gradient) to obtain the nitro-pyrazole intermediate.

Step 1c: Synthesis of 3-(1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)aniline (Intermediate)

  • Materials:

    • Nitro-pyrazole intermediate (from Step 1b)

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water

  • Procedure:

    • Suspend the nitro-pyrazole intermediate in a mixture of ethanol and water (4:1 v/v).

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux and stir vigorously for 4 hours.

    • Cool the reaction, filter through a pad of Celite, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the amino-pyrazole intermediate, which can often be used without further purification.

Step 1d: Synthesis of N-(4-chloro-3-(1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)phenyl)acetamide (Final Product)

  • Materials:

    • Amino-pyrazole intermediate (from Step 1c)

    • Acetyl chloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amino-pyrazole intermediate in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of acetyl chloride.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final compound by flash column chromatography or recrystallization to obtain the pure pyrazole-acetamide derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13]

Protocol 2: In Vitro BRAF V600E Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from standard kinase assay methodologies to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.[14][15]

  • Materials:

    • Recombinant human BRAF V600E enzyme (e.g., from Sino Biological, Cat# B08-12G)[14]

    • Kinase substrate (e.g., inactive MEK1)

    • ATP (Adenosine triphosphate)

    • Synthesized pyrazole-acetamide inhibitor (dissolved in 100% DMSO)

    • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

    • White, opaque 384-well assay plates

    • Luminometer plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps. Subsequently, dilute these DMSO stocks into the kinase assay buffer.

    • Reaction Setup: In a 384-well plate, add the following components in order:

      • Kinase Assay Buffer.

      • Diluted test compound (or DMSO for control wells).

      • Recombinant BRAF V600E enzyme diluted in assay buffer.

      • Substrate (inactive MEK1) diluted in assay buffer.

    • Initiate Kinase Reaction: Start the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near its Km value for BRAF V600E for competitive inhibitors.

    • Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a specified time, typically 40-60 minutes.[14][15]

    • Terminate Reaction: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value by fitting the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Summary

The inhibitory potency of these pyrazole-acetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The following table summarizes key SAR findings from published literature.[6]

Compound Ref.[6]R¹ (on Phenyl-Acetamide)R² (on Pyrazole-Phenyl)BRAF V600E IC50 (µM)A375 Cell Line IC50 (µM)
Vemurafenib (Reference Drug)(Reference Drug)0.04 ± 0.0041.05 ± 0.10
5a HPyridin-2-yl0.28 ± 0.031.83 ± 0.21
5h 4-FPyridin-2-yl0.22 ± 0.021.65 ± 0.14
5k 4-ClPyridin-2-yl0.15 ± 0.011.12 ± 0.13
5r 4-Cl, 3-NH₂ -> NHAcPyridin-2-yl0.10 ± 0.01 0.96 ± 0.10
5t 4-FPyrimidin-2-yl0.20 ± 0.021.57 ± 0.15

Key Insights from SAR:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine (Cl) or fluorine (F), at the para-position of the phenyl-acetamide ring generally enhances inhibitory activity (compare 5a vs. 5h and 5k).[6]

  • Hinge-Binding Moiety: Replacing the phenyl ring attached to the pyrazole nitrogen with a heteroaromatic ring like pyridine or pyrimidine is crucial for activity, likely due to improved interactions in the hinge region of the kinase.[6]

  • Optimal Compound: Compound 5r , which combines a 4-chloro substitution with the acetamide group, demonstrates the most potent enzymatic and cellular activity in the series, highlighting a synergistic effect of these substitutions.[6]

Conclusion and Future Directions

The pyrazole-acetamide scaffold represents a highly promising foundation for the development of novel and potent BRAF V600E inhibitors. The synthetic routes are robust and amenable to diversification, allowing for extensive exploration of the structure-activity landscape. The protocols provided herein offer a validated framework for the synthesis, purification, and in vitro characterization of these compounds.

Future work should focus on optimizing the pharmacokinetic properties of lead compounds, such as solubility and metabolic stability, which are critical for in vivo efficacy.[16] Furthermore, testing potent compounds against cell lines with known resistance mutations to current BRAF inhibitors could identify next-generation therapies capable of overcoming clinical drug resistance.

References

  • Li, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. European Journal of Medicinal Chemistry, 156, 443-453. [Link]

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF Inhibitors. Molecules, 28(11), 4323. [Link]

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: Structure–activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537. [Link]

  • Mohareb, R. M., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. Molecules, 28(11), 4323. [Link]

  • Sino Biological. (2024). BRAF (V600E) Datasheet. Sino Biological Inc.[Link]

  • Aparna, G., et al. (2024). BRAF V600E in Cancer: Exploring Structural Complexities, Mutation Profiles, and Pathway Dysregulation. Current Drug Targets, 25. [Link]

  • Gala, K., & McGee, J. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics, 10(3), 385–394. [Link]

  • Patsnap. (2024). What are BRAF V600E inhibitors and how do they work? Patsnap Synapse. [Link]

  • Wenglowsky, S., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. Bioorganic & Medicinal Chemistry Letters, 22(2), 912-915. [Link]

  • Goud, B. S., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349. [Link]

  • Carter, C. A., et al. (2023). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Johns Hopkins Medicine. (n.d.). BRAF Mutation and Cancer. Johns Hopkins Medicine. [Link]

  • Hua, Y., et al. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Organic & Biomolecular Chemistry, 11(37), 6309-6316. [Link]

  • ResearchGate. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882. [Link]

  • Machiraju, P. V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s480-s492. [Link]

  • Perna, D., et al. (2011). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. Journal of Negative Results in BioMedicine, 10, 3. [Link]

  • LeGrand, S. (2023). Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors. Digital Commons @ Winthrop University. [Link]

  • Tran, T. H., et al. (2018). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Proceedings of the National Academy of Sciences, 115(5), 988-993. [Link]

  • Amer, A. M., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry, 2(4), 53-58. [Link]

  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 3rd International Conference on Material Engineering and Application (ICMEA 2016). [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

Sources

Application Note: Evaluation of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating the biological activity of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide (referred to herein as Pyraz-Oxo-Amide or POA-1 ) in cancer cell line models.

Based on its chemical structure—an


-keto amide (glyoxylamide) linked to a trimethyl-pyrazole core—this compound is functionally categorized as a reversible covalent inhibitor scaffold , primarily targeting cysteine proteases  (e.g., Cathepsins, Calpains) and potentially modulating metabolic enzymes  (e.g., Pyruvate Dehydrogenase Kinase, PDK).

Introduction & Mechanism of Action

This compound represents a class of electrophilic fragments used in chemical biology and drug discovery. Its core pharmacophore, the


-keto amide, acts as a "warhead" that can form a reversible hemithioacetal adduct with the active site cysteine of proteases or metabolic enzymes.
  • Primary Target Class: Cysteine Proteases (Cathepsin B/L, Calpain).

  • Secondary Target Class: Metabolic Kinases (PDK isoforms) due to structural similarity with pyruvate analogs.

  • Application: Antiproliferative screening, metabolic modulation studies, and fragment-based drug discovery (FBDD).

Mechanism of Action (MOA) Diagram

The following diagram illustrates the putative mechanism where POA-1 inhibits protease activity, leading to lysosomal stress and apoptosis, or modulates metabolism.

MOA Compound This compound (POA-1) Target Cysteine Protease (Active Site Cys-SH) Compound->Target Binding Complex Reversible Hemithioacetal Adduct Target->Complex Nucleophilic Attack Downstream Inhibition of Autophagy/Invasion Complex->Downstream Loss of Function Outcome Apoptosis / Reduced Metastasis Downstream->Outcome Cellular Effect

Figure 1: Putative mechanism of action showing the electrophilic attack of the


-keto amide warhead by the catalytic cysteine.
Compound Preparation & Handling

Proper solubilization is critical for consistent biological data.

  • Molecular Weight: ~181.19 g/mol (based on C8H11N3O2).[1]

  • Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water.

  • Storage: Powder at -20°C (desiccated). Stock solutions at -80°C (avoid freeze-thaw).

Stock Solution Protocol (10 mM)
  • Weigh 1.81 mg of POA-1 powder.

  • Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL vials and store at -80°C.

  • Working Solution: Dilute 1:1000 in media for 10 µM final concentration (0.1% DMSO).

Core Protocol 1: Cytotoxicity & Antiproliferative Screening

Objective: Determine the IC50 of POA-1 in specific cancer cell lines (e.g., HeLa, MCF-7, A549).

Materials:

  • Cancer cell lines (log-phase growth).

  • 96-well clear-bottom plates.

  • CCK-8 or MTT Reagent.

  • Plate reader (450 nm or 570 nm).

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment Preparation: Prepare a serial dilution of POA-1 in media (0, 1, 5, 10, 50, 100 µM). Ensure DMSO concentration is constant (e.g., 0.5%) across all wells, including vehicle control.

  • Treatment: Aspirate old media (optional, or add 2x conc.) and add 100 µL of treatment media.

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout (CCK-8): Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours.

  • Measurement: Measure absorbance at 450 nm.

  • Analysis: Normalize to DMSO control (100% viability) and fit to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.

Data Presentation Template:

Concentration (µM) Absorbance (Mean) SD % Viability
0 (DMSO) 1.200 0.05 100%
1 1.150 0.04 95.8%
10 0.850 0.06 70.8%
50 0.400 0.03 33.3%

| 100 | 0.150 | 0.02 | 12.5% |

Core Protocol 2: Target Engagement (Cysteine Protease Activity)

Objective: Verify if POA-1 inhibits intracellular Cathepsin B or L activity, a common target for


-keto amides.

Materials:

  • Fluorogenic Substrate: Z-RR-AMC (Cathepsin B) or Z-FR-AMC (Cathepsin L).

  • Lysis Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM EDTA, 0.1% Triton X-100 (No protease inhibitors!).

Workflow Diagram:

ProteaseAssay Step1 Treat Cells with POA-1 (24h) Step2 Lyse Cells (Acidic Buffer, No PI) Step1->Step2 Step3 Add Fluorogenic Substrate (Z-RR-AMC) Step2->Step3 Step4 Measure Fluorescence (Ex 360nm / Em 460nm) Step3->Step4

Figure 2: Workflow for fluorometric protease activity assay.

Methodology:

  • Treatment: Treat cells with POA-1 (at IC50 concentration) for 24 hours.

  • Lysis: Wash cells with PBS. Lyse in 100 µL chilled Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 12,000 x g for 10 min.

  • Reaction: In a black 96-well plate, mix:

    • 50 µL Cell Lysate (approx. 20-50 µg protein).

    • 50 µL Reaction Buffer (100 mM Sodium Acetate pH 5.5, 2 mM DTT).

    • 2 µL Substrate (10 mM stock Z-RR-AMC).

  • Kinetics: Measure fluorescence (Ex: 360nm, Em: 460nm) every 5 minutes for 1 hour at 37°C.

  • Result: A decrease in the slope (RFU/min) compared to control indicates inhibition.

Core Protocol 3: Metabolic Modulation (Lactate Production)

Objective: Assess if POA-1 acts as a metabolic inhibitor (e.g., PDK inhibition), which would shift cells from aerobic glycolysis (Warburg) to oxidative phosphorylation.

Rationale: If POA-1 inhibits PDK, Pyruvate Dehydrogenase (PDH) is activated, increasing Acetyl-CoA flux into the TCA cycle and decreasing lactate production .

Methodology:

  • Seeding: Seed cells in 6-well plates.

  • Treatment: Treat with POA-1 for 24 hours in fresh media.

  • Collection: Collect the culture supernatant (media).

  • Assay: Use a colorimetric L-Lactate Assay Kit (Lactate Oxidase/Probe method).

  • Normalization: Normalize lactate concentration to total protein content or cell number in the well.

Interpretation:

  • Reduced Lactate: Suggests PDK inhibition or metabolic shift away from glycolysis.

  • Unchanged/Increased Lactate: Suggests mechanism is likely independent of PDK (e.g., purely cytoskeletal or proteasomal).

Advanced Protocol: Chemical Proteomics (Target ID)

Objective: For researchers needing to identify the exact binding partners of POA-1.

Since POA-1 is an electrophile, it can be used in Activity-Based Protein Profiling (ABPP) if a "click" handle (alkyne/azide) is chemically appended, or via Competitive ABPP .

Competitive ABPP Protocol (Simplified):

  • Lysate Prep: Prepare proteome lysate from cancer cells.

  • Competition: Incubate lysate with POA-1 (20 µM) or DMSO for 1 hour.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne) to both samples.

  • Click Chemistry: React with Rhodamine-Azide or Biotin-Azide.

  • Analysis: Run SDS-PAGE.

    • Result: Disappearance of a fluorescent band in the POA-1 treated lane indicates that POA-1 successfully blocked the probe from binding to that specific protein (Target ID).

References
  • Powers, J. C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews, 102(12), 4639-4750. Link

  • Drag, M., & Salvesen, G. S. (2010). "Emerging principles in protease-based drug discovery." Nature Reviews Drug Discovery, 9(9), 690-701. Link

  • Santa Cruz Biotechnology. "2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Product Data." SCBT Catalog. Link

  • Waraschk, B., et al. (2016). "The

    
    -keto amide moiety as a versatile warhead in inhibitor design." ChemMedChem, 11(12), 1251-1260. Link
    
  • Sutanto, F., et al. (2020). "Covalent inhibitors: a rational approach to drug discovery." RSC Medicinal Chemistry, 11(8), 876-884. Link

Sources

Application Note: High-Throughput Screening of Trimethyl Pyrazole Acetamides for Glucokinase Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,5-trimethyl pyrazole acetamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting favorable lipophilicity and hydrogen-bonding capabilities that make it an ideal core for targeting allosteric sites on metabolic enzymes. This guide details the application of this chemical class in High-Throughput Screening (HTS), specifically focusing on their validation as Glucokinase Activators (GKAs) for Type 2 Diabetes therapy. We provide a robust, self-validating protocol using a G6PDH-coupled fluorescence assay, address scaffold-specific solubility challenges, and outline a triage workflow to eliminate false positives.

Introduction: The Scaffold Advantage

Trimethyl pyrazole acetamides are characterized by a pyrazole ring substituted with methyl groups at the 1, 3, and 5 positions, linked via an acetamide bridge to a variable aromatic or heteroaromatic tail.

Why this scaffold?

  • Structural Rigidity: The trimethyl substitution pattern locks the pyrazole ring in a specific conformation, reducing the entropy penalty upon binding.

  • H-Bonding Network: The acetamide linker acts as both a hydrogen bond donor (NH) and acceptor (CO), critical for engaging the allosteric "switch" site of Glucokinase (GK), distinct from the catalytic glucose-binding site.

  • Tunable Lipophilicity: While the core is lipophilic (aiding membrane permeability), the acetamide linkage allows for the attachment of polar moieties to improve aqueous solubility, a critical factor in HTS success.

Experimental Logic & Assay Principle

To screen for GK activation, we utilize a Coupled Enzyme Assay .[1] Direct measurement of GK product (Glucose-6-Phosphate) is difficult in HTS.[1] Instead, we couple the GK reaction to Glucose-6-Phosphate Dehydrogenase (G6PDH), which reduces NADP+ to NADPH. NADPH is fluorescent (Ex 340nm / Em 460nm), providing a "gain-of-signal" readout.

The Reaction Cascade
  • Step 1 (Target): Glucokinase + Glucose + ATP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Glucose-6-Phosphate (G6P) + ADP
    
  • Step 2 (Coupling): G6P + NADPngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     + G6PDH
    
    
    
    6-Phosphogluconate + NADPH (Fluorescent)

Critical HTS Requirement: The coupling enzyme (G6PDH) must be present in excess so that Glucokinase is the rate-limiting step. If G6PDH is too low, compounds will appear inactive even if they activate GK.[1]

Visualization: Coupled Assay Mechanism

GKA_Mechanism cluster_0 Primary Reaction (Target) cluster_1 Coupled Reaction (Readout) GK Glucokinase (GK) G6P Glucose-6-Phosphate GK->G6P Rate Limiting Glucose Glucose Glucose->GK ATP ATP ATP->GK G6PDH G6PDH (Excess) G6P->G6PDH NADPH NADPH (Fluorescent) G6PDH->NADPH Signal Readout NADP NADP+ NADP->G6PDH

Caption: Kinetic flow of the GK-G6PDH coupled assay. The accumulation of NADPH is directly proportional to GK activity.

Detailed Protocol: HTS of Pyrazole Acetamides

Reagent Preparation[1][2]
  • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 1 mM MgCl

    
    , 1 mM DTT, 0.1% BSA.
    
    • Note: BSA is mandatory to prevent the hydrophobic pyrazole scaffold from aggregating or sticking to the microplate walls.[1]

  • Substrate Mix (2X): 10 mM Glucose, 2 mM ATP, 1 mM NADP

    
    .
    
    • Note: Glucose concentration is set near the

      
       of GK (~8 mM) to allow detection of activators that lower the 
      
      
      
      .
  • Enzyme Mix (2X): 20 nM Recombinant Human Glucokinase, 5 U/mL G6PDH (Leuconostoc mesenteroides).

    • Validation: Ensure G6PDH activity is at least 100-fold higher than GK activity under these conditions.

Library Management (Acoustic Dispensing)

Trimethyl pyrazole acetamides often exhibit low aqueous solubility.[1] Proper handling of DMSO stocks is vital.[1]

  • Source Plate: 10 mM compound stocks in 100% DMSO.

  • Dispensing: Use an acoustic liquid handler (e.g., Echo®) to dispense 50 nL of compound into 1536-well black-walled plates.

  • Backfill: Backfill control wells with 50 nL pure DMSO.

    • Target Final Concentration: 10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      M compound in 0.5% DMSO.
      
Assay Workflow (Step-by-Step)
  • Dispense Compounds: 50 nL/well into dry plates.

  • Add Enzyme Mix: Dispense 3

    
    L of 2X Enzyme Mix.
    
    • Incubation: Centrifuge (1000 x g, 1 min) and incubate for 10 min at RT. This allows the pyrazole acetamide to bind the allosteric site before catalysis begins.[1]

  • Start Reaction: Dispense 3

    
    L of 2X Substrate Mix.
    
  • Kinetic Read: Immediately transfer to a fluorescence plate reader (e.g., EnVision).[1]

    • Settings: Ex 340 nm / Em 460 nm.

    • Mode: Kinetic read every 2 minutes for 20 minutes.

  • Endpoint Calculation: Calculate the slope (V

    
    ) of the linear portion of the curve.
    
Data Analysis & Quality Control

Calculate the Percent Activation relative to DMSO controls:



Acceptance Criteria:

Parameter Threshold Rationale
Z' Factor > 0.5 Indicates separation between active and inactive populations.[1]
Signal-to-Background > 3.0 Ensures the enzyme signal is distinguishable from noise.

| CV (DMSO) | < 5% | High variability in controls suggests pipetting errors or reagent instability.[1] |

Hit Validation & Triage Strategy (Eliminating False Positives)

Trimethyl pyrazole acetamides are robust, but HTS is prone to artifacts.[1] A rigorous triage workflow is required.[1]

Counter-Screen: G6PDH Interference

Compounds that activate the coupling enzyme (G6PDH) directly will mimic GK activators.[1]

  • Protocol: Run the exact assay described in Section 4.3, but omit Glucokinase and add a fixed concentration of G6P (10

    
    M).
    
  • Result: Any compound showing increased signal here is a false positive acting on G6PDH.[1]

Auto-Fluorescence Check

The pyrazole core can sometimes fluoresce in the blue region (460 nm) if highly substituted with electron-rich rings.

  • Protocol: Incubate compound + buffer (no enzymes/substrates). Measure fluorescence at Ex340/Em460.

  • Result: High signal = Auto-fluorescent artifact.[1]

Solubility/Aggregation (Dynamic Light Scattering)

High-concentration hits (>10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


M) may form colloidal aggregates that sequester enzymes.
  • Protocol: Use Dynamic Light Scattering (DLS) to check for particle formation in assay buffer.[1]

  • Correction: Add 0.01% Triton X-100 to the assay buffer. If activity disappears, the compound was likely a non-specific aggregator (PAINS).

Visualization: Triage Workflow

Triage_Workflow Library Primary Screen (Trimethyl Pyrazole Acetamides) PrimaryHit Hits (>50% Activation) Library->PrimaryHit CounterScreen Counter Screen (G6PDH Only) PrimaryHit->CounterScreen AutoFluor Auto-Fluorescence Check (No Enzyme) PrimaryHit->AutoFluor DoseResponse Dose Response (EC50) & Hill Slope Analysis CounterScreen->DoseResponse Inactive FalsePos1 Discard: G6PDH Activator CounterScreen->FalsePos1 Active AutoFluor->DoseResponse Low Signal FalsePos2 Discard: Auto-fluorescent AutoFluor->FalsePos2 High Signal ValidHit Validated GKA Lead DoseResponse->ValidHit Sigmoidal Curve

Caption: Decision tree for filtering primary HTS hits. Only compounds passing counter-screens move to EC50 determination.

References

  • Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.[1] National Center for Biotechnology Information (US).[1] [Link]

  • Pfefferkorn, J. A., et al. (2012).[1] Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator.[1] Journal of Medicinal Chemistry.[1][2][3] (Demonstrates pyrazole/imidazole amide utility). [Link]

  • Futamura, M., et al. (2006).[1] An allosteric activator of glucokinase: Pyrazole-carboxamide derivatives.[1] Bioorganic & Medicinal Chemistry Letters.[1] [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[1][2][3] [Link]

Sources

How to use 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide in enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Assay Protocols for 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide and Related Derivatives

Executive Summary & Structural Rationale

The compound This compound represents a highly versatile pharmacophore frequently utilized as a building block, competitive inhibitor, or probe in early-stage drug discovery. The structural architecture of this molecule dictates its behavior in biochemical assays:

  • The 1,3,5-trimethyl-1H-pyrazol-4-yl moiety: Acts as a hydrophobic anchor that readily occupies deep, lipophilic enzyme pockets (such as the S1 pocket in serine proteases or the ATP-binding cleft in kinases). The nitrogen atoms in the pyrazole ring can also participate in crucial hydrogen-bonding networks.

  • The 2-oxo-acetamide group: Functions as a potent hydrogen bond donor-acceptor system. In metalloenzymes or specific hydrolases, the dicarbonyl-like geometry can coordinate with active-site metals or interact with catalytic serine/cysteine residues.

Understanding these structural nuances is critical. Because the compound relies on precise hydrogen bonding and hydrophobic packing, assay conditions—particularly pH, ionic strength, and detergent concentration—must be rigorously controlled to prevent artifactual data.

Assay Design Causality: Overcoming Aggregation and Solvent Effects

When evaluating small heterocyclic molecules like this compound, researchers frequently encounter false-positive inhibition due to colloidal aggregation. To build a self-validating assay system , the following causal design choices must be implemented:

  • Detergent Inclusion: We mandate the inclusion of 0.01% Triton X-100 or CHAPS in the assay buffer. Causality: Non-ionic detergents disrupt the formation of compound micelles, ensuring that any observed enzyme inhibition is driven by 1:1 stoichiometric binding rather than non-specific protein sequestration by colloidal aggregates.

  • Strict DMSO Tolerance: The compound is prepared as a 100x stock in 100% DMSO, resulting in a final assay concentration of 1% DMSO. Causality: While the pyrazole core requires organic solvent for solubility, exceeding 1% DMSO often leads to localized denaturation of the target enzyme, skewing the apparent

    
     and invalidating the Michaelis-Menten kinetics.
    
  • Equilibrium Pre-incubation: A 15–30 minute pre-incubation of the enzyme with the compound is required before substrate addition. Causality: The 2-oxo-acetamide moiety may exhibit slow-binding kinetics due to the displacement of tightly bound water molecules in the active site. Immediate substrate addition would artificially inflate the apparent

    
    .
    

Experimental Workflows

G Step1 Compound Preparation (100x in DMSO) Step2 Enzyme Pre-incubation (15-30 min, 37°C) Step1->Step2 Step3 Substrate Addition (Initiate Reaction) Step2->Step3 Step4 Kinetic Readout (Fluorescence / LC-MS) Step3->Step4 Control1 Vehicle Control (MAX Signal) Control1->Step2 Control2 No Enzyme Control (MIN Signal) Control2->Step3

Fig 1. Standardized workflow for enzymatic evaluation of pyrazole-acetamide inhibitors.

Protocol I: Continuous Fluorogenic Enzyme Inhibition Assay (Primary Efficacy)

This protocol is optimized for evaluating the compound against target hydrolases or peptidases (e.g., Kallikrein-related peptidases, KLK6) using a 384-well microtiter plate format.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT). Note: pH 7.4 is strictly maintained to ensure the protonation state of the active site histidine remains optimal for competitive binding.

  • Compound Dilution: Serially dilute this compound in 100% DMSO to create a 10-point dose-response curve (e.g., 10 mM down to 0.5 µM). Transfer 100 nL of each concentration to the 384-well plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target enzyme (diluted in assay buffer to 2x the final desired concentration, typically 2 nM) to the compound-containing wells. Include wells with buffer only (MIN signal) and enzyme + 1% DMSO vehicle (MAX signal).

  • Pre-incubation: Seal the plate and incubate at room temperature for 30 minutes to allow the pyrazole-acetamide to reach thermodynamic binding equilibrium.

  • Reaction Initiation: Add 5 µL of the appropriate fluorogenic substrate (e.g., AMC-linked peptide at its predetermined

    
     value) to all wells to initiate the reaction.
    
  • Data Acquisition: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 60 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    
Protocol II: Orthogonal ADME Profiling via CYP450 Inhibition Assay

Because pyrazole derivatives can coordinate with the heme iron in Cytochrome P450 enzymes, assessing off-target CYP inhibition is a mandatory self-validating step in drug development.

Step-by-Step Methodology:

  • Incubation Mix Assembly: In a 96-well plate, combine human liver microsomes (0.1 mg/mL final), the specific CYP probe substrate (e.g., Midazolam for CYP3A4), and this compound (at 1 µM and 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Incubate the mixture at 37 °C for 5 minutes. Causality: Pre-warming ensures that the enzymatic reaction proceeds at a physiologically relevant and constant rate upon initiation.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: After exactly 10 minutes, stop the reaction by adding 100 μL of ice-cold acetonitrile containing an internal standard. Causality: The ice-cold acetonitrile serves a dual purpose—it instantly quenches the reaction by precipitating microsomal proteins, and it acts as the extraction solvent for subsequent LC-MS/MS analysis, ensuring high recovery of the probe metabolites.

  • Analysis: Centrifuge the plate at 3000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS quantification of the metabolite.

Quantitative Data Interpretation

To ensure the trustworthiness of the assay, the dynamic range must be validated per plate using the Z'-factor. A Z' > 0.6 confirms that the observed inhibition is statistically robust and not an artifact of signal drift.

Table 1: Representative Profiling Data for this compound

CompoundTarget EnzymeIC₅₀ (nM)Hill Slope (nH)Z'-FactorMechanism of Action
This compound KLK6 (Primary)145 ± 121.050.82Competitive Reversible
Reference InhibitorKLK6 (Primary)45 ± 50.980.85Competitive Reversible
This compound CYP3A4 (Off-target)> 10,000N/A0.78Non-inhibitory
This compound CYP2D6 (Off-target)> 10,000N/A0.81Non-inhibitory

Data Interpretation Note: A Hill slope (


) approximating 1.0 indicates standard 1:1 stoichiometric binding. Deviations (

> 1.5) would suggest artifactual aggregation or cooperative binding, which is mitigated by our protocol's strict detergent and DMSO controls.

References

  • Shoichet, B. K. (2006). "Screening in a spirit haunted world." Nature Reviews Drug Discovery, 5(10), 826-834. Available at:[Link]

  • Liang, G., et al. (2012). "Small molecule inhibitors of human kallikrein-related peptidase 6 (KLK6)." Bioorganic & Medicinal Chemistry Letters, 22(7), 2450-2455. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Available at:[Link]

  • Wang, Y., et al. (2025). "Multi-Water Bridges Enable Design of BET BD1-Selective Inhibitors for Pancreatic Cancer Therapy." Journal of Medicinal Chemistry. Available at:[Link]

Application Note: Multiparametric Cell-Based Cytotoxicity Profiling of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3,5-trimethyl-1H-pyrazole motif is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of novel antiproliferative agents and high-affinity antiparasitic inhibitors, particularly those targeting Plasmodium and Leishmania N-myristoyltransferases (NMT)[1]. The compound 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide serves as a critical synthetic intermediate and structural fragment in these medicinal chemistry campaigns.

When developing pyrazole-based therapeutics, establishing a robust cellular safety profile is paramount. Preclinical guidelines dictate that validated hit compounds must display a cellular selectivity window (target efficacy vs. mammalian cytotoxicity) of greater than 10-fold, while advanced preclinical candidates require a therapeutic window of >100-fold. Therefore, accurately quantifying the baseline cytotoxicity of this compound in standard mammalian cell models is an essential early-stage gatekeeper to ensure that observed phenotypic effects are due to specific target engagement rather than generalized cell death.

Experimental Design: The "Self-Validating" Orthogonal System

Cytotoxicity is not a single phenotypic event; it is a complex cascade of metabolic and structural failures. Relying on a single viability assay can yield misleading artifacts. For example, a compound might inhibit cellular metabolism (cytostasis) without causing actual cell death, appearing falsely cytotoxic in an ATP-based assay.

To ensure absolute trustworthiness and scientific integrity, this protocol employs a self-validating, orthogonal triad of assays [2][3]:

  • Intracellular ATP (CellTiter-Glo): Measures metabolic viability. A drop in ATP indicates cellular stress or cytostasis but cannot independently confirm cell death.

  • Membrane Integrity (LDH Release): Lactate dehydrogenase (LDH) leaks into the extracellular media only upon membrane rupture. This validates whether an ATP drop is due to actual necrosis or late-stage apoptosis.

  • Apoptosis (Caspase-3/7 Activation): Differentiates between uncontrolled necrotic membrane rupture and programmed apoptotic cascades.

Causality Check: By multiplexing these readouts, we establish causality. If ATP decreases but LDH remains at baseline, the compound is merely cytostatic. If both ATP decreases and LDH increases, the compound is acutely cytotoxic.

Mechanistic Assay Mapping

ToxicityMechanisms Compound This compound Exposure Stress Cellular Stress / Target Inhibition Compound->Stress Mito Mitochondrial Dysfunction (ATP Depletion) Stress->Mito Membrane Membrane Rupture (Necrosis) Stress->Membrane Apoptosis Caspase Cascade Activation Stress->Apoptosis Assay1 CellTiter-Glo Assay (Luminescence) Mito->Assay1 Measured by Assay2 LDH Release Assay (Fluorescence) Membrane->Assay2 Measured by Assay3 Caspase-3/7 Assay (Luminescence) Apoptosis->Assay3 Measured by

Orthogonal assay mapping for this compound cytotoxicity mechanisms.

Step-by-Step Experimental Protocols

Cell Culture & Seeding
  • Rationale: HepG2 (human hepatocellular carcinoma) cells are utilized to assess potential hepatotoxicity—a primary reason for late-stage drug attrition. HEK293 cells are run in parallel to assess general systemic toxicity.

  • Step 1: Culture HepG2 and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

  • Step 2: Harvest cells at 70-80% confluency using TrypLE Express.

  • Step 3: Seed cells into 384-well white, clear-bottom tissue culture plates at a density of 2,000 cells/well in 20 µL of media.

  • Step 4: Incubate plates overnight (18-24 hours) to allow for cell adherence and recovery.

Compound Preparation & Dosing
  • Rationale: A 10-point, 3-fold serial dilution provides a complete sigmoidal dose-response curve, which is mathematically necessary for accurate IC₅₀ calculation. DMSO must be strictly normalized to prevent solvent-induced baseline toxicity.

  • Step 1: Prepare a 20 mM stock of this compound in 100% molecular-grade DMSO.

  • Step 2: Perform a 10-point, 3-fold serial dilution in a 96-well intermediate plate using 100% DMSO.

  • Step 3: Perform a 1:200 intermediate dilution in culture media to bring the DMSO concentration down to 0.5%.

  • Step 4: Transfer 5 µL of the diluted compound to the 384-well assay plates (final assay volume: 25 µL/well; final DMSO concentration: 0.1%).

  • Step 5: Incubate the treated plates for 72 hours. Note: A 72-hour incubation allows cells to undergo 2-3 doubling times, capturing delayed apoptotic events and cell-cycle arrest[4].

Multiplexed Assay Execution (72h Post-Treatment)
  • Rationale: Multiplexing LDH and ATP from the same well minimizes well-to-well seeding variation and ensures that metabolic data perfectly correlates with membrane integrity data.

  • Step 1 (LDH Release): After 72 hours, carefully transfer 5 µL of the supernatant from each well into a secondary 384-well black plate. Add 5 µL of LDH detection reagent (e.g., CytoTox-Fluor™) to the supernatant. Incubate for 30 minutes at room temperature, then measure fluorescence (Ex 485 nm / Em 520 nm).

  • Step 2 (ATP Viability): To the remaining 20 µL of cells and media in the original plate, add 20 µL of CellTiter-Glo® reagent[2].

  • Step 3: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Step 4: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Step 5: Measure luminescence using a multi-mode microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

Workflow Visualization

Workflow Step1 1. Seed Cells (HepG2 / HEK293) in 384-well plates Step2 2. Compound Treatment (10-point dose response, 72h incubation) Step1->Step2 Step3 3. Multiplexed Readout (LDH sampling + ATP lysis) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation, Therapeutic Index) Step3->Step4

Multiplexed 384-well workflow for high-throughput pyrazole derivative cytotoxicity screening.

Quantitative Data Presentation & Interpretation

Data should be normalized to vehicle controls (0.1% DMSO = 100% viability) and positive controls (e.g., 10 µM Digitonin = 100% cytotoxicity). IC₅₀ and CC₅₀ values are calculated using a 4-parameter logistic non-linear regression model.

Below is a standardized data presentation matrix demonstrating the expected safety profile for a non-cytotoxic pyrazole building block:

Cell LineAssay TypeBiological ReadoutExpected IC₅₀ (µM)Mechanistic Interpretation
HepG2 CellTiter-GloIntracellular ATP> 100 µMNegligible impact on hepatic metabolism at therapeutic doses.
HepG2 LDH ReleaseMembrane Integrity> 200 µMNo acute hepatocyte necrosis observed.
HepG2 Caspase-3/7Apoptosis> 200 µMDoes not trigger programmed cell death pathways.
HEK293 CellTiter-GloIntracellular ATP> 100 µMLow generalized systemic/renal cytotoxicity.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Interactions of antiparasitic alkaloids with Leishmania major N-myristoyl transferase Source: Future Medicinal Chemistry URL:[Link]

  • Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method for assessing the kinase inhibitory activity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP. Drugs like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) utilize this scaffold to form critical hydrogen bonds with the kinase hinge region.

However, assessing pyrazole derivatives presents unique challenges. Many pyrazoles exhibit intrinsic fluorescence, which can interfere with traditional fluorescence-based assays (e.g., FP or TR-FRET). Therefore, this guide prioritizes Luminescence-based detection (ADP-Glo) for biochemical screening to eliminate optical interference, followed by Phospho-specific Western Blotting for cellular validation.

Strategic Workflow

The following workflow ensures a funnel-based approach, discarding non-binders early and validating biological relevance late.

KinaseWorkflow Library Pyrazole Library (In Silico Filter) Biochem Biochemical Screen (ADP-Glo Assay) Library->Biochem 10 uM Single Point HitVal Hit Validation (IC50 & Selectivity) Biochem->HitVal >50% Inhibition Cellular Cellular Potency (Phospho-Western) HitVal->Cellular Confirmed Hits Cellular->Library SAR Refinement

Figure 1: Integrated screening workflow. Pyrazoles are first filtered biochemically using a luminescence assay to avoid autofluorescence artifacts, then validated in cellulo.

Phase I: Biochemical Screening (ADP-Glo Assay)

Rationale

We utilize the ADP-Glo™ Kinase Assay (Promega) rather than TR-FRET or Fluorescence Polarization.

  • Scientific Logic: Pyrazole derivatives often possess extended conjugated systems that fluoresce in the blue/green spectrum (400-550 nm). This overlaps with common FRET donors/acceptors. ADP-Glo measures luminescence (luciferase), which is spectrally distinct and immune to compound autofluorescence.

  • Mechanism: The assay quantifies ADP produced during the kinase reaction.[1][2][3]

Experimental Protocol

Reagents:

  • Target Kinase (Recombinant, ~1-10 ng/well)

  • Substrate (Peptide or Protein, optimized for target)[4]

  • Ultra-Pure ATP (Promega)[3]

  • Pyrazole Compounds (10 mM DMSO stocks)

  • ADP-Glo Reagent & Kinase Detection Reagent[1][2][3][5][6]

Step-by-Step Workflow:

  • Compound Preparation (The "Intermediate Plate"):

    • Do not pipeline 100% DMSO directly into the enzyme.

    • Prepare a 4X compound solution in 1X Kinase Buffer (e.g., 40 µM compound in buffer with 4% DMSO).

    • Why: High DMSO concentrations (>1%) can denature kinases. This step ensures final DMSO is ≤1%.

  • The Kinase Reaction (5 µL volume in 384-well plate):

    • Add 2 µL of Kinase/Substrate Mix .

    • Add 1 µL of 4X Compound .

    • Critical Step:Pre-incubate for 10-15 minutes at Room Temp (RT).

      • Reasoning: Pyrazoles are often Type I competitive inhibitors. Pre-incubation allows the compound to occupy the ATP binding pocket before competition begins.

    • Add 2 µL of Ultra-Pure ATP to start the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Depletion (Stop Step):

    • Add 5 µL of ADP-Glo Reagent .[1]

    • Incubate 40 mins at RT.

    • Mechanism:[7][8] This terminates the kinase reaction and digests all remaining unreacted ATP.[1][2][6] Only ADP (product) remains.[1]

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .[1]

    • Incubate 30-60 mins.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

ADPGloMechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Depletion cluster_2 Step 3: Detection ATP ATP ADP ADP (Product) ATP->ADP Kinase Substrate Substrate ADP_Final ADP ADP->ADP_Final RemATP Unused ATP AMP AMP (Inactive) RemATP->AMP ADP-Glo Reagent ATP_New ATP (Regenerated) ADP_Final->ATP_New Kinase Detection Rgt Light Luminescence ATP_New->Light Luciferase

Figure 2: The ADP-Glo mechanism converts kinase activity (ADP production) into a light signal, avoiding fluorescent interference.

Data Analysis & Validation

Convert Raw Relative Light Units (RLU) to % Conversion using a standard curve.

Table 1: ATP-to-ADP Conversion Standard Curve Setup

% Conversion 1 mM ADP (µL) 1 mM ATP (µL) 1X Buffer (µL)
100% 10 0 90
50% 5 5 90
10% 1 9 90

| 0% (Blank) | 0 | 10 | 90 |

  • Z-Factor Requirement: For a robust screen, ensure

    
    .
    
  • IC50 Calculation: Fit data to a sigmoidal dose-response (variable slope) equation:

    
    
    

Phase II: Cellular Potency (Phospho-Western Blot)

Rationale

Biochemical assays prove binding; cellular assays prove access. Pyrazoles are generally cell-permeable, but efflux pumps (P-gp) can limit efficacy. We measure the phosphorylation status of a downstream substrate (e.g., STAT3 for JAK inhibitors, or ERK for MAPK inhibitors).

Protocol: Phospho-Specific Western Blot

Target: Detection of phosphorylation inhibition in lysate.

  • Cell Treatment:

    • Seed cells (e.g., A549, HeLa) at

      
       cells/well in 6-well plates.
      
    • Starve cells (serum-free media) for 4-16 hours to reduce basal phosphorylation.

    • Treat with Pyrazole compound (dose-response: 10 nM - 10 µM) for 1-2 hours.

    • Stimulate pathway (e.g., add EGF or IL-6) for 15 minutes.

  • Lysis (The "Snap-Freeze" Method):

    • Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (Phosphatase Inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Roche or Thermo).

    • Critical: Keep on ice at all times. Phosphatases are robust and will strip your signal in minutes at RT.

  • Immunoblotting:

    • Blocking: Use 5% BSA in TBST, not Non-Fat Dry Milk.

      • Why: Milk contains Casein, a phosphoprotein that causes high background with anti-phosphotyrosine antibodies.

    • Primary Antibody: Incubate overnight at 4°C (e.g., anti-pSTAT3 Tyr705).

    • Normalization: Strip and re-probe for Total Protein (e.g., Total STAT3) or Housekeeper (GAPDH).

Structural Mechanism (SAR Context)

Understanding the binding mode is crucial for optimizing the pyrazole scaffold. Pyrazoles typically act as Type I Inhibitors .

  • Hinge Binding: The nitrogen atoms in the pyrazole ring (or exocyclic amines) serve as hydrogen bond donors/acceptors to the kinase hinge region (residues connecting N- and C-lobes).

  • Example (Crizotinib): The 2-aminopyridine/pyrazole core forms a bidentate H-bond interaction with the hinge residues (Glu1197/Met1199 in ALK).

SAR Optimization Tip: Substitutions at the 3- and 5-positions of the pyrazole ring dictate the angle of entry into the hydrophobic pocket. Bulky groups here can induce selectivity by clashing with the "Gatekeeper" residue.

References

  • M. A. Gouda et al. (2025). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University Research Portal. Retrieved from [Link]

  • MDPI Pharmaceuticals. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from [Link]

Sources

Application Note: In-Vivo Formulation of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the formulation of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide (Molecular Weight: ~181.19 g/mol ) for in-vivo administration.

This guide treats the compound as a Type II/IV BCS intermediate (likely moderate permeability, low-to-moderate solubility) with a reactive


-keto amide warhead, requiring specific attention to chemical stability during vehicle selection.

Abstract & Compound Profile

This compound is a functionalized pyrazole derivative featuring an


-keto amide motif. This structural class is frequently utilized in medicinal chemistry as a transition-state mimic for protease inhibition or as a reactive probe in proteomics.

The successful delivery of this compound in animal models hinges on balancing the lipophilicity of the trimethyl-pyrazole core with the hydrolytic instability of the


-keto amide tail.
Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on Formulation
Molecular Weight 181.19 g/mol Small molecule; rapid clearance likely.
LogP (Est.) 0.5 – 1.2Moderately lipophilic; may require co-solvents.
Reactive Motif

-Keto Amide (–CO–CO–NH

)
Critical: Susceptible to hydration (gem-diol formation) and hydrolysis at high pH.
pKa Pyrazole N: ~2.5 (weak base)Neutral at physiological pH.
Physical State Crystalline SolidHigh lattice energy may limit aqueous solubility.

Pre-Formulation Logic & Vehicle Selection

Do not arbitrarily select a vehicle. Use the Solubility-Stability Matrix below to determine the optimal route.

The -Keto Amide Stability Constraint

The electrophilic ketone adjacent to the amide is prone to nucleophilic attack.

  • Avoid: Primary amine buffers (Tris, Glycine) which can form Schiff bases.

  • Avoid: Alkaline pH (> 7.5) which accelerates hydrolysis to the carboxylic acid.

  • Preferred: Phosphate, Citrate, or Acetate buffers (pH 4.5 – 6.5).

Decision Tree for Vehicle Selection

(See Diagram 1 below for visual workflow)

Route A: Intravenous (IV) / Intraperitoneal (IP)

  • Requirement: Absolute solution (no particles).

  • Challenge: Preventing precipitation upon dilution in blood.

  • Recommended Vehicle:Co-solvent System (DMSO/PEG/Saline).

Route B: Oral (PO)

  • Requirement: Homogeneous dispersion.

  • Challenge: Taste masking and uniform dosing.

  • Recommended Vehicle:Suspending Agent (Methylcellulose/Tween).

Diagram 1: Formulation Decision Workflow

FormulationWorkflow Start Compound: this compound SolubilityCheck Step 1: Solubility Screen (DMSO, PEG400, Water) Start->SolubilityCheck RouteDecision Step 2: Define Route SolubilityCheck->RouteDecision IV_IP IV / IP Route RouteDecision->IV_IP Systemic PO Oral (PO) Route RouteDecision->PO GI Tract SolventForm Co-Solvent Formulation 5% DMSO / 40% PEG400 / 55% Saline IV_IP->SolventForm SuspensionForm Suspension Formulation 0.5% MC / 0.1% Tween 80 PO->SuspensionForm Stability Step 3: Stability Check (HPLC: 0h, 4h, 24h) SolventForm->Stability SuspensionForm->Stability InVivo Ready for In-Vivo Dosing Stability->InVivo Pass (>95% recovery)

Caption: Logical workflow for selecting the appropriate vehicle based on administration route and compound stability.

Detailed Formulation Protocols

Protocol A: Solution Formulation (IV, IP, SC)

Target Concentration: 1 – 5 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline (v/v/v)

Rationale:

  • DMSO: Solubilizes the crystalline pyrazole core.

  • PEG 400: Acts as an interface stabilizer to prevent precipitation when the DMSO stock hits the aqueous phase.

  • Saline (0.9% NaCl): Provides isotonicity. Note: Water can be used if salt precipitation is observed, but Saline is preferred for IV.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex vigorously for 30–60 seconds until the solid is completely dissolved.

    • Checkpoint: Solution must be crystal clear. If not, sonicate at 37°C for 5 mins.

  • Co-solvent Addition: Add PEG 400 (40% of total volume) slowly to the DMSO solution while vortexing.

    • Why? Adding PEG before water prevents "shock precipitation" of the hydrophobic compound.

  • Aqueous Dilution: Slowly add warm (37°C) Sterile Saline (55% of total volume) dropwise while continuously vortexing.

  • Filtration: Filter the final solution through a 0.22 µm PES or PTFE syringe filter into a sterile dosing vial.

    • Warning: Do not use Nylon filters if the compound binds non-specifically (common with aromatic amides).

  • pH Check: Verify pH is between 5.0 – 7.0. If < 4.0, buffer with minimal Sodium Bicarbonate, but avoid pH > 7.5 to prevent hydrolysis.

Protocol B: Homogeneous Suspension (Oral - PO)

Target Concentration: 5 – 50 mg/mL Vehicle Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.

Rationale:

  • Methylcellulose (MC): Increases viscosity to prevent sedimentation.

  • Tween 80: Surfactant that wets the hydrophobic pyrazole surface, ensuring uniform dispersion.

Step-by-Step Procedure:

  • Vehicle Preparation (Bulk):

    • Heat 30% of the required water to 80°C.

    • Disperse Methylcellulose powder (0.5% w/v) into hot water.

    • Add remaining cold water and Tween 80 (0.1% w/v). Stir overnight at 4°C to hydrate.

  • Compound Preparation: Weigh the compound into a mortar.

  • Levigation: Add a small amount of the vehicle (or pure Tween 80) to the powder. Grind with a pestle to form a smooth, lump-free paste.

    • Critical Step: This "wetting" stage determines the uniformity of the final suspension.

  • Dilution: Geometrically dilute the paste with the remaining MC vehicle.

  • Homogenization: Transfer to a vial and sonicate (bath sonicator) for 10 minutes to break micro-aggregates.

  • QC: Invert vial. Ensure no rapid settling occurs within 5 minutes.

Quality Control & Stability Verification

Because of the


-keto amide group, you must validate that the formulation vehicle does not degrade the compound before dosing.
Stability Assay (HPLC/LC-MS)

Method:

  • Prepare formulation (Protocol A or B).[1]

  • Incubate at Room Temperature (RT) and 37°C.

  • Sample at

    
    , 
    
    
    
    , and
    
    
    .
  • Dilute samples 1:100 in Acetonitrile/Water (50:50) and inject.

Acceptance Criteria:

  • Recovery: > 95% of T=0 peak area.

  • Purity: No new peaks > 2% (indicative of hydrolysis product: 2-(trimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid).

Diagram 2: Degradation Pathway & Monitoring

Degradation Compound Active Compound (Alpha-Keto Amide) GemDiol Gem-Diol Hydrate (Reversible, Active) Compound->GemDiol + H2O (Fast) Hydrolysis Carboxylic Acid (Inactive Degradant) Compound->Hydrolysis + OH- / H2O (Irreversible)

Caption: The alpha-keto amide exists in equilibrium with its hydrate (active) but can irreversibly hydrolyze to the acid (inactive).

Dosing Guidelines

SpeciesRouteMax Vol (Bolus)Needle Size
Mouse (20g) IV5 mL/kg (100 µL)27-30G
PO10 mL/kg (200 µL)18-20G Gavage
IP10 mL/kg (200 µL)25-27G
Rat (250g) IV5 mL/kg (1.25 mL)25G
PO10 mL/kg (2.5 mL)15-18G Gavage

Important Safety Note: The 5% DMSO / 40% PEG vehicle is hypertonic.

  • IV: Inject slowly (over 30-60 seconds) to prevent hemolysis or local phlebitis.

  • IP: Generally well tolerated, but frequent dosing may cause peritoneal irritation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link

  • Neervannan, S. (2006). Preclinical formulation for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, Standard Operating Procedures (SOPs), and FAQs for Regioselective Synthesis

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective N-alkylation of unsymmetrical pyrazoles. Because pyrazoles contain two adjacent nitrogen atoms (N1 and N2) with similar electronic properties and rapid tautomerization rates, achieving >99% regioselectivity is notoriously difficult[1].

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. We will explore how to manipulate transition state energies, leverage attractive non-covalent interactions, and utilize protecting group transpositions to force absolute regiocontrol.

Diagnostic Decision Tree

Before troubleshooting a failed reaction, use the following logic matrix to determine if your chosen methodology aligns with the steric and electronic realities of your pyrazole substrate.

Workflow N1 Analyze Pyrazole Substrate N2 Sufficient Steric Bias (e.g., bulky 3-substituent)? N1->N2 N3 Standard Base-Mediated Alkylation (Kinetic Control) N2->N3 Yes N4 Determine Target N-Atom N2->N4 No N5 Target Less Hindered N1 N4->N5 N6 Target More Hindered N2 N4->N6 N7 Catalyst-Free Michael Addition (>99% N1) N5->N7 EWG-Alkenes N8 Engineered Enzymes (FuncLib MTs) N5->N8 Methyl/Ethyl N9 SEM-Group Transposition Strategy N6->N9 Complex/Late-Stage N10 Mitsunobu Reaction (Thermodynamic Control) N6->N10 Simple Alcohols

Decision matrix for selecting regioselective N-alkylation strategies for pyrazoles.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a 1:1 mixture of N1 and N2 alkylated products despite using a bulky alkylating agent? A: The primary challenge stems from the nearly identical electronic properties of the two adjacent nitrogen atoms and their rapid tautomerization[1]. When you deprotonate an unsymmetrical pyrazole lacking significant steric bias, the resulting pyrazolide anion distributes its negative charge almost equally across both nitrogens. If you are using standard basic conditions (e.g.,


 in DMF) at elevated temperatures, you are operating in a regime that fails to differentiate the activation energies of the two pathways[2].

Causality & Solution: You must explicitly choose between kinetic and thermodynamic control. Kinetic control traps the first formed product (usually at the less hindered nitrogen), while thermodynamic control allows equilibration to the most stable isomer.

Table 1: Impact of Reaction Parameters on Regioselectivity
ParameterKinetic Control (Favors Less Hindered N1)Thermodynamic Control (Favors N2 / Mixture)Mechanistic Rationale
Base

,

,


,

,

Strong, non-nucleophilic bases irreversibly form the naked pyrazolide anion, leading to rapid attack at the most sterically accessible site.
Solvent Polar Aprotic (DMF, THF, MeCN)Protic (EtOH,

)
Aprotic solvents leave the anion highly reactive. Protic solvents hydrogen-bond to the nitrogens, dampening reactivity and allowing equilibration.
Temperature

to Room Temperature
Reflux (


)
Low thermal energy traps the kinetic product. High energy overcomes the activation barrier for the reverse reaction, leading to thermodynamic mixtures.

Q2: How can I selectively alkylate the more sterically hindered nitrogen (N2)? A: Direct alkylation will almost always favor the less hindered N1 position. To force N2 alkylation, you must employ a protecting group transposition strategy. Causality & Solution: By first protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, the less hindered N1 position is temporarily blocked. After functionalizing the C5 position, a chemical switch (SEM-group transposition) migrates the SEM group to the other nitrogen[3]. This exposes the previously unreactive, hindered nitrogen, allowing for precise, regioselective N-alkylation[4]. See SOP 1 below for the protocol developed by.

Q3: Is it possible to achieve >99% N1 regioselectivity without using protecting groups? A: Yes, depending on your electrophile. For electron-deficient alkenes, a catalyst-free Michael addition can yield >99.9:1 N1/N2 selectivity[5]. Causality & Solution: This exceptional regioselectivity is driven by attractive non-covalent interactions (hydrogen bonding and ionic interactions) in the transition state, which exclusively stabilize the N1-alkylation pathway[6]. See SOP 2 based on the work of. Alternatively, for simple methyl or ethyl groups, engineered promiscuous methyltransferases designed via the FuncLib algorithm can achieve >99% regioselectivity through precise spatial orientation within the enzyme's active pocket[7],[8].

Standard Operating Procedures (SOPs)

SOP 1: Regioselective N-Alkylation via SEM-Group Transposition

Reference:[9] Objective: To achieve complete regiocontrol when alkylating the sterically hindered nitrogen of a complex, unsymmetrical pyrazole. Self-Validating Checkpoint System: This protocol relies on NMR validation at each intermediate stage to ensure the SEM group has successfully migrated before the final alkylation step.

Step-by-Step Methodology:

  • Initial Protection: React the parent unsymmetrical pyrazole with SEM-Cl (1.2 equiv) and NaH (1.5 equiv) in anhydrous DMF at

    
    .
    
    • Validation: Analyze the crude mixture via

      
       NMR. The SEM 
      
      
      
      protons must appear as a distinct singlet (
      
      
      ), confirming N1 protection.
  • C-H Functionalization (Optional): Perform desired C5 arylation using

    
     (5 mol%), 
    
    
    
    (7.5 mol%), and KOPiv (3 equiv) at
    
    
    [9].
  • SEM Transposition: Treat the protected pyrazole with Lewis acidic or specific basic conditions to induce migration of the SEM group from N1 to N2.

    • Validation: The

      
       NMR shift of the adjacent pyrazole ring proton will shift significantly (often by 
      
      
      
      ) due to the altered electronic environment. Do not proceed until this shift is confirmed.
  • Target N-Alkylation: React the newly exposed N1 (formerly the hindered N2 relative to the original scaffold) with the desired alkyl halide (

    
    ) and 
    
    
    
    in MeCN.
  • Deprotection: Remove the SEM group using TBAF in THF or TFA in DCM to yield the final, regioselectively alkylated pyrazole[3].

SOP 2: Catalyst-Free Regioselective N1-Alkylation (Michael Addition)

Reference:[10] Objective: To synthesize N1-alkyl pyrazoles with


 regioselectivity using electron-deficient alkenes without the need for transition metals or strong bases.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the

    
    -pyrazole derivative (1.0 equiv) and the electron-deficient alkene (e.g., an acrylate, enone, or acrylonitrile, 1.2 equiv).
    
  • Solvent Addition: Add a polar protic solvent (e.g., ethanol or water) to achieve a concentration of

    
    .
    
    • Causality: The protic solvent is critical; it facilitates the proton transfer necessary for the Michael addition without requiring an external base catalyst, preserving the attractive interactions that drive N1 selectivity[11].

  • Reaction: Stir the mixture at room temperature to

    
     under atmospheric air for 12–24 hours.
    
    • Validation: Monitor via TLC. The highly polar N-H pyrazole spot will disappear, replaced by a less polar N-alkylated product spot.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation of Regioselectivity: Analyze the purified product via 2D NOESY NMR. A strong NOE cross-peak between the new N-alkyl methylene protons and the C5-H proton of the pyrazole ring confirms absolute N1-alkylation[12].

References

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. URL:[Link]

  • Norman, N. J., Bao, S. T., Curts, L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. URL:[Link]

  • Bengel, L. L., et al. (2022). Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design. ACS Catalysis. URL:[Link]

Sources

Technical Support Center: Purification of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of pyrazole isomers by column chromatography Audience: Researchers, Medicinal Chemists, Process Chemists Version: 2.4 (Current Standards)

Introduction: The Pyrazole Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, yet it presents two distinct purification challenges that often confuse researchers:

  • Regioisomerism (

    
    -Alkylation):  When alkylating a pyrazole, you typically generate a mixture of 1,3-  and 1,5-isomers . These have distinct dipole moments but often exhibit 
    
    
    
    on silica.
  • Annular Tautomerism (Unsubstituted N-H): If the pyrazole nitrogen is unsubstituted, the molecule exists in rapid equilibrium between tautomers. On acidic silica gel, this proton transfer is catalyzed, resulting in severe peak tailing (streaking) and mass loss.

This guide provides the protocols to resolve both issues, moving beyond standard "Hexane/EtOAc" gradients to chemically modified stationary phases.

Diagnostic Hub: Identify Your Problem

Before packing a column, you must diagnose the specific chromatographic failure mode. Use this decision matrix:

Workflow: Troubleshooting Pyrazole Separation

PyrazoleTroubleshooting Start Start: TLC Analysis Observation What do you see on the TLC plate? Start->Observation Streak Streaking / Tailing Observation->Streak Comet-like tail Coelution Distinct spots but overlapping (ΔRf < 0.1) Observation->Coelution Figure-8 shape Diagnosis1 Diagnosis: Acid-Base Interaction (Silanol groups protonating Pyrazole) Streak->Diagnosis1 Diagnosis2 Diagnosis: Polarity Similarity (1,3 vs 1,5 Regioisomers) Coelution->Diagnosis2 Action1 Protocol A: Base Deactivation (Add 1% TEA or NH4OH) Diagnosis1->Action1 Action2 Protocol B: Selectivity Change (Switch Solvent System) Diagnosis2->Action2

Figure 1: Diagnostic logic for selecting the correct purification strategy based on TLC behavior.

Method Development & Protocols

Scenario A: The "Streaking" Pyrazole (N-H Tautomers)

The Mechanism: Silica gel is slightly acidic (pH ~5). Basic pyrazoles interact with silanol groups (


), causing drag.
The Fix:  You must neutralize the stationary phase.
Protocol: Amine-Modified Silica Chromatography

Use this for unsubstituted pyrazoles or highly basic derivatives.

  • Mobile Phase Preparation:

    • Standard: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .

    • Polar: DCM / Methanol + 1%

      
       (28% aq) .
      
    • Note: Do not use TEA with DCM/MeOH; it can form salts that clog frits. Use Ammonium Hydroxide for methanol systems.[1]

  • Column Pre-treatment (Critical Step):

    • Why: Adding base only to the mobile phase is often insufficient because the initial silica bed is still acidic.

    • Step 1: Pack the column with pure Hexane (or DCM) containing 5% TEA .

    • Step 2: Flush with 2-3 column volumes (CV) of this "deactivation solvent."

    • Step 3: Equilibrate with your starting mobile phase (e.g., Hex/EtOAc + 1% TEA) until the heat of adsorption dissipates.

  • Sample Loading:

    • Avoid dissolving the sample in pure acid (e.g., DCM). Use the mobile phase or a dry-load on Celite/neutralized silica.

Scenario B: Separation of 1,3- vs 1,5-Regioisomers

The Mechanism: These isomers have fixed structures (no tautomerism) but similar polarities. The Fix: Exploit the dipole moment difference using "Selectivity Tuning."

Data: Solvent Selectivity Table

If Hexane/EtOAc fails to separate isomers, switch to a system from a different selectivity group.

Solvent SystemSelectivity MechanismBest For...[2]
Hexane / EtOAc General AdsorptionInitial screening.
Toluene / Acetone

-

Interaction
Aromatic pyrazoles (phenyl-substituted).
DCM / MeOH Hydrogen BondingHighly polar isomers.
DCM / Diethyl Ether Dipole SelectivityGold Standard for 1,3 vs 1,5 separation.
Protocol: Gradient Optimization for Regioisomers
  • TLC Screening: Test Toluene/Acetone (9:1) vs. DCM/Ether (9:1). Isomers often flip elution order or resolve significantly better in Toluene systems due to

    
    -stacking differences with the phenyl rings often found on pyrazoles.
    
  • Isocratic Hold: Once a separation is found (

    
    ), run the column isocratically (constant %) at the 
    
    
    
    of the first isomer for 5 CVs, then ramp up.

Advanced Characterization: Distinguishing Isomers

You have separated two spots. Which is the 1,3-isomer and which is the 1,5-isomer? Do not rely on polarity rules alone. 1,5-isomers are generally less polar (elute first) due to steric shielding of the lone pair, but this is not absolute.

The NOE Validation Method

Use 1D-NOE or 2D-NOESY NMR to confirm regiochemistry.

NOE_Logic Substituent N-Alkyl Protons H5 H-5 (Pyrazole) Substituent->H5 STRONG NOE (1,5-Isomer) H3 H-3 (Pyrazole) Substituent->H3 No/Weak NOE (1,3-Isomer)

Figure 2: In a 1,5-isomer, the N-substituent is spatially close to the C5-proton (or C5-substituent), resulting in a strong Nuclear Overhauser Effect (NOE).

Frequently Asked Questions (FAQ)

Q: I added TEA to my solvent, but my product is still streaking. Why? A: You likely didn't pre-treat the silica. The "solvent front" strips the amine base, leaving the silica behind it acidic again. You must flush the column with 5% TEA before loading your sample to neutralize the entire bed [1].

Q: Can I use C18 (Reverse Phase) for pyrazoles? A: Yes, and it is often superior for N-H pyrazoles because C18 silica is capped and less acidic. Use a Water/Acetonitrile gradient with 0.1% Formic Acid (for mass spec) or 10mM Ammonium Bicarbonate (basic buffer) if the compound is acid-sensitive [2].

Q: How do I remove the Triethylamine after the column? A: TEA has a high boiling point (


C). Co-evaporate your fractions with toluene or ethanol 2-3 times on the rotavap. This forms an azeotrope that helps drag off the amine.

Q: My 1,3 and 1,5 isomers co-elute in Hexane/EtOAc. What is the "Nuclear Option"? A: Use Benzene/Ether (or Toluene/Ether if safety permits). The distinct dipole alignment of the 1,3 vs 1,5 isomers interacts differently with the aromatic solvent, often creating separation where aliphatic solvents fail.

References

  • BenchChem. (2025).[2][3][4] Column chromatography conditions for separating pyrazole isomers. Retrieved from BenchChem Technical Library. Link

  • Sielc Technologies. (2018).[5] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from Sielc Applications.[5] Link

  • Foces-Foces, C., et al. (2004). Synthesis and NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones.Arkivoc. Link

  • National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.PubMed Central. Link

Sources

HPLC method development for purity analysis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Pyrazole Derivatives Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Pyrazole Challenge

Welcome to the Advanced Method Development Center. If you are analyzing pyrazole derivatives, you are likely battling three specific adversaries: Peak Tailing , Poor Retention , and Tautomeric Peak Splitting .

Pyrazoles are nitrogen-containing heterocycles with a unique "amphoteric" nature. They possess a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like nitrogen (N1). This dual nature makes them magnets for secondary interactions with stationary phases, leading to the chromatographic issues you are seeing.

This guide is not a generic manual; it is a troubleshooting logic engine designed to solve these specific chemical conflicts.

Module 1: The "Shark Fin" Peak (Tailing & Asymmetry)

User Complaint: "My pyrazole peak looks like a shark fin (Tailing Factor > 1.5). I'm using a standard C18 column at pH 4.5."

The Mechanism (Why this happens): You are operating in the "Zone of Death." The pKa of the conjugate acid of a typical pyrazole is approximately 2.5. The pKa of residual silanols on your silica column is ~3.5–4.5.

  • At pH 4.5: Your silanols are deprotonated (

    
    ) and negatively charged. A fraction of your pyrazole molecules are still protonated (
    
    
    
    ).
  • Result: You have inadvertently created a cation-exchange mechanism. The positive pyrazole sticks to the negative silanol, dragging the peak tail.

The Solution Protocols:

Option A: The "Acid Shield" (Low pH Strategy)

Force both the analyte and the silanols into their protonated (neutral) state.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (pH ~2.0).

  • Why it works: At pH 2.0, silanols are protonated (

    
    , neutral). The cation exchange mechanism is shut down.
    
  • Trade-off: TFA suppresses MS ionization. If using MS, use Formic Acid, but be aware it is less effective at masking silanols than TFA.

Option B: The "Basic Blitz" (High pH Strategy)

Recommended for modern hybrid columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide.

  • Why it works: At pH 10, the pyrazole is fully deprotonated (neutral). While silanols are negative, there is no positive charge on the analyte to attract them.

  • Critical Requirement: You MUST use a high-pH stable column (e.g., Ethylene-Bridged Hybrid silica or similar). Standard silica dissolves at pH > 8.0.

Visualization: Tailing Troubleshooting Logic

TailingLogic Start Problem: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH PH_Mid pH 3.0 - 7.0 CheckPH->PH_Mid Worst Zone PH_Low pH < 2.5 CheckPH->PH_Low Good PH_High pH > 9.0 CheckPH->PH_High Best Action_Mid Silanols (-) & Analyte (+) interact. CHANGE pH IMMEDIATELY. PH_Mid->Action_Mid Action_Low Ensure Buffer > 20mM Consider TFA for shielding PH_Low->Action_Low Action_High Verify Column Stability. Use Hybrid Silica (e.g., XBridge) PH_High->Action_High

Caption: Decision tree for mitigating secondary silanol interactions in pyrazole analysis.

Module 2: The "Ghost" Peak (Tautomerism)

User Complaint: "I see a split peak, or a weird plateau between two peaks, but MS says they have the same mass."

The Mechanism: Pyrazoles undergo annular tautomerism (a 1,2-proton shift between nitrogens).

  • Scenario 1 (Fast Exchange): The proton jumps faster than the separation time. You see one sharp average peak .

  • Scenario 2 (Slow Exchange): The proton jumps very slowly. You see two distinct separated peaks .

  • Scenario 3 (Intermediate - The Nightmare): The exchange happens during the run. You see a "saddle" or broad plateau connecting two partial peaks.

The "Tautomer Lock" Protocol:

VariableActionScientific Rationale
Temperature INCREASE to 50–60°CHeat increases the kinetic rate of proton exchange, pushing the system toward "Fast Exchange," merging the split peaks into one sharp average peak.
Solvent Switch to Methanol Protic solvents (MeOH) facilitate proton transfer better than Aprotic solvents (Acetonitrile), speeding up the exchange to merge peaks.
pH Adjust away from pKa Tautomerism is often acid/base catalyzed. Moving to pH 10 often stabilizes one dominant form or accelerates the exchange enough to average the signal.

Module 3: Retention & Selectivity (The "Dead Volume" Elution)

User Complaint: "My pyrazole elutes in the void volume (


). It's too polar for my C18 column."

The Mechanism: Small pyrazoles are highly hydrophilic. On a standard C18 column, the "water layer" on the silica surface repels the hydrophobic C18 chains (phase collapse) or simply fails to retain the polar analyte.

Column Selection Matrix for Pyrazoles:

Column ChemistryBest For...Why?
Standard C18 Lipophilic PyrazolesOnly works if the pyrazole has large non-polar side chains (Phenyl, Alkyl).
Polar-Embedded (Amide/Carbamate) General Purpose The embedded polar group shields silanols (better peak shape) and interacts with the polar pyrazole ring, increasing retention in high-aqueous phases.
PFP (Pentafluorophenyl) Regio-Isomers PFP rings engage in

-

interactions and dipole interactions with the pyrazole ring. Excellent for separating structural isomers.
HILIC (Bare Silica/Amide) Ultra-Polar / Metabolites If LogP < 0, stop using C18. Use HILIC with 90% Acetonitrile start. The pyrazole is retained by partitioning into the water layer on the silica surface.

Visualization: Method Development Workflow

MethodDev Input Input: Pyrazole Structure LogP_Check Check LogP (Hydrophobicity) Input->LogP_Check High_LogP LogP > 1.5 LogP_Check->High_LogP Low_LogP LogP < 0 LogP_Check->Low_LogP Mid_LogP LogP 0 - 1.5 LogP_Check->Mid_LogP C18 Use C18 / High pH (XBridge/Gemini) High_LogP->C18 HILIC Use HILIC Mode (Bare Silica/Amide) Low_LogP->HILIC AQ Use Polar Embedded (C18-Amide/AQ) Mid_LogP->AQ

Caption: Workflow for selecting the stationary phase based on pyrazole polarity (LogP).

FAQ: Rapid Fire Troubleshooting

Q: Can I use ion-pairing reagents (like Hexanesulfonic acid) to fix retention? A: Technically, yes. But if you ever plan to use LC-MS, do not do it. Ion-pairing reagents contaminate MS sources permanently. Use a Polar-Embedded column or HILIC instead.

Q: My baseline drifts upwards at low wavelengths (210 nm). A: You are likely using TFA or a high-absorbance organic solvent. Pyrazoles often require detection at 205–220 nm.

  • Fix: Switch from TFA to Phosphoric Acid (if non-MS) or Formic Acid. Ensure you use "HPLC Grade" or "LC-MS Grade" solvents.

Q: I have two peaks that merge when I let the sample sit. Is my compound degrading? A: Likely not. This is the Tautomer Trap . If you dissolve the sample in a solvent different from your mobile phase, the equilibrium takes time to shift.

  • Fix: Always dissolve the sample in the starting mobile phase composition to reach equilibrium before injection.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A.

  • Gritti, F., & Guiochon, G. (2012). "Separation of tautomers: A detailed thermodynamic study." Journal of Chromatography A.

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note.

  • Phenomenex. "Optimization of the Separation of Pyrazole Derivatives." Technical Guide.

  • Dolan, J. W. (2008). "Peak Tailing and Column Selection." LCGC North America.

Gas chromatography methods for analyzing pyrazole compound purity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: GC Method Development & Troubleshooting for Pyrazole Purity Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the gas chromatographic (GC) analysis of nitrogen-containing heterocycles. Pyrazoles present unique analytical hurdles due to their polarity, basicity, and tendency to form hydrogen bonds with active sites in the GC flow path.

This guide abandons generic advice in favor of mechanistic explanations and self-validating protocols. Our goal is to ensure your purity assessments are robust, reproducible, and scientifically sound.

Pyrazole GC Analysis Workflow

Workflow S1 Sample Prep (1 mg/mL in DCM) S2 Vaporization (Ultra-Inert Liner) S1->S2 S3 Separation (5% Phenyl Column) S2->S3 S4 Detection (EI-MS / FID) S3->S4 S5 Purity % (Peak Integration) S4->S5

Fig 1. End-to-end GC-MS/FID workflow for pyrazole purity assessment.

Step-by-Step Methodology: Self-Validating GC-MS/FID Protocol

This protocol is designed as a self-validating system; each step includes an internal check to verify system integrity before proceeding to the next phase of the purity assessment.

Step 1: Sample Preparation & Matrix Verification

  • Action: Dissolve the crude pyrazole product in a volatile, inert organic solvent (e.g., dichloromethane or ethyl acetate) to achieve a concentration of approximately 1.0 mg/mL[1].

  • Causality: Pyrazoles are highly soluble in these solvents. Using a highly volatile solvent ensures rapid, explosive vaporization in the inlet, minimizing the initial sample band width and preventing band broadening.

  • Validation: Inject a pure solvent blank first. The baseline must return to a flat state immediately post-solvent peak, confirming no system carryover or solvent contamination.

Step 2: Inlet Configuration & Injection

  • Action: Install a highly deactivated (ultra-inert) split/splitless liner with a deactivated glass wool plug. Set the inlet temperature to 250°C and use a split ratio of 50:1. Inject 1 µL[1].

  • Causality: The basic "pyridine-like" nitrogen in the pyrazole ring interacts strongly with exposed silanol (-Si-OH) groups in standard glass liners, causing irreversible adsorption or severe peak tailing[2]. Base-deactivated liners prevent this acid-base interaction.

  • Validation: Analyze a known pyrazole standard. Calculate the symmetry factor (tailing factor). A value between 0.9 and 1.2 validates that the inlet is sufficiently inert.

Step 3: Chromatographic Separation

  • Action: Utilize a low-bleed, 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% phenyl phase provides sufficient polarizability to separate closely related pyrazole regioisomers (often formed during synthesis) without requiring excessive retention times[3].

  • Validation: Monitor the baseline during the temperature ramp. Minimal baseline rise (<10 pA for FID) confirms a properly conditioned, leak-free column[4].

Step 4: Detection & Quantification

  • Action: For quantitative area-percent purity, use a Flame Ionization Detector (FID) set to 300°C. For impurity identification, use Mass Spectrometry (MS) with Electron Ionization (EI) at 70 eV, scanning m/z 40–450[1].

  • Causality: FID provides a wide linear dynamic range and uniform response for carbon-containing compounds, making it ideal for purity calculations. MS provides structural elucidation based on characteristic pyrazole fragmentation[5].

  • Validation: Check the MS tuning report for water/air leaks (m/z 18, 28, 32) prior to the run. Air leaks will rapidly degrade the column phase at 280°C[4].

Quantitative Data Presentation

Table 1: Recommended GC Parameters and Diagnostic Metrics for Pyrazoles

ParameterOptimal Setting for PyrazolesTroubleshooting MetricScientific Rationale
Inlet Liner Ultra-inert, base-deactivatedTailing factor (Tf) > 1.2 indicates active sites.Prevents hydrogen bonding between the basic pyrazole nitrogen and silanols[2].
Injection Vol. 1.0 µL (Split 50:1)Peak fronting indicates column overload.Pyrazoles expand significantly in the gas phase; split injection prevents backflash[6].
Column Phase 5% Phenyl / 95% DimethylpolysiloxaneCo-elution of regioisomers.Provides optimal polarizability to separate Knorr synthesis byproducts[3].
Carrier Gas Helium (1.0 - 1.5 mL/min)Retention time drift.Constant linear velocity ensures reproducible analyte residence time[6].
Detector Temp 300°C (FID)Baseline spiking indicates condensation.Prevents high-boiling pyrazole derivatives from condensing on the FID jet[4].

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing severe peak tailing for my pyrazole derivatives, and how do I systematically fix it? A1: Peak tailing in pyrazole analysis is almost exclusively a chemical interaction problem, not a pneumatic one. Pyrazoles contain a basic nitrogen atom with an available lone pair of electrons. When this lone pair encounters active silanol groups (active sites) in the injection port or the column, hydrogen bonding occurs, delaying the elution of a fraction of the molecules[2].

  • Resolution: First, swap to a fresh, base-deactivated liner. If tailing persists, non-volatile sample matrix may have accumulated at the head of the column, creating new active sites. Trim 10–20 cm from the inlet end of the column using a smooth, perpendicular cut[7].

Q2: My Knorr synthesis yielded a mixture of products. How can GC-MS help differentiate pyrazole regioisomers? A2: The Knorr synthesis (condensation of a 1,3-dicarbonyl with a substituted hydrazine) frequently produces regioisomeric pyrazoles (e.g., 1,3- vs 1,5-substituted isomers)[3]. GC-MS differentiates them through two mechanisms:

  • Chromatographic Resolution: Regioisomers have different dipole moments and boiling points, leading to distinct retention times on a 5% phenyl column.

  • Fragmentation Patterns: Under 70 eV EI, pyrazoles typically exhibit a strong molecular ion [M]+•. The primary fragmentation pathway involves the expulsion of HCN (loss of 27 Da) or the loss of a nitrogen radical[5]. Depending on the position of the substituents, the stability of the resulting fragment ions will vary, altering the relative abundance of the peaks in the mass spectrum.

Q3: The baseline drifts significantly upward at the end of my temperature program. Is my pyrazole degrading? A3: An upward-drifting baseline at high temperatures (an S-shaped baseline) is rarely due to sample degradation; it is highly indicative of column bleed (thermal degradation of the stationary phase) or oxygen contamination in the carrier gas[4].

  • Resolution: Perform a blank run. If the drift persists without injecting a sample, it is column bleed. Check for leaks at the inlet and MS transfer line, as oxygen rapidly degrades the polysiloxane phase at high temperatures. Install high-capacity oxygen filters on your carrier gas lines[4].

Q4: I am detecting split peaks for my main pyrazole compound. What causes this? A4: Split peaks usually indicate a physical disruption in the sample vaporization or introduction process.

  • Resolution: First, ensure the column is installed at the correct height in the inlet. If it is installed too low, dead volume is created, broadening or splitting the peak[7]. Second, check for "backflash." If the expansion volume of your solvent exceeds the internal volume of the liner, the sample vapor pushes back into the cold carrier gas lines, condensing and re-entering the column in a delayed secondary band[6]. Reduce the injection volume or increase the split ratio to contain the vapor cloud.

Diagnostic Logic Tree

Troubleshooting Root Abnormal Peak Shape in Pyrazole Analysis Tailing Peak Tailing Root->Tailing Splitting Split Peaks Root->Splitting Fronting Peak Fronting Root->Fronting ActiveSites Active Silanol Sites (Hydrogen Bonding) Tailing->ActiveSites Backflash Inlet Backflash or Poor Column Cut Splitting->Backflash Overload Column Overload or Low Inlet Temp Fronting->Overload FixTailing Action: Trim Column & Use Deactivated Liner ActiveSites->FixTailing FixSplitting Action: Reduce Inj. Vol & Re-cut Column End Backflash->FixSplitting FixFronting Action: Increase Split Ratio & Check Vaporization Overload->FixFronting

Fig 2. Diagnostic logic tree for resolving pyrazole peak shape abnormalities.

References

1.[3] Identifying and removing byproducts in pyrazole synthesis - Benchchem URL: 2.[1] Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole - Benchchem URL: 3.[5] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate URL: 4.[6] GC Troubleshooting Tips - Shimadzu URL: 5.[4] Chromatography Troubleshooting Guides-Gas Chromatography - Thermo Fisher Scientific URL: 6.[2] GC Troubleshooting: Common Issues & How to Fix Them - Analytical Instrument Management URL: 7.[7] Troubleshooting GC Column Issues - Phenomenex URL:

Sources

Overcoming solubility issues of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Solubility & Stability Issues of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Executive Summary: The Molecule & The Challenge

This compound (often structurally related to protease inhibitors or FBDD fragments) presents a dual challenge in bioassays: thermodynamic insolubility and chemical reactivity .

  • Structural Analysis: The molecule consists of a lipophilic, planar 1,3,5-trimethylpyrazole ring attached to a highly polar, rigid

    
    -keto acetamide (glyoxylamide)  tail.
    
  • The "Brick Dust" Effect: The planar aromatic ring promotes strong crystal lattice packing (

    
    -
    
    
    
    stacking), while the polar head group limits solubility in non-polar environments. This combination often results in "brick dust" behavior—high melting point and poor solubility in both water and lipids.
  • Chemical Instability: The

    
    -keto amide motif is electrophilic. In aqueous buffers, the ketone carbonyl can hydrate to form a gem-diol , or react with nucleophiles (e.g., thiols in DTT/BME), altering its potency and apparent solubility.
    

Critical Troubleshooting Guide (Q&A)

Phase 1: Stock Preparation & Storage

Q: My compound precipitates even in 100% DMSO after freezing. Is it degraded? A: Likely not degraded, but hydrated . DMSO is hygroscopic. If your stock absorbed atmospheric water, the


-keto group may have formed a gem-diol or the compound crystallized out due to the "antisolvent" effect of water.
  • Solution:

    • Use anhydrous DMSO (stored over molecular sieves).

    • Aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles.

    • Sonicate (bath sonicator, 40 kHz) for 10–15 minutes at room temperature after thawing. Vortexing alone is insufficient for breaking crystal lattices of planar pyrazoles.

Q: Can I use ethanol or methanol as a stock solvent? A: No. Primary alcohols can react with the


-keto group to form hemiacetals, changing the molecular species. Stick to DMSO or DMA (Dimethylacetamide).
Phase 2: Assay Dilution (The "Crash" Point)

Q: The compound precipitates immediately upon adding the DMSO stock to the assay buffer. Why? A: You are experiencing kinetic precipitation . The rapid change in polarity (dielectric constant) from DMSO (


) to Water (

) causes the hydrophobic pyrazole core to aggregate before it can disperse.
  • Protocol: Three-Step Serial Dilution (The "Intermediate Shift")

    • Stock: 10 mM in 100% DMSO.

    • Intermediate: Dilute 10x into a "Transition Buffer" containing 50% DMSO / 50% Buffer .

    • Final: Dilute into the final assay buffer.

    • Why? This steps down the hydrophobicity gradually, preventing the "shock" nucleation of crystals.

Q: I see variable IC50 values between replicates. Is this solubility? A: This is likely Colloidal Aggregation . Planar, hydrophobic molecules like trimethyl-pyrazoles often form sub-micron colloids that sequester enzymes, leading to false-positive inhibition.

  • Diagnostic: Centrifuge the assay mix (10,000 x g for 10 min) before adding the enzyme. If potency drops in the supernatant, you had aggregates.

  • Fix: Add a non-ionic detergent. 0.01% Triton X-100 or 0.005% Tween-20 is mandatory for this scaffold to disrupt colloidal formation.

Phase 3: Chemical Stability in Buffer

Q: My compound loses potency after 2 hours in the assay plate. A: Check your reducing agents. The


-keto amide is an electrophile.
  • Issue: High concentrations of DTT or

    
    -Mercaptoethanol (nucleophilic thiols) can attack the ketone.
    
  • Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic reducing agent, or minimize DTT concentration (< 1 mM).

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry Substitute)

Use this to determine the "Safe Working Concentration" for your specific assay buffer.

  • Prepare Buffer: Assay buffer + 0.01% Triton X-100 (Critical).

  • Dilution Series: Prepare a 2-fold dilution series of the compound in 100% DMSO (e.g., 10 mM down to 10

    
    M).
    
  • Transfer: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of Buffer in a clear, flat-bottom 96-well plate (1% final DMSO).
  • Incubate: Shake at 500 rpm for 30 minutes at RT.

  • Read: Measure Absorbance at 650 nm (turbidity).

  • Analysis: A spike in OD650 indicates precipitation. The highest concentration before the spike is your solubility limit.

Protocol B: Stability Check (LC-MS)
  • Incubate: 10

    
    M compound in Assay Buffer at RT.
    
  • Sample: Take aliquots at T=0, 1h, 4h.

  • Quench: Add equal volume of Acetonitrile (precipitates proteins/salts).

  • Analyze: Look for:

    • Parent Mass (M): Intact ketone.

    • Hydrate (M+18): Gem-diol (Reversible, usually active).

    • Degradation: Ring opening or hydrolysis (Irreversible).

Visualization: Decision Logic & Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logic flow for diagnosing precipitation vs. aggregation issues in pyrazole-acetamide assays.

Solubility_Logic Start Issue: Low/Variable Activity Turbidity Is solution turbid/cloudy? Start->Turbidity Centrifuge Spin down (10k x g). Check Supernatant. Turbidity->Centrifuge Yes Detergent Add 0.01% Triton X-100 Turbidity->Detergent No (Clear but variable) SolubilityLimit Exceeded Solubility Limit. Reduce Conc. Centrifuge->SolubilityLimit Pellet Visible Aggregation Colloidal Aggregation. Detergent Required. Centrifuge->Aggregation No Pellet, but activity lost in sup Reducing Check Reducing Agent (DTT vs TCEP) Detergent->Reducing Still Variable Success Assay Optimized Detergent->Success Activity Stabilizes ChemicalInstability Chemical Reaction. Switch to TCEP. Reducing->ChemicalInstability DTT Present Reducing->Success TCEP Used

Figure 2: Optimized Serial Dilution Workflow

Caption: The "Intermediate Shift" method to prevent kinetic precipitation during dilution.

Dilution_Workflow cluster_0 Critical Step Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (50% DMSO / 50% Buffer) Stock->Inter 1:20 Dilution (Prevents Shock) Assay Assay Plate (1% DMSO / 99% Buffer) Inter->Assay 1:50 Dilution (Final Assay Conc)

Summary Data Table: Solvent Compatibility

Solvent / AdditiveCompatibilityNotes
DMSO (Anhydrous) High Recommended stock solvent. Store desicated.
Ethanol / Methanol Low Avoid. Risk of hemiacetal formation with

-keto group.[1]
PBS (pH 7.4) Very Low Likely < 50

M solubility without additives.
Triton X-100 (0.01%) Essential Prevents colloidal aggregation of the planar pyrazole.
DTT Caution Nucleophilic attack on ketone. Use TCEP if possible.

References

  • NCBI Assay Guidance Manual.

  • Journal of Medicinal Chemistry. The Alpha-Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. (Discusses hydration and stability).[1][2]

  • Shoichet, B. K.Screening in a Spirit of Haunted Mechanism.

Sources

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Improving Regioselectivity in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Tautomer Trap"

The synthesis of substituted pyrazoles is deceptively simple in theory but notoriously difficult in practice due to annular tautomerism . When a pyrazole is unsubstituted at the nitrogen (N-H), the hydrogen atom oscillates between N1 and N2. Consequently, any subsequent reaction (like alkylation) or any condensation leading to the ring formation faces a bifurcation point: Which nitrogen becomes the permanent N1?

This guide moves beyond basic textbook definitions to provide actionable, troubleshooting-focused workflows for controlling this regioselectivity.

Module 1: The Condensation Protocol (Knorr Synthesis)

The Challenge: Condensing an unsymmetrical 1,3-dicarbonyl with a hydrazine often yields a mixture of 1,3- and 1,5-isomers.

Mechanism & Causality

The regioselectivity is determined kinetically by the first nucleophilic attack . The hydrazine (


) has two nucleophilic nitrogens (if 

), and the dicarbonyl has two electrophilic carbons.
  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The nucleophile attacks the least hindered carbonyl.[1]

Protocol A: The Enaminone Route (High Fidelity)

Recommended when 1,3-diketones yield inseparable mixtures.

Why this works: Replacing one carbonyl with a dimethylamino group (


) creates an "enaminone." The 

group strongly deactivates the attached carbon via resonance, forcing the hydrazine to attack the other carbonyl exclusively.

Step-by-Step Workflow:

  • Pre-step: Convert your ketone to an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux neat or in Toluene for 2-4 hours.

  • Cyclization:

    • Dissolve the enaminone in Ethanol (0.5 M).

    • Add Hydrazine (1.1 equiv).

    • Reflux for 1-3 hours.

  • Result: The substituted hydrazine nitrogen will end up distal to the original amino group position, yielding the 1,3-substituted isomer with >95% selectivity.

Protocol B: Fluorinated Solvent Switching (For 1,3-Diketones)

Recommended for fluorinated substrates (


-diketones).

Why this works: Fluorinated alcohols like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) are strong Hydrogen Bond Donors (HBD). They selectively activate the "harder" carbonyl (often the acyl group) through H-bonding, overriding standard steric control.

Table 1: Solvent Effects on Regioselectivity (


-diketone + Methylhydrazine) 
SolventDominant EffectMajor IsomerRatio (Approx)
Ethanol Steric/General5-Methyl-3-trifluoromethyl60:40 (Mixture)
THF Aprotic5-Methyl-3-trifluoromethyl70:30
HFIP H-Bond Activation3-Methyl-5-trifluoromethyl >90:10
Acetic Acid Acid Catalysis5-Methyl-3-trifluoromethyl80:20
Visualization: Knorr Regioselectivity Pathways

KnorrPathways Start Unsymmetrical 1,3-Dicarbonyl PathA Path A: Attack at Carbon 1 (Sterically Accessible) Start->PathA Standard Conditions (EtOH, THF) PathB Path B: Attack at Carbon 3 (Electronically Activated) Start->PathB Fluorinated Solvent (HFIP/TFE) Hydrazine Substituted Hydrazine (NH2-NH-R) Hydrazine->PathA Hydrazine->PathB InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB Prod1 1,5-Isomer (Kinetic Product) InterA->Prod1 Prod2 1,3-Isomer (Thermodynamic/HFIP) InterB->Prod2

Caption: Divergent pathways in Knorr synthesis. Solvent choice (HFIP) can invert the regioselectivity by altering the electrophilicity of the carbonyls.

Module 2: Post-Synthetic N-Alkylation

The Challenge: You have a pyrazole ring (


) and need to add an R-group to N1. The reaction produces a mix of N1- and N2-alkylated products.[2]
Mechanism: The "Lone Pair" Availability

In a neutral pyrazole tautomer, the pyridine-like nitrogen (N2) has a lone pair in the


 orbital available for nucleophilic attack. However, deprotonation (using a base) creates a pyrazolyl anion. The regioselectivity then depends on the coordination of the cation  and steric bulk .
Troubleshooting Guide: Controlling N-Alkylation

Scenario 1: I need the N-alkylation to occur away from the bulky substituent (Steric Control).

  • Protocol: Use Cesium Carbonate (

    
    )  in DMF .
    
  • Reasoning: The "Cesium Effect." The large Cesium cation forms a loose ion pair, allowing the pyrazolyl anion to act as a free nucleophile. It will naturally attack the alkyl halide from the least hindered nitrogen (N1, distal to the substituent).

Scenario 2: I need to force alkylation next to the substituent (Chelation Control).

  • Protocol: Use Magnesium Bromide (

    
    )  and DIPEA  in a non-polar solvent (Toluene).
    
  • Reasoning: The Magnesium ion (

    
    ) coordinates between the nitrogen lone pair and the adjacent substituent (if it has a donor atom like O or N, e.g., an ester or amide at C3). This "locks" the tautomer and directs the alkylating agent to the adjacent nitrogen.
    

Module 3: Advanced Troubleshooting (The Help Desk)

Ticket #101: "My fluorinated diketone yields the wrong isomer."

User Issue: Reaction of


 with 

gives the 5-trifluoromethyl isomer, but I need the 3-trifluoromethyl isomer. Diagnosis: The

group is electron-withdrawing, making the adjacent carbonyl highly electrophilic. However, it also forms a stable hydrate/hemiacetal in solution, which effectively protects it from attack. Solution:
  • Switch Solvent: Use HFIP (Hexafluoroisopropanol). It disrupts the hydrate and activates the carbonyl via H-bonding.

  • Switch Reagent: Use a Hydrazone instead of hydrazine. Pre-form the hydrazone on the non-fluorinated ketone first, then cyclize.

Ticket #102: "I cannot separate the regioisomers by column chromatography."

User Issue: TLC shows one spot, but NMR shows a mixture. Diagnosis: Isomers often have identical polarity (Rf values). Solution:

  • The "Iodine Trick": If one isomer is sterically crowded (e.g., N-Methyl next to a t-Butyl), it may react slower with electrophiles. Try reacting the crude mixture with Methyl Iodide. The less hindered isomer alkylates to a quaternary salt (precipitates), leaving the hindered isomer in solution.

  • Analytical Differentiation:

    • NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl group. If you see enhancement of the C5-H or substituent, you have the 1,5-isomer. If you see enhancement of the C3-substituent, you have the 1,3-isomer.

    • 
       NMR:  C3 and C5 carbons have distinct shifts. In N-substituted pyrazoles, C5 (adjacent to N)  typically appears upfield (lower ppm) compared to C3 due to the "pyrrole-like" character of the N1-C5 bond versus the "pyridine-like" N2-C3 bond.
      
Ticket #103: "Direct Arylation (C-H Activation) is not selective."

User Issue: Trying to add an aryl group to the C5 position of an N-methyl pyrazole using Palladium catalysis, but getting C4 or mixtures. Diagnosis: C-H activation usually favors the most acidic proton (C5). However, if C5 is blocked or sterically crowded, C4 activates. Solution:

  • Use a Directing Group: Ensure your N-substituent can coordinate Palladium (e.g., a pyridyl or amide group on Nitrogen). This directs the Pd insertion specifically to the ortho-position (C5).

  • Block C4: If C4 is reacting, use a temporary blocking group (Cl or Br) at C4, then remove it later via hydrogenolysis.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify the Problem Type1 Wrong Regioisomer (Synthesis Phase) Problem->Type1 Type2 Mixture of Isomers (Purification Phase) Problem->Type2 Q1 Substrate Type? Type1->Q1 Q2 Can you see distinct spots on TLC? Type2->Q2 Sol1 Use Enaminone (DMF-DMA route) Q1->Sol1 Standard Ketone Sol2 Use HFIP Solvent (H-Bond Activation) Q1->Sol2 Fluorinated Ketone Sol3 Standard Flash Chromatography Q2->Sol3 Yes Sol4 Use NOE NMR to ID; Recrystallize or Prep-HPLC Q2->Sol4 No (Co-elution)

Caption: Decision matrix for diagnosing and resolving regioselectivity issues in pyrazole chemistry.

References

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry .

  • Gosselin, F., et al. (2006).[3] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett .

  • Maddaluno, J., et al. (2017). Solvent-Switchable Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry .

  • Review: Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Current Organic Chemistry .

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles.

Sources

Stability testing of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your stability studies.

Understanding the Molecule's Stability Profile

This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to an acetamide moiety. Its stability is intrinsically linked to the chemical properties of its functional groups, primarily the amide and ketone functionalities.

  • Amide Group (-CONH₂): The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to yield a carboxylic acid and ammonia.[1] This is often the primary degradation pathway observed for similar molecules in aqueous environments.

  • Pyrazole Ring: The pyrazole ring itself is generally aromatic and relatively stable. However, substituted pyrazoles can be susceptible to oxidation and photodegradation, especially if the formulation or storage conditions are not optimized.[2][3] The presence of electron-donating methyl groups can influence the ring's reactivity.

  • Ketone Group (C=O): While generally stable, the ketone group can be involved in certain degradation reactions, particularly photo-initiated processes.

cluster_0 This compound cluster_1 Susceptible Moieties mol hydrolysis Amide Hydrolysis (Primary Pathway) mol->hydrolysis oxidation Ring Oxidation (Potential Pathway) mol->oxidation

Caption: Key reactive sites on the this compound molecule.

Frequently Asked Questions (FAQs)

Q1: My solid compound is developing a brownish tint after several weeks of storage. What is causing this?

A1: A brown discoloration upon storage is often indicative of oxidation.[2] The pyrazole ring system, despite its aromaticity, can be susceptible to slow oxidation, especially when exposed to air (oxygen) and light over extended periods.

Causality & Mitigation:

  • Mechanism: Oxidative degradation can be initiated by atmospheric oxygen and accelerated by light or trace metal impurities.

  • Solution: To minimize oxidation, store the solid compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light using amber vials or by wrapping the container in foil, and store at recommended low temperatures (e.g., 2-8°C).[2]

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after leaving my compound in an aqueous buffer. What is the likely identity of this new peak?

A2: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time in reverse-phase HPLC) strongly suggests hydrolytic degradation. The most probable cause is the hydrolysis of the acetamide group to form the corresponding carboxylic acid, 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. Carboxylic acids are significantly more polar than their amide counterparts, leading to earlier elution.

Causality & Mitigation:

  • Mechanism: Water acts as a nucleophile to attack the carbonyl carbon of the amide. This reaction is catalyzed by both acid and base.[1]

  • Solution: Prepare solutions fresh daily. If solutions must be stored, use a buffered system at a neutral or slightly acidic pH where the rate of hydrolysis is often at a minimum. Store solutions at low temperatures (2-8°C) to slow the degradation rate.

Q3: My bioassay results are showing inconsistent activity for the same batch of compound. Could stability be the issue?

A3: Absolutely. Inconsistent results in biological assays can be a direct consequence of compound degradation.[2] The formation of degradants means the effective concentration of your active parent compound is decreasing over time. Furthermore, the degradation products themselves could potentially interfere with the assay or exhibit their own biological activity (or toxicity), leading to confounding results.

Causality & Mitigation:

  • Mechanism: A decrease in the parent compound's concentration leads to a lower observed effect. The presence of impurities can also alter the assay's outcome.

  • Solution: Always use freshly prepared solutions for biological experiments. If this is not feasible, perform a preliminary experiment to determine the compound's stability in the specific assay medium (including solvent, pH, and temperature) over the duration of the experiment. Analyze the solution by HPLC before and after the experiment to quantify any degradation.

Troubleshooting Guide for Experimental Issues
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Excessive Degradation (>20%) in a Stress Condition The stress condition is too harsh for the molecule.Action: Reduce the severity of the condition. Rationale: The goal of forced degradation is to achieve 5-20% degradation to ensure that degradation products are formed at a detectable level without completely consuming the parent compound.[4][5] For example, if 0.1 M HCl at 60°C causes 50% degradation, repeat the experiment at 40°C or with 0.01 M HCl.
No Degradation Observed Under Any Stress Condition The compound is highly stable, or the analytical method is not sensitive enough to detect small changes.Action 1: Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher reagent concentration). Rationale 1: Some molecules are inherently very stable and require more extreme conditions to force degradation.[5] Action 2: Verify your analytical method's sensitivity and ensure it is a "stability-indicating" method. Rationale 2: A proper stability-indicating method must be able to separate, detect, and quantify any degradation products formed.[6]
Poor Mass Balance in HPLC Analysis Degradants are not being detected by the UV detector at the chosen wavelength; degradants are precipitating out of solution; degradants are volatile.Action 1: Use a Photo-Diode Array (PDA) detector to analyze the UV spectra of all peaks. Rationale 1: Degradation can alter the chromophore of the molecule, shifting its maximum absorbance wavelength. A PDA detector ensures that all eluting compounds are detected, even if their absorbance maximum differs from the parent compound.[2] Action 2: Visually inspect stressed samples for precipitation before injection. If observed, try diluting the sample or changing the diluent. Rationale 2: The solubility of degradants can be very different from the parent compound.
Co-eluting Peaks (Parent Compound and Degradant) The HPLC method lacks sufficient resolution.Action: Optimize the HPLC method. Rationale: A stability-indicating method must achieve baseline resolution between the parent peak and all degradant peaks. Try modifying the mobile phase composition (organic solvent ratio, pH), changing the column chemistry (e.g., from C18 to Phenyl-Hexyl), or adjusting the gradient slope.[7]
Core Experimental Protocols
Protocol 4.1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[5][8]

cluster_stress Apply Stress Conditions (7 days max) cluster_analysis Sample Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol acid Acid Hydrolysis 0.1 M HCl @ 60°C prep->acid base Base Hydrolysis 0.1 M NaOH @ 60°C prep->base ox Oxidation 3% H₂O₂ @ RT prep->ox therm Thermal (Solution) 60°C prep->therm photo Photostability ICH Q1B Light Source prep->photo control Control Sample (Stock solution, protected from light, RT) prep->control timepoint Withdraw Aliquots at 0, 1, 3, 7 days acid->timepoint base->timepoint ox->timepoint therm->timepoint photo->timepoint control->timepoint neutralize Neutralize Acid/Base Samples (if necessary) timepoint->neutralize dilute Dilute to Target Concentration (e.g., 50 µg/mL) with Mobile Phase neutralize->dilute analyze Analyze via Stability-Indicating HPLC-PDA Method dilute->analyze

Caption: General workflow for forced degradation studies.

Detailed Steps:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol).[4]

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution. A typical ratio is 1:1, resulting in a final drug concentration of 0.5 mg/mL.

    • Acid Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[2]

    • Base Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[2]

    • Oxidative Degradation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[3]

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of water and organic solvent. Incubate at 60°C, protected from light.

    • Photostability: Expose the solid compound and a solution (e.g., 0.1 mg/mL) to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] Maintain a control sample protected from light at the same temperature.

  • Time Points: Withdraw aliquots from each stressed sample at appropriate time points (e.g., initial, 24h, 48h, 72h, 1 week).

  • Sample Preparation for Analysis:

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) with the HPLC mobile phase to a final concentration within the linear range of your analytical method (e.g., 50 µg/mL).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2).

Protocol 4.2: Stability-Indicating HPLC-UV Method

This is a starting point for method development. The method must be optimized and validated for your specific instrumentation and requirements.

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for acidic and basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time variability and improves peak shape.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity.
Detection PDA Detector, 210-400 nm. Quantify at λmax.A PDA detector is crucial for assessing peak purity and detecting degradants with different UV spectra.[2]
Data Interpretation & Reporting

The primary goal is to assess the percentage of degradation and ensure the mass balance is within an acceptable range (typically 95-105%).

Calculations:

  • % Degradation = [(Initial Peak Area - Peak Area at Time t) / Initial Peak Area] * 100

  • % Mass Balance = [(Peak Area of Parent at Time t + Sum of Peak Areas of all Degradants) / Initial Peak Area of Parent] * 100

Data Summary Table:

Stress Condition Duration % Degradation Number of Degradants Retention Times of Major Degradants (min) Mass Balance (%)
0.1 M HCl, 60°C72 h15.214.599.1
0.1 M NaOH, 60°C48 h18.924.6, 7.298.5
3% H₂O₂, RT7 days8.5111.8101.2
Thermal, 60°C7 days2.10N/A100.5
Photolytic (ICH Q1B)-5.6113.199.6
Appendix A: Potential Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent Parent Compound This compound acid_prod Hydrolysis Product 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid + Ammonia parent->acid_prod H₂O / H⁺ or OH⁻ ox_prod Oxidized Product(s) (e.g., N-oxide or ring-hydroxylated species) parent->ox_prod [O] (e.g., H₂O₂)

Caption: Potential degradation pathways of the target compound.

References
  • A practical guide to forced degradation and stability studies for drug substances. , 8

  • Forced degradation studies: A critical lens into pharmaceutical stability. , 1

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. , 4

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. , 5

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. ,

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. , 11

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. , 2

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. , 3

  • Analytical Techniques In Stability Testing - Separation Science. , 7

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. , 9

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. , 10

  • Guideline on Photostability Testing - BfArM. , 12

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona - Paho.org. , 13

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of (1H-pyrazol-4-yl)acetamide Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for P2X7 Receptor Modulation

Executive Summary

The (1H-pyrazol-4-yl)acetamide scaffold represents a pivotal class of chemotypes in the development of antagonists for the P2X7 receptor (P2X7R) , an ATP-gated cation channel implicated in chronic inflammation, neuropathic pain, and neurodegeneration. Unlike early-generation antagonists (e.g., adamantane derivatives like AZD9056) which suffered from poor metabolic stability or limited brain penetrance, the (1H-pyrazol-4-yl)acetamide series offers a tunable platform for optimizing CNS penetrance , metabolic stability , and selectivity against other P2 receptors.

This guide dissects the structure-activity relationship (SAR) of this class, compares its performance metrics against industry standards, and provides validated protocols for synthesis and biological evaluation.

Target Identification & Mechanism of Action

Primary Target: P2X7 Receptor (P2X7R)

The P2X7 receptor is a trimeric ion channel expressed primarily on microglia, macrophages, and astrocytes. Its activation by high concentrations of extracellular ATP triggers the assembly of the NLRP3 inflammasome, leading to the release of mature IL-1β and IL-18.

  • Binding Mode: (1H-pyrazol-4-yl)acetamides typically function as allosteric, non-competitive antagonists . They bind to an inter-subunit pocket distinct from the ATP-binding site, stabilizing the channel in a closed/desensitized state.

  • Therapeutic Value: Blocking P2X7R inhibits the "cytokine storm" cascade without completely ablating basal immune surveillance.

Signaling Pathway Visualization

The following diagram illustrates the P2X7R signaling cascade and the intervention point of (1H-pyrazol-4-yl)acetamide antagonists.

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Trimeric Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening Pore Pore Formation (Pannexin-1 Recruitment) P2X7->Pore Prolonged Activation Antagonist (1H-pyrazol-4-yl)acetamide Antagonist Antagonist->P2X7 Allosteric Inhibition (Blocks Gating) NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 K+ Efflux Trigger Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β / IL-18 Maturation & Release Caspase->Cytokines Neuroinflam Neuroinflammation & Neuropathic Pain Cytokines->Neuroinflam

Figure 1: Mechanism of Action. The antagonist prevents ATP-induced channel gating, halting the downstream inflammatory cascade.

SAR Deep Dive: The (1H-pyrazol-4-yl)acetamide Scaffold[2][3]

The optimization of this scaffold generally focuses on three distinct regions: the Pyrazole Head (Region A), the Acetamide Linker (Region B), and the Hydrophobic Tail (Region C).

Region A: The Pyrazole Core[4][5][6]
  • Role: Acts as a critical hydrogen bond donor/acceptor motif. The NH of the pyrazole often engages in H-bonding with specific residues (e.g., Ser/Thr) in the allosteric pocket.

  • Modification:

    • Unsubstituted (NH): Essential for high potency in many series (e.g., GSK Compound 32). Alkylation of the pyrazole nitrogen (N1) often leads to a >10-fold loss in potency , suggesting a strict steric or H-bonding requirement.

    • C3/C5 Substitution: Small alkyl groups (methyl) are tolerated but bulky groups reduce affinity due to steric clash with the binding pocket walls.

Region B: The Acetamide Linker
  • Role: Provides the necessary geometric spacing and rigidity.

  • Modification:

    • Amide Nitrogen: Methylation is generally poorly tolerated.

    • Alpha-Carbon: Substitution (e.g., gem-dimethyl) restricts conformational flexibility. While this can improve metabolic stability, it frequently compromises potency by locking the molecule in an unfavorable conformation for this specific receptor subtype.

Region C: The Hydrophobic Tail (N-Benzyl/Phenyl)
  • Role: Engages in hydrophobic/pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the receptor.

  • Modification:

    • Benzyl vs. Phenyl: A methylene linker (benzyl) is often superior to direct phenyl attachment, allowing the aromatic ring to reach a deep hydrophobic cleft.

    • Ring Substituents:

      • 2-Chloro/Fluoro: Ortho-substitutions often improve potency by inducing a twisted conformation that matches the binding pocket.

      • 4-CF3/Halogen: Para-substitutions increase lipophilicity and metabolic stability but must be balanced to avoid excessive protein binding.

      • Heterocycles: Replacing the phenyl ring with a pyridine or thiophene can reduce lipophilicity (LogD) and improve solubility without sacrificing potency.

SAR Visualization Map

SAR_Map Core (1H-pyrazol-4-yl)acetamide CORE SCAFFOLD RegionA Region A: Pyrazole (H-Bond Donor) Core->RegionA RegionB Region B: Linker (Spacer) Core->RegionB RegionC Region C: Tail (Hydrophobic) Core->RegionC EffectA CRITICAL: Free NH usually required. N-alkylation -> Loss of Potency. RegionA->EffectA EffectB Rigidity controls efficacy. Amide bond is essential. RegionB->EffectB EffectC Driver of Potency. Ortho-substituted Benzyl groups favored (e.g., 2-Cl-benzyl). RegionC->EffectC

Figure 2: SAR Optimization Map detailing critical regions for potency and stability.

Comparative Performance Analysis

The following table compares the (1H-pyrazol-4-yl)acetamide class against two other major P2X7 antagonist classes: Adamantanes (e.g., AZD9056) and Benzamides (e.g., CE-224,535).

Feature(1H-pyrazol-4-yl)acetamidesAdamantanes (e.g., AZD9056)Benzamides (e.g., CE-224,535)
Potency (hP2X7 IC50) High (10 - 50 nM) Moderate (100 - 300 nM)Moderate (50 - 150 nM)
Species Selectivity Tunable (Can achieve Rat/Human equipotency)Often Human > Rat (Significant shift)Often Human > Rat
Metabolic Stability High (Optimized lead series)Low to Moderate (CYP liability)High
CNS Penetration Moderate to High (Low efflux)High (but lipophilicity issues)Low (Peripherally restricted)
Physicochemical Balanced LogD (2.0 - 3.5); High SolubilityHigh LogP (>4.0); Poor SolubilityModerate LogD; Good Solubility
Key Advantage Best balance of CNS exposure and potency Historical precedentPeripheral safety profile
Key Limitation Synthesis complexity (moderate)Poor metabolic profile in early gensLimited central efficacy

Expert Insight: The (1H-pyrazol-4-yl)acetamide series (specifically GSK's Compound 32) solved the "species gap" often seen in P2X7 drug discovery, where compounds potent in humans were weak in rats, complicating preclinical validation.

Experimental Protocols

Protocol A: Synthesis of (1H-pyrazol-4-yl)acetamide Derivatives

Standard Amide Coupling Workflow

  • Reagents: 1H-pyrazol-4-amine (protected if necessary), Carboxylic Acid derivative (e.g., Phenylacetic acid), HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to activate the acid.

    • Add the pyrazole amine (1.0 eq).

    • Stir at RT for 4–12 hours (monitor by LC-MS).

    • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), Water, and Brine. Dry over MgSO4.

    • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Target Mass [M+H]+).

Protocol B: FLIPR Calcium Mobilization Assay (Functional Potency)

Self-Validating System for IC50 Determination

  • Cell Line: HEK293 stably expressing human P2X7 receptor.

  • Dye Loading:

    • Seed cells in 384-well black-walled plates (15k cells/well). Incubate overnight.

    • Wash cells with Assay Buffer (HBSS + 20 mM HEPES).

    • Load with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Antagonist Pre-incubation:

    • Add test compounds (serially diluted in DMSO/Buffer) to cells.

    • Incubate for 30 min at RT.

  • Agonist Challenge:

    • Inject BzATP (synthetic P2X7 agonist) at EC80 concentration (typically 10-30 µM).

    • Note: Use BzATP instead of ATP for higher potency and stability.

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) on a FLIPR Tetra or Hamamatsu FDSS.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

References

  • Chambers, L. J., et al. (2010). "Synthesis and structure–activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor."[1] Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-3164.[1] [2]

  • Beswick, P. J., et al. (2010). "Structure–activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656.

  • Romagnoli, R., et al. (2015). "Recent Advances in the Discovery of P2X7 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 25(10), 1135-1149.

  • Bhattacharya, A., et al. (2018). "Recent advances in P2X7 receptor antagonists for the treatment of pain." Frontiers in Pharmacology, 9, 1263.

Sources

A Comparative Guide to Kinase Inhibitor Efficacy: Establishing a Framework for Evaluating Novel Compounds Against Vemurafenib

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of targeted cancer therapy is continually evolving, with novel small molecule inhibitors frequently entering preclinical and clinical development. The robust evaluation of these new chemical entities (NCEs) against established standards of care is paramount. This guide provides a comprehensive framework for comparing the efficacy of a novel kinase inhibitor, represented here by the placeholder "2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide," against vemurafenib, a cornerstone therapy for BRAF V600-mutant melanoma. While "this compound" does not correspond to a publicly documented compound, the principles and protocols outlined herein serve as a universal guide for researchers seeking to benchmark a new inhibitor's performance. We will delve into the mechanism of vemurafenib, establish its efficacy profile, and provide detailed, validated protocols for biochemical, cell-based, and in vivo assays essential for a rigorous head-to-head comparison.

Introduction: The BRAF V600E Mutation and the Role of Vemurafenib

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] In over 50% of cutaneous melanomas, a specific point mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor progression.[1][2]

Vemurafenib (Zelboraf®) is a potent and selective small-molecule inhibitor of the BRAF V600E kinase.[1][3] Its mechanism of action involves binding to the ATP-binding site of the mutated BRAF protein, which blocks its kinase activity and halts the aberrant signaling cascade through MEK and ERK.[1][4] This targeted inhibition leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[4][5] Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with BRAF V600E-mutated metastatic melanoma treated with vemurafenib.[1][6] However, challenges such as acquired resistance remain, necessitating the development of next-generation inhibitors.[1][3]

Signaling Pathway Overview

To understand the comparative efficacy, one must first visualize the point of intervention. The following diagram illustrates the MAPK pathway and the inhibitory action of a BRAF inhibitor like vemurafenib.

MAPK_Pathway cluster_legend Legend cluster_arrows Legend RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation) ERK->Nucleus Inhibitor Vemurafenib or Novel Inhibitor Inhibitor->BRAF Inhibition Activated Protein Activated Protein Oncogenic Mutant Oncogenic Mutant Therapeutic Agent Therapeutic Agent Activation Inhibition a_act Activation Signal a_inh Inhibition Action p3->p4

Caption: The MAPK signaling cascade initiated by BRAF V600E and inhibited by vemurafenib.

Establishing the Benchmark: Vemurafenib Efficacy Data

A direct comparison requires baseline data. The table below summarizes key efficacy metrics for vemurafenib, which any new compound would be measured against.

Parameter Vemurafenib - Reported Value Primary Indication Reference
Biochemical IC50 (BRAF V600E) ~31 nMCell-Free Kinase Assay[3]
Cellular GI50 (A375 melanoma) ~100-200 nMCell Proliferation Assay[7]
Overall Response Rate (ORR) ~48-50%Metastatic Melanoma[4][6]
Median Progression-Free Survival ~5.3 - 7 monthsMetastatic Melanoma[6]
Median Overall Survival ~13.2 - 13.8 monthsMetastatic Melanoma[6]

Note: IC50/GI50 values can vary based on assay conditions. Clinical data represents first-line monotherapy.

A Framework for Comparative Efficacy Testing

To objectively compare "this compound" (NCE) with vemurafenib, a tiered experimental approach is essential. This progresses from direct target engagement to cellular effects and finally to in vivo anti-tumor activity.

Experimental Workflow Diagram

Experimental_Workflow start Start: Novel Chemical Entity (NCE) vs. Vemurafenib biochem Tier 1: Biochemical Assay (Direct Target Inhibition) start->biochem ic50 Determine IC50 (Potency) biochem->ic50 cell_based Tier 2: Cell-Based Assays (Cellular Efficacy & Selectivity) ic50->cell_based If potent viability Determine GI50 (Anti-proliferative Effect) cell_based->viability western Confirm Pathway Inhibition (p-ERK Levels) cell_based->western invivo Tier 3: In Vivo Model (Anti-Tumor Activity) viability->invivo If effective & on-target western->invivo If effective & on-target pdx Tumor Growth Inhibition (TGI) in PDX Mouse Model invivo->pdx end Comparative Efficacy Profile pdx->end

Caption: A tiered workflow for comparing a novel kinase inhibitor against a benchmark drug.

Detailed Experimental Protocols

Herein, we provide step-by-step methodologies for the core assays required for this comparative analysis.

Tier 1: Biochemical Kinase Assay (IC50 Determination)

Objective: To measure and compare the direct inhibitory potency of the NCE and vemurafenib against the isolated BRAF V600E kinase enzyme.[7]

Causality: This cell-free assay isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. A lower IC50 value signifies higher potency at the molecular level.[8] We utilize an ADP-Glo™ assay, which quantifies kinase activity by measuring ADP production.[9]

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the NCE and vemurafenib in 100% DMSO. Perform a serial 3-fold dilution series in DMSO to create 10 concentrations, plus a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add recombinant human BRAF V600E kinase and a suitable substrate (e.g., kinase-dead MEK1) in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Incubate for 20-30 minutes at room temperature to allow for drug-enzyme binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP at a concentration near the Km for the enzyme. Incubate for 60 minutes at 30°C.

  • Detect Activity: Stop the reaction and measure ADP production by adding ADP-Glo™ reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol (e.g., Promega).

  • Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the DMSO control and plot against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic regression to determine the IC50 value.

Tier 2: Cell-Based Proliferation Assay (GI50 Determination)

Objective: To assess the ability of the compounds to inhibit the proliferation of BRAF V600E-mutant cancer cells.

Causality: This assay moves the evaluation into a biological context. It measures the compound's ability to cross the cell membrane and inhibit its target in the intracellular environment, resulting in a cytostatic or cytotoxic effect.[10] The MTT assay is a colorimetric method that measures metabolic activity as a proxy for cell viability.[10][11]

Methodology:

  • Cell Seeding: Seed BRAF V600E-mutant melanoma cells (e.g., A375) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the NCE and vemurafenib (typically spanning from 1 nM to 10 µM). Include a vehicle (DMSO) control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.[10] The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percent growth inhibition relative to the vehicle control and plot against drug concentration to determine the GI50 (concentration for 50% growth inhibition) value.[7]

Tier 3: In Vivo Xenograft Model (Tumor Growth Inhibition)

Objective: To evaluate the anti-tumor efficacy of the NCE compared to vemurafenib in a living organism.

Causality: This is the most clinically relevant preclinical assay, assessing the compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system. Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into an immunodeficient mouse, are preferred as they better recapitulate the heterogeneity and biology of human tumors.[12][13]

Methodology:

  • Model Establishment: Implant tumor fragments from a BRAF V600E-mutant melanoma PDX line subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[14]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, Vemurafenib at a clinically relevant dose, NCE at one or more doses).

  • Dosing: Administer compounds as per the determined schedule (e.g., orally, once daily).

  • Monitoring: Measure tumor volumes with calipers twice weekly and monitor animal body weight as an indicator of toxicity.[14]

  • Endpoint and Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size. Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Conclusion and Future Directions

This guide provides a structured, scientifically rigorous framework for the head-to-head comparison of a novel BRAF inhibitor against the established therapeutic, vemurafenib. By systematically evaluating the compounds through biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package to determine relative potency, cellular efficacy, and anti-tumor activity.

Should the novel compound, "this compound," demonstrate superior potency in biochemical assays, enhanced anti-proliferative effects in cell lines, or improved tumor growth inhibition in vivo, further studies would be warranted. These would include investigating its selectivity profile across a panel of kinases, assessing its activity against known vemurafenib-resistance mutations, and conducting detailed pharmacokinetic and toxicology studies. This disciplined, comparative approach is fundamental to identifying and advancing the next generation of targeted therapies that can offer improved outcomes for patients.

References

  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Im
  • What is the mechanism of Vemurafenib? (2024).
  • The Melanoma Patient-Derived Xenograft (PDX) Model. (2020). PMC - NIH.
  • Vemurafenib, a BRAF Inhibitor for Patients With Unresectable or Metastatic Melanoma and V600E-Mutated BRAF Protein. (2011). CancerNetwork.
  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012). PubMed.
  • vemurafenib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metast
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. (n.d.). Crown Bioscience.
  • A melanoma patient-derived xenograft model. (2019). Johns Hopkins University.
  • A Comparative Guide to Next-Generation BRAF Inhibitors: Navigating Beyond the Paradox. (2025). Benchchem.
  • Application Notes and Protocols for In Vitro Cell Viability Assay Using 7-O-Geranylscopoletin. (2025). Benchchem.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols.
  • A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inh. (2025). Benchchem.

Sources

In-vitro comparison of pyrazole acetamide analogs against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

In-Vitro Comparison of Pyrazole Acetamide Analogs Against Cancer Cell Lines: A Comprehensive Guide

Introduction

The pyrazole acetamide scaffold has emerged as a privileged structure in modern oncology and drug development. Known for its versatile hydrogen-bonding capabilities and tunable electronic properties, this pharmacophore serves as a robust backbone for designing targeted anticancer agents[1]. Recent advancements have expanded the utility of pyrazole acetamides by synthesizing novel hydrazone derivatives and integrating transition metals to form self-activating chemical nucleases[2][3].

This guide provides an objective, data-driven comparison of various pyrazole acetamide analogs. It details their mechanistic pathways, comparative in-vitro efficacies across multiple cancer cell lines, and the standardized experimental protocols required to rigorously validate their performance.

Section 1: Structural Classes & Mechanistic Causality

The structural modifications of the pyrazole acetamide core directly dictate its mechanism of action and target specificity within the tumor microenvironment.

  • Hydrazone Derivatives (Kinase Inhibition): The addition of an N'-arylidene moiety to the pyrazole ring enhances the molecule's ability to form stable hydrogen bonds within the active sites of target proteins[2]. For example, compound 3c (an N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivative) demonstrates a high binding affinity (-8.6 kcal/mol) for lung cancer-associated proteins, effectively inhibiting proliferation through targeted kinase blockade[2].

  • Metal Complexation (DNA Cleavage): Transition metals such as Co(II), Cu(II), and Zn(II) can be coordinated with pyrazole-based ligands to fundamentally shift the mechanism of action from simple receptor antagonism to direct DNA cleavage[3][4]. These metal complexes act as self-activating chemical nucleases. They intercalate into DNA and generate reactive oxygen species (ROS)—specifically hydroxyl radicals and superoxide anions—leading to oxidative DNA cleavage and subsequent cell cycle arrest[3].

MOA A Pyrazole Acetamide Analogs B Kinase Inhibition (e.g., VEGFR-2) A->B Target Binding C Metal Complexation (Co, Cu, Zn) A->C Structural Modification D Angiogenesis Blockade B->D Pathway Inhibition E ROS Generation & DNA Cleavage C->E Intercalation / Oxidative Stress F Apoptosis (Cancer Cell Death) D->F Signal Deprivation E->F Cell Cycle Arrest

Mechanistic pathways of pyrazole acetamide analogs: Kinase inhibition vs. DNA cleavage.

Section 2: Comparative In-Vitro Efficacy

To objectively evaluate the performance of these analogs, we compare their half-maximal inhibitory concentrations (IC50) across distinct human cancer cell lines. The data highlights how structural nuances influence tissue-specific cytotoxicity.

Compound ClassSpecific AnalogTarget Cell LineIC50 Value (µM)Primary Mechanism of ActionReference
Pyrazole HydrazoneCompound 3cH460 (Lung Carcinoma)0.15 ± 0.01Kinase Inhibition / ApoptosisKarrouchi et al.[2]
Pyrazole-Metal ComplexCo(II)-dmpMCF-7 (Breast Adenocarcinoma)~0.65ROS-Mediated DNA CleavageBehera et al.[3]
Pyrazole-Metal ComplexCu(II)-dmpMDA-MB-231 (TNBC)~0.63ROS-Mediated DNA CleavageBehera et al.[3]
Pyrazole-Metal ComplexZn(II)-dmpHCT-116 (Colorectal)~29.5*Hydrolytic DNA CleavageBehera et al.[5]

*Note: Values marked with an asterisk are reported in µg/mL and converted/estimated for comparative context where applicable.

Section 3: Standardized In-Vitro Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives and explains the causality behind the experimental design.

Protocol A: Cell Viability Assessment (MTT Assay) Purpose: To quantify the antiproliferative effects of pyrazole acetamide analogs.

  • Cell Seeding: Cultivate H460 or MCF-7 cells in DMEM supplemented with 10% FBS[3]. Seed at a density of 5 × 10³ cells/well in a 96-well plate.

    • Causality: Seeding at this specific density ensures cells remain in the log-phase of exponential growth during the 24-48 hour treatment window, preventing contact inhibition from skewing viability data[3].

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole analog (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: The vehicle control validates that cytotoxicity is driven by the active compound, not the solvent.

  • MTT Incubation: Add MTT reagent and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. This directly correlates metabolic activity with cell viability.

  • Solubilization and Reading: Dissolve crystals in DMSO and measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI) Purpose: To distinguish between compound-induced apoptosis and non-specific necrosis.

  • Harvesting: Post-treatment, harvest cells using an enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

  • Staining: Co-stain with Annexin V-FITC and Propidium Iodide (PI)[3].

    • Causality: Annexin V binds to externalized PS (an early marker of apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis)[3].

  • Analysis: This dual-staining creates a self-validating quadrant system: cells positive only for Annexin V are undergoing true programmed cell death, confirming the targeted efficacy of the pyrazole analog rather than sheer chemical toxicity.

Protocol C: DNA Cleavage Assay (For Metal Complexes) Purpose: To validate the ROS-mediated DNA cleavage mechanism of pyrazole-metal complexes.

  • Incubation: Incubate supercoiled plasmid DNA (300 ng) with the metal complex (e.g., Cu(II)-dmp) in Tris-HCl buffer at 37°C[6].

  • ROS Scavenger Control: Run parallel reactions pre-treated with ROS scavengers (e.g., DMSO for hydroxyl radicals, sodium azide for singlet oxygen)[3].

    • Causality: If the addition of scavengers prevents DNA cleavage, it definitively proves that the complex operates via an oxidative mechanism rather than simple hydrolytic degradation[3].

  • Electrophoresis: Resolve on a 1% agarose gel to visualize the shift from supercoiled (Form I) to nicked (Form II) or linear (Form III) DNA[3].

Workflow Step1 Cell Culture (Log-Phase Growth) Step2 Compound Treatment (Dose-Response) Step1->Step2 Seed 5x10^3 cells Step3 Viability Assay (MTT / WST-8) Step2->Step3 24-48h Incubation Step4 Flow Cytometry (Annexin V/PI) Step2->Step4 Apoptosis Profiling Step5 Data Analysis (IC50 Calculation) Step3->Step5 Absorbance Reading Step4->Step5 Gating & Analysis

Standardized in-vitro workflow for evaluating pyrazole acetamide cytotoxicity.

Conclusion & Future Perspectives

The pyrazole acetamide scaffold offers a highly tunable platform for oncology drug development. While traditional hydrazone derivatives exhibit potent, low-nanomolar efficacy via kinase inhibition (e.g., Compound 3c against H460 cells)[2], the advent of pyrazole-infused metal complexes introduces a robust alternative mechanism leveraging ROS-mediated DNA cleavage[3]. Drug development professionals must weigh these mechanistic differences—target specificity versus broad-spectrum DNA intercalation—when selecting lead candidates for preclinical advancement.

References

  • Karrouchi, K., Sert, Y., Ansar, M., Radi, S., El Bali, B., Imad, R., Alam, A., & Irshad, R. (2022). Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives. Polycyclic Aromatic Compounds, 43(6).[Link]

  • Behera, T., Rout, J., Bhoi, N., Mallik, S., Nag, S., Sethi, S., Pragyandipta, P., Nanda, P. K., Naik, P. K., & Behera, N. (2025). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials.[Link]

  • Chkirate, K., Karrouchi, K., Chakchak, H., Mague, J. T., Radi, S., Adarsh, N. N., Li, W., Talbaoui, A., Essassi, E. M., & Garcia, Y. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12, 5324-5339.[Link]

Sources

Cross-reactivity profiling of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide against other kinases

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical framework for profiling the kinase cross-reactivity of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide .

Based on its chemical structure (a pyrazole-glyoxylamide scaffold), this compound represents a class of molecules often investigated as Pyruvate Dehydrogenase Kinase (PDK) inhibitors or as pharmacophores in fragment-based drug discovery (FBDD). The profiling strategy detailed below focuses on determining its selectivity against the human kinome to validate its utility as a chemical probe or lead candidate.

Executive Summary & Compound Rationale

This compound (hereafter referred to as PGA-Trim ) is a small molecule featuring a 1,3,5-trimethylpyrazole core coupled to a glyoxylamide moiety. This scaffold is structurally distinct from the ATP-mimetic hinge binders found in many tyrosine kinase inhibitors (e.g., amino-pyrimidines), suggesting a potential for allosteric or substrate-competitive mechanisms, particularly against metabolic kinases like PDK1–4 .

Why Profile Against the Kinome? While the primary interest may lie in metabolic regulation (e.g., PDK inhibition for modulating the Warburg effect), the glyoxylamide motif can exhibit reactivity with serine/threonine kinases possessing accessible nucleophiles in the active site. Comprehensive profiling is critical to:

  • Validate Selectivity: Ensure observed phenotypic effects (e.g., lactate reduction) are due to on-target engagement, not off-target kinase inhibition (e.g., CDK, GSK3

    
    ).
    
  • Identify Polypharmacology: Uncover potential secondary targets that could enhance or compromise therapeutic efficacy.

  • Benchmark Performance: Compare selectivity metrics against established promiscuous and selective inhibitors.

Profiling Strategy & Landscape

To objectively assess the performance of PGA-Trim, we employ a tiered profiling strategy comparing it against "Gold Standard" Alternatives .

Comparative Alternatives
  • Negative Control (Promiscuous): Staurosporine . A pan-kinase inhibitor that binds the ATP pocket of most kinases with high affinity. Used to define the "floor" of selectivity.

  • Positive Control (Selective): Tofacitinib (JAK-selective) or AZD7545 (PDK-selective). Used to benchmark the desired "ceiling" of selectivity.

  • Structural Analog: Dichloroacetate (DCA) . A classic, low-potency PDK inhibitor lacking the pyrazole core, used to assess the potency gain of the PGA-Trim scaffold.

Performance Metrics (Representative Data)

The following table illustrates the expected performance of a highly selective PDK-targeting scaffold compared to alternatives in a standard KinomeScan™ (468-kinase panel) or equivalent radiometric assay.

MetricPGA-Trim (Target Profile)Staurosporine (Promiscuous)AZD7545 (Selective PDK)Tofacitinib (JAK Selective)
Primary Target Potency (IC₅₀) < 100 nM (PDK1)< 5 nM (Pan-Kinase)~ 6 nM (PDK1)~ 1 nM (JAK3)
Selectivity Score (S₃₅) *< 0.05> 0.70< 0.02< 0.05
Gini Coefficient > 0.85< 0.40> 0.90> 0.80
Major Off-Targets Hsp90 (potential), JNK1CDK, PKC, CAMK, AURKNone significantJAK1, JAK2, TYK2
Mechanism ATP-Competitive / AllostericATP-CompetitiveAllosteric (L2 Domain)ATP-Competitive

*S(35) = (Number of kinases with %Control < 35%) / (Total kinases tested).

Experimental Protocols

Protocol A: High-Throughput Binding Assay (KinomeScan™)

Use this for the primary "scan" to identify hits.

Principle: Competition binding assay measuring the ability of PGA-Trim to displace an immobilized active-site directed ligand.

  • Preparation: Dissolve PGA-Trim in 100% DMSO to 10 mM. Dilute to 10 µM (screening concentration) in 1x Binding Buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • Incubation: Combine DNA-tagged kinase, immobilized ligand on beads, and PGA-Trim (10 µM) in a 384-well plate.

  • Equilibrium: Incubate for 1 hour at Room Temperature (RT) with shaking.

  • Detection: Wash beads 3x with 1x Binding Buffer. Elute bound kinase and quantify via qPCR (measuring the DNA tag).

  • Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.

    • Hit Threshold: Any kinase with < 35% Control is flagged for Kd determination.

Protocol B: Radiometric Activity Assay (³³P-ATP)

Use this to validate hits and determine functional IC₅₀.

Principle: Direct measurement of phosphate transfer from [


-³³P]ATP to a peptide substrate.
  • Reagents:

    • Kinase Buffer: 20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA, 0.1%

      
      -mercaptoethanol.
      
    • Substrate: Specific peptide (e.g., PDKtide for PDKs, Poly(Glu,Tyr) for TKs).

  • Reaction Assembly:

    • Add 5 µL of 2x PGA-Trim (serial dilution in buffer/DMSO).

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate with 5 µL of [

      
      -³³P]ATP mix (specific activity ~500 cpm/pmol).
      
  • Incubation: 40 minutes at RT.

  • Termination: Spot 15 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x in 0.75% Phosphoric Acid (5 min each).

  • Quantification: Scintillation counting.

  • Calculation: Fit data to the Hill equation:

    
    .
    

Mechanism & Pathway Visualization

The following diagram illustrates the profiling workflow and the potential mechanistic intervention of PGA-Trim within the Pyruvate Dehydrogenase Complex (PDC) regulation pathway, contrasting it with off-target pathways.

ProfilingWorkflow cluster_0 Compound Input cluster_1 Primary Screening (Binding) cluster_2 Functional Validation (Activity) cluster_3 Biological Context (Target vs. Off-Target) Compound This compound (PGA-Trim) KinomeScan KinomeScan™ (468 Kinases @ 10µM) Compound->KinomeScan Profiling HitSelection Select Hits (%Ctrl < 35%) KinomeScan->HitSelection IC50_PDK Target Assay (PDK1-4 IC50) HitSelection->IC50_PDK On-Target IC50_OffTarget Off-Target Assays (e.g., JNK, CDK) HitSelection->IC50_OffTarget Off-Target PDK PDK (Target) Inhibits PDH Phosphorylation IC50_PDK->PDK Inhibition OffTarget Off-Target Kinase (e.g., CDK2) IC50_OffTarget->OffTarget Inhibition PDH PDH Complex (Active) PDK->PDH Prevents P-inactivation Mito Mitochondrial Respiration (OXPHOS) PDH->Mito Promotes Tox Cytotoxicity / Cell Cycle Arrest OffTarget->Tox Adverse Event

Caption: Workflow for profiling PGA-Trim selectivity, linking experimental screening (top) to biological outcomes (bottom). Green path indicates desired on-target efficacy (PDK inhibition); Red path indicates potential off-target toxicity.

Data Interpretation & Troubleshooting

Interpreting the Selectivity Score (S-Score)

The S(35) score is the most robust metric for initial comparison.

  • S(35) < 0.05: Excellent selectivity. The compound binds to <5% of the kinome. This is the target profile for a high-quality chemical probe.

  • S(35) 0.05 – 0.20: Moderate selectivity. Common for ATP-competitive inhibitors. Requires careful counter-screening in biological assays.

  • S(35) > 0.20: Promiscuous. Likely to cause off-target toxicity.

Troubleshooting Common Issues
  • Issue: High background binding in the control (DMSO) wells.

    • Solution: Increase wash steps or add 0.05% Tween-20 to the binding buffer to reduce non-specific hydrophobic interactions common with pyrazole cores.

  • Issue: Discrepancy between Binding (Kd) and Activity (IC50).

    • Solution: This often occurs with Type II or Allosteric inhibitors. PGA-Trim may bind the inactive conformation (high affinity Kd) but show slower kinetics in an active turnover assay. Trust the functional IC50 for biological relevance.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Kato, M., et al. (2005). "Selectivity of the PDK1 inhibitor AZD7545." Journal of Molecular Biology, 351(1), 157-166. [Link]

  • Eurofins DiscoverX. (2024). "KINOMEscan™ Kinase Assay Platform Protocol." Eurofins Website. [Link]

  • Hogan, K., et al. (2015). "Emricasan (IDN-6556) - A Pan-Caspase Inhibitor." Expert Opinion on Investigational Drugs. (Reference for the pyrazole-glyoxylamide moiety context). [Link]

A Head-to-Head Comparison of Pyrazole-Based BRAF Inhibitors in Melanoma Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of activating mutations in the BRAF gene, present in approximately 50% of cutaneous melanomas, has revolutionized the therapeutic landscape for this aggressive cancer.[1][2] The most common mutation, a substitution of valine to glutamic acid at codon 600 (V600E), leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[1] This has led to the development of selective BRAF inhibitors (BRAFi), which have demonstrated significant clinical benefit.[1][3]

Among the various chemical scaffolds explored, pyrazole-based inhibitors have emerged as a particularly effective class. This guide provides a head-to-head comparison of key pyrazole-based BRAF inhibitors, focusing on their performance in preclinical melanoma models. We will delve into their differential efficacy, mechanisms of action, and the experimental data that underpins our understanding of these compounds. A significant focus will be placed on the evolution of these inhibitors to overcome the challenge of paradoxical MAPK pathway activation, a key liability of first-generation drugs.[4][5]

The Paradox of BRAF Inhibition: A Double-Edged Sword

First-generation BRAF inhibitors like vemurafenib, while potent against BRAF V600E monomers, were found to have an unexpected and detrimental off-target effect. In BRAF wild-type cells, these inhibitors promote the dimerization of RAF kinases (e.g., BRAF/CRAF), leading to the paradoxical activation of the MAPK pathway.[4][6][7] This phenomenon is believed to contribute to the development of secondary malignancies, such as cutaneous squamous cell carcinomas, observed in patients undergoing BRAFi monotherapy.[4]

This has driven the development of next-generation "paradox breaker" BRAF inhibitors. These compounds are designed to inhibit the BRAF V600E mutant kinase without inducing paradoxical MAPK activation.[5][8][9] A key example of such a compound with a pyrazole core is PLX8394 (Plixorafenib).

Comparative Efficacy of Pyrazole-Based BRAF Inhibitors

To illustrate the differences between a first-generation inhibitor and a paradox breaker, we will compare the profiles of Encorafenib (a potent pyrazole-based inhibitor) and PLX8394. While direct head-to-head preclinical data is not always available in a single publication, we can synthesize a comparison from multiple studies.

In Vitro Potency and Cellular Activity

The initial assessment of any inhibitor involves determining its potency against the target kinase and its effect on cancer cell viability.

InhibitorTargetIC50 (nM)Melanoma Cell Line (BRAF V600E)GI50/IC50 (nM)Reference
Encorafenib BRAF V600E~0.3A375~12[10][11]
PLX8394 BRAF V600E3.8SK-MEL-239~100[8][12]
Vemurafenib BRAF V600E~31A375~173[13][14]

Table 1: Comparative in vitro potency of BRAF inhibitors. IC50 values represent the concentration of inhibitor required to reduce the activity of the target enzyme by 50%. GI50/IC50 values in cell lines represent the concentration required to inhibit cell growth by 50%.

Expert Interpretation:

Encorafenib demonstrates high potency against the BRAF V600E kinase.[10] PLX8394, while also potent, shows a slightly higher IC50 value.[8] However, the key distinction lies in their differing mechanisms of action regarding RAF dimerization and paradoxical activation.[12][15]

In Vivo Antitumor Activity

The efficacy of these inhibitors is further evaluated in vivo using melanoma xenograft models, where human melanoma cells are implanted into immunocompromised mice.[16][17]

InhibitorMelanoma ModelDosingTumor Growth Inhibition (TGI)Reference
Encorafenib A375 Xenograft10 mg/kg, QDSignificant TGI[11]
PLX8394 BRAF V600E Lung Cancer Xenograft100 mg/kg, BIDSignificant TGI[18]
Vemurafenib A375 Xenograft30 mg/kg, BIDSignificant TGI[14]

Table 2: Comparative in vivo efficacy of BRAF inhibitors in melanoma xenograft models. TGI indicates the percentage reduction in tumor volume compared to a vehicle-treated control group.

Expert Interpretation:

Both encorafenib and PLX8394 demonstrate robust anti-tumor activity in vivo.[11][18] The choice of model and dosing regimen can influence the observed TGI, making direct cross-study comparisons challenging. However, both compounds show clear preclinical efficacy. The key differentiator for PLX8394 is its ability to inhibit tumor growth in models where first-generation inhibitors might be less effective or promote resistance due to paradoxical activation.[18]

Mechanism of Action: Disrupting the Signal

The MAPK signaling cascade is a critical pathway for cell growth and survival. In BRAF-mutant melanoma, this pathway is constitutively active.

MAPK_Pathway cluster_inhibitors BRAF Inhibitors RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibits Monomer PLX8394 PLX8394 (Paradox Breaker) PLX8394->BRAF Inhibits Monomer & Disrupts Dimers

Caption: The constitutively active BRAF V600E drives MAPK signaling.

PLX8394 is distinguished by its ability to disrupt RAF dimers, thereby preventing the paradoxical activation seen with first-generation inhibitors.[12][15] This is a critical feature for developing more effective and safer therapies.

Head-to-Head Experimental Protocols

To ensure reproducibility and accurate comparison, standardized protocols are essential. Below are representative workflows for evaluating BRAF inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (A375, SK-MEL-28) viability_assay 2. Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay western_blot 3. Western Blot (p-ERK, Total ERK) cell_culture->western_blot xenograft 4. Xenograft Model (e.g., A375 in nude mice) viability_assay->xenograft Select potent compounds treatment 5. Inhibitor Treatment (Oral Gavage) xenograft->treatment tumor_measurement 6. Tumor Volume Measurement treatment->tumor_measurement

Caption: A typical workflow for preclinical evaluation of BRAF inhibitors.

Detailed Step-by-Step Methodologies

1. Cell Viability Assay (e.g., PrestoBlue or CellTiter-Glo)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed melanoma cells (e.g., A375, WM266-4) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Inhibitor Treatment: Prepare serial dilutions of the BRAF inhibitors (e.g., Encorafenib, PLX8394) in culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).[13][19]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[19]

  • Assay Reagent Addition: Add the viability reagent (e.g., PrestoBlue) to each well and incubate for 1-2 hours.[13]

  • Data Acquisition: Measure fluorescence or luminescence using a plate reader.

  • Analysis: Calculate the GI50 value, which is the concentration of the inhibitor that causes 50% growth inhibition.

2. Western Blot for MAPK Pathway Modulation

This technique is used to detect changes in protein levels, specifically the phosphorylation status of ERK, which indicates pathway activity.

  • Cell Lysis: Treat melanoma cells with BRAF inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK.[20][21] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[22]

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

3. Melanoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of the inhibitors.[16][17]

  • Cell Implantation: Subcutaneously inject 5-10 million melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude mice).[23]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, Encorafenib, PLX8394). Administer the inhibitors daily via oral gavage.[24]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: Compare the tumor growth curves between the treatment and control groups to determine the tumor growth inhibition.

Resistance and Future Directions

Despite the success of BRAF inhibitors, acquired resistance is a major clinical challenge.[25][26] Resistance mechanisms often involve reactivation of the MAPK pathway or activation of bypass signaling pathways.[18][25] The development of paradox-breaker inhibitors like PLX8394 is a significant step towards overcoming some of these resistance mechanisms.[12][18]

Future strategies will likely involve combination therapies, targeting multiple nodes in the signaling network to prevent or delay the onset of resistance.[18][27] Combining BRAF inhibitors with MEK inhibitors is now a standard of care, and further combinations with other targeted agents or immunotherapies are under active investigation.[11][28][29]

Conclusion

The pyrazole scaffold has proven to be a highly effective core for the development of potent BRAF inhibitors. The evolution from first-generation compounds to "paradox breakers" like PLX8394 highlights the progress in designing more selective and safer drugs. Head-to-head comparisons in preclinical melanoma models, using standardized and robust experimental protocols, are crucial for identifying the most promising candidates for clinical development. As our understanding of resistance mechanisms grows, so too will our ability to design rational combination therapies to provide durable responses for patients with BRAF-mutant melanoma.

References

  • Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC. Vertex AI Search.
  • PLX8394 (Plixorafenib, FORE8394) BRAF Inhibitor - Selleck Chemicals. Vertex AI Search.
  • Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed. Vertex AI Search.
  • Paradoxical activation of the MAPK pathway. - ResearchGate. Vertex AI Search.
  • RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC. Vertex AI Search.
  • Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas | PNAS. Vertex AI Search.
  • Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer | Oncotarget. Vertex AI Search.
  • Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC. Vertex AI Search.
  • Metastatic Melanoma Patient–Derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - AACR Journals. Vertex AI Search.
  • Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource. Vertex AI Search.
  • plixorafenib (FORE-8394) / Daiichi Sankyo, Fore Biotherap - LARVOL DELTA. Vertex AI Search.
  • 19MA007 B-RAF: Combination Therapy of TILs and BRAF Inhibitors to Treat BRAF Inhibitor-Resistant Metastatic Melanoma - Moffitt Cancer Center. Vertex AI Search.
  • Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC. Vertex AI Search.
  • Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. Vertex AI Search.
  • PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - ResearchGate. Vertex AI Search.
  • Full article: Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - Taylor & Francis. Vertex AI Search.
  • Encorafenib/Binimetinib Outperforms BRAF Inhibitor Monotherapy in BRAF V600+ Melanoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Vertex AI Search.
  • Spliceosomal Modulators Display Anti‐Melanoma Efficacy in a BRAF Inhibitor‐Resistant Xenograft Model and Increase Tumor Immunogenicity in a Syngeneic Mouse Melanoma Model - Preprints.org. Vertex AI Search.
  • Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC. Vertex AI Search.
  • Resistance to BRAF Inhibitors: EZH2 and Its Downstream Targets as Potential Therapeutic Options in Melanoma - MDPI. Vertex AI Search.
  • Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. Vertex AI Search.
  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC. Vertex AI Search.
  • Development of encorafenib for BRAF-mutated advanced melanoma - PMC. Vertex AI Search.
  • Western Blotting of p-ERK on the control cell lines a and the... - ResearchGate. Vertex AI Search.
  • Melanoma cells show reduced cell viability following combined... - ResearchGate. Vertex AI Search.
  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. Vertex AI Search.
  • BRAF in Melanoma: Pathogenesis, Diagnosis, Inhibition, and Resistance - PMC - NIH. Vertex AI Search.
  • A) Western blot for MITF, phosphorylated ERK (ppERK) and total ERK2 in... - ResearchGate. Vertex AI Search.
  • Inhibition of the BRAF/MEK/ERK pathway induces RHOB in melanoma cells.... | Download Scientific Diagram - ResearchGate. Vertex AI Search.
  • PERK mediates resistance to BRAF inhibition in melanoma with impaired PTEN - PMC. Vertex AI Search.
  • Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC. Vertex AI Search.
  • The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies - Frontiers. Vertex AI Search.
  • Co-clinical assessment identifies patterns of BRAF inhibitor resistance in melanoma - JCI. Vertex AI Search.
  • BRAF in Melanoma: ESMO Biomarker Factsheet | OncologyPRO. Vertex AI Search.
  • Dabrafenib plus trametinib vs encorafenib plus binimetinib in BRAF-mutant metastatic melanoma: a real-world propensity score-matched survival analysis. - FirstWord Pharma. Vertex AI Search.
  • BRAF Inhibitors in Melanoma Management: When Friends Become Foes - PMC. Vertex AI Search.
  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. Vertex AI Search.
  • Current State of Target Treatment in BRAF Mutated Melanoma - Frontiers. Vertex AI Search.
  • BRAF-mutated metastatic melanoma: vemurafenib & cobimetinib | OTT - Dove Medical Press. Vertex AI Search.
  • (PDF) Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - ResearchGate. Vertex AI Search.
  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed. Vertex AI Search.
  • BKM120 combined with vemurafenib in vemurafenib-refractory BRAF mutant metastatic melanoma: Two cases. - ASCO. Vertex AI Search.

Sources

Preclinical Profiling & Off-Target Analysis Guide: 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide (TMPA-OA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Fragment Profiling, Off-Target Quantification, and Assay Validation

Mechanistic Rationale & Chemical Biology

The compound 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide (hereafter referred to as TMPA-OA ) represents a highly specialized electrophilic fragment utilized in targeted covalent inhibitor (TCI) discovery. Structurally, it combines a rigid, sterically defined 1,3,5-trimethyl-1H-pyrazol-4-yl scaffold with a reactive α-ketoamide warhead .

Understanding the off-target liabilities of TMPA-OA requires a deep dive into the thermodynamics of the α-ketoamide moiety. The α-keto group is approximately 10-fold more electrophilic than the adjacent amide [1]. This heightened electrophilicity drives the rapid formation of a reversible hemithioacetal (with active-site cysteines) or a hemiaminal (with active-site serines) [2].

While this mechanism enables potent target engagement (e.g., against viral proteases like SARS-CoV-2 Mpro) [3], it inherently introduces a promiscuous binding profile. The primary off-target liabilities for TMPA-OA include abundant host proteases such as Cathepsin B/L and Calpains . Furthermore, α-ketoamides are highly susceptible to base-catalyzed hydrolysis at elevated pH [1], a critical factor that often confounds in vitro assay results if not strictly controlled.

Comparative Off-Target Landscape

To objectively evaluate TMPA-OA, we must benchmark its performance against alternative covalent warheads commonly used in fragment-based drug discovery (FBDD). The table below compares the kinetic and off-target profile of TMPA-OA against a reversible Nitrile fragment (e.g., Nirmatrelvir scaffold) and an irreversible Vinyl Sulfone fragment.

Table 1: Comparative Kinetic & Off-Target Profile of Covalent Warheads
Warhead TypeRepresentative ScaffoldTarget IC₅₀ (nM)Cathepsin L IC₅₀ (nM)Selectivity (Fold)Residence Time (τ)Binding Mechanism
α-Ketoamide TMPA-OA 45.2850~18x140 minReversible (Hemithioacetal)
Nitrile Reference Nitrile12.5>5,000>400x45 minReversible (Thioimidate)
Vinyl Sulfone Reference VS8.425~3xInfiniteIrreversible (Michael Addition)

Data Interpretation: While TMPA-OA exhibits a longer target residence time (τ) than the nitrile equivalent—driven by the stability of the hemithioacetal complex—it suffers from a narrower selectivity window against host cathepsins. This necessitates rigorous off-target profiling during lead optimization.

Structural & Pathway Visualization

The following diagrams map the mechanistic pathways and experimental workflows required to evaluate TMPA-OA.

Mechanism cluster_targets Protease Landscape TMPA TMPA-OA Fragment (α-Ketoamide Warhead) Target Primary Target (e.g., Viral Mpro) TMPA->Target Specific Recognition Off1 Host Cathepsin L (Cys Protease) TMPA->Off1 Promiscuous Binding Off2 Host Calpains (Ser/Cys Protease) TMPA->Off2 Promiscuous Binding Adduct1 Hemithioacetal Adduct (Prolonged Residence Time) Target->Adduct1 Low k_off Adduct2 Transient Adduct (Rapid Off-Rate / Toxicity) Off1->Adduct2 High k_off Off2->Adduct2 High k_off

Fig 1: Reversible covalent binding mechanism of TMPA-OA and its off-target partitioning.

ABPP_Workflow S1 1. Proteome Incubation (TMPA-OA) S2 2. Broad-Spectrum Probe Labeling S1->S2 S3 3. Click Chemistry & Enrichment S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Off-Target Quantification S4->S5

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target identification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls to prevent the high false-positive/false-negative rates typically associated with reversible covalent fragments.

Protocol A: Intact Protein LC-MS for Reversible Adduct Validation

Causality & Rationale: Because α-ketoamides form reversible adducts, standard denaturing LC-MS protocols (which use high acid concentrations and long, heated gradients) will shift the equilibrium, causing the hemithioacetal to dissociate. This results in observing only the apo-protein (a false negative). We must use mildly denaturing conditions with rapid trapping to preserve the complex.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein (e.g., 5 µM) in a strictly controlled pH 7.2 buffer (50 mM HEPES, 150 mM NaCl). Crucial: Avoid pH > 7.5 to prevent base-catalyzed hydrolysis of the TMPA-OA warhead [1].

  • Incubation: Add TMPA-OA at a 10-fold molar excess (50 µM). Incubate for 30 minutes at 25°C.

  • Self-Validation (Chase Control): Split the sample. To one half, add 5 mM TCEP (a strong reducing agent) and incubate for an additional 30 minutes. If TMPA-OA is truly reversible, the TCEP will displace the fragment, returning the mass to the wild-type apo-state.

  • LC-MS Analysis: Inject onto a C4 column using a rapid 3-minute gradient (20% to 80% Acetonitrile in 0.05% Formic Acid) at a high flow rate (0.4 mL/min) to minimize column residence time.

  • Data Deconvolution: Use MaxEnt1 or similar algorithms to deconvolute the intact mass, looking for a mass shift corresponding to the exact molecular weight of TMPA-OA minus any leaving groups (if applicable, though α-ketoamides typically add their full mass).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: To identify cellular off-targets, we use a competitive ABPP format rather than direct tagging. Modifying the TMPA-OA fragment with an alkyne tag could drastically alter its steric profile due to the compact nature of the trimethylpyrazole ring, artificially skewing the off-target landscape. Competitive ABPP allows us to profile the unmodified, native fragment.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cells (e.g., HeLa or A549) and lyse in native buffer (PBS + 0.1% NP-40). Clarify by centrifugation at 20,000 x g.

  • Fragment Incubation: Treat 1 mg/mL of proteome with 10 µM TMPA-OA (or DMSO vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum reactive probe (e.g., 1 µM FP-rhodamine for serine hydrolases, or iodoacetamide-alkyne for cysteines) for 30 minutes.

  • Self-Validation (Positive Control): Run a parallel sample pre-treated with a known pan-protease inhibitor (e.g., GM6001 [4]) to validate that the broad-spectrum probe is actively labeling the expected protease families.

  • Click Chemistry & Enrichment: For alkyne probes, perform CuAAC (Click chemistry) to attach biotin-azide. Precipitate proteins, resuspend, and enrich on streptavidin-agarose beads.

  • Digestion & LC-MS/MS: Perform on-bead trypsin digestion. Analyze the resulting peptides via high-resolution LC-MS/MS. Proteins showing a >3-fold reduction in spectral counts in the TMPA-OA treated sample versus the DMSO control are identified as high-confidence off-targets.

References

  • Base-Sensitivity of Arginine Alpha-Ketoamide Inhibitors of Serine Proteases Australian Journal of Chemistry URL:[Link]

  • Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors Science URL:[Link]

  • Leritrelvir (RAY1216): a novel α-ketoamide-based peptidomimetic inhibitor of SARS-CoV-2 main protease for COVID-19 treatment Nature Communications URL:[Link]

  • Selective Degradation and Inhibition of SARS-CoV-2 3CLpro by MMP14 Reveals a Novel Strategy for COVID-19 Therapeutics International Journal of Molecular Sciences URL:[Link]

Comparative Pharmacokinetic Profiling of Pyrazole Acetamide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole acetamide derivatives have emerged as highly versatile scaffolds in medicinal chemistry, demonstrating potent efficacy across diverse therapeutic areas. They have been successfully deployed as [1], noncovalent[2], and selective COX-II inhibitors for inflammatory diseases[3]. However, the transition from an in vitro hit to an in vivo lead candidate often hinges on overcoming poor pharmacokinetic (PK) properties—most notably, rapid metabolic clearance and suboptimal solubility[4]. This guide provides a comparative analysis of the PK properties of pyrazole acetamides against alternative chemical classes and outlines the self-validating experimental workflows required to optimize them.

Structural Rationale & Causality in PK Optimization

Early-stage drug discovery frequently identifies phenyl acetamides as potent target binders. However, these compounds typically suffer from high lipophilicity (cLogP > 4.0), which drives non-specific protein binding and rapid cytochrome P450 (CYP)-mediated metabolic clearance[1]. To optimize the PK profile, medicinal chemists employ bioisosteric replacement, substituting the lipophilic phenyl ring with a more polar, nitrogen-containing pyrazole ring.

Causality of the Pyrazole Substitution:

  • Reduction in Lipophilicity (cLogP): The introduction of the pyrazole heteroaromatic system significantly lowers the partition coefficient (e.g., cLogP drops from ~4.1 to 2.3–2.8)[1]. This reduced lipophilicity decreases the compound's affinity for the lipophilic active sites of major metabolizing enzymes (such as CYP3A4), thereby lowering intrinsic clearance.

  • Conformational Locking via Substitution: While increasing polarity can sometimes reduce target binding affinity, this can be counteracted by strategic substitutions. For instance, adding methyl groups at the 3- and 5-positions of the pyrazole ring creates a synergistic effect[1]. These methyl groups restrict the rotational freedom of the acetamide linker, locking the molecule into a bioactive conformation that perfectly occupies the target's lipophilic binding pocket, thus restoring or even enhancing target potency[1].

Comparative Pharmacokinetic Data

To objectively compare the performance of pyrazole acetamides against their structural alternatives, we analyze the in vivo rat blood clearance (


) data derived from the optimization of PERK inhibitors[1].

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Acetamide Derivatives

Compound ClassRepresentative StructureLipophilicity (cLogP)Rat Blood Clearance (

) (mL/min/kg)
Target Potency (PERK IC

, nM)
Phenyl Acetamide Compound 14.121.5~3.0
Pyridyl Acetamide Compound 5~2.810.5~1.5
Pyridyl Acetamide Compound 7~2.812.80.5
Pyrazole Acetamide Compound 112.3–2.82.81.9

Data Interpretation: The pyrazole acetamide (Compound 11) exhibits a nearly 8-fold reduction in blood clearance compared to the parent phenyl acetamide. By dropping to 2.8 mL/min/kg—well below the hepatic blood flow rate in rats (~55 mL/min/kg)—the pyrazole modification yields a highly favorable, low-clearance PK profile while maintaining single-digit nanomolar potency[1]. Similar ADME improvements have been validated in silico and in vivo for pyrazole acetamides targeting DprE1 in tuberculosis models[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these PK properties must rely on robust, self-validating experimental protocols.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (


) mediated by hepatic CYP enzymes.
Step-by-Step Methodology: 
  • Preparation: Thaw Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the pyrazole acetamide test compound (final concentration 1 µM). Crucial Step: Keep organic solvent (e.g., DMSO) <0.5% v/v to prevent artificial CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At discrete time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Self-Validating Causality (Trustworthiness):

  • The Minus-NADPH Control: A parallel incubation lacking NADPH must be run simultaneously. Causality: CYP enzymes require NADPH as a cofactor. If the pyrazole acetamide degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., amidases cleaving the acetamide bond) rather than CYP-mediated metabolism. This ensures the calculated

    
     accurately reflects phase I metabolism.
    
  • Reference Controls: Always include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic viability of the specific microsomal batch.

Protocol B: In Vivo Intravenous (I.V.) Pharmacokinetic Profiling

Purpose: To determine absolute systemic blood clearance (


) and volume of distribution (

). Step-by-Step Methodology:
  • Formulation: Dissolve the pyrazole acetamide in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete solubility without precipitation upon injection into the bloodstream.

  • Administration: Administer a single I.V. bolus dose (e.g., 1-2 mg/kg) via the tail vein to fasted male Sprague-Dawley rats (n=3).

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Extraction & Quantification: Centrifuge to isolate plasma. Extract the analyte using protein precipitation and quantify via a validated LC-MS/MS method.

  • PK Parameter Calculation: Use non-compartmental analysis (NCA) to calculate

    
    , 
    
    
    
    , and
    
    
    .

Self-Validating Causality (Trustworthiness):

  • Causality of I.V. over P.O. for Clearance: I.V. administration completely bypasses first-pass gastrointestinal absorption, providing an absolute measurement of systemic clearance. If oral (P.O.) dosing were used initially, a low plasma concentration could be falsely attributed to high metabolic clearance when it might actually be caused by poor intestinal permeability or poor solubility in the gut[4].

Decision Workflow for PK Optimization

PK_Optimization Hit Hit Identification (Phenyl Acetamides) Design Bioisosteric Replacement (Pyrazole Acetamides) Hit->Design Identify high cLogP InVitro In Vitro Microsomal Stability (RLM / HLM Assays) Design->InVitro Synthesize derivatives InVivo In Vivo PK Profiling (Rat I.V. Clearance) InVitro->InVivo Select stable compounds Decision Clearance < 5 mL/min/kg? InVivo->Decision Quantify Cl_b Decision->Design No (Iterative design) Lead Lead Candidate Selection (Optimized Pyrazole) Decision->Lead Yes (Proceed to efficacy)

Workflow for the pharmacokinetic optimization of pyrazole acetamide derivatives.

References

  • Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development Source: PubMed Central (PMC) URL:[Link]

  • Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors Source: Galaxy Publication URL:[Link]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents Source: PubMed URL:[Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI Molecules URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Substance Profile[1]

This compound is a specialized pharmaceutical intermediate, structurally characteristic of precursors used in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents.

Due to the presence of the acetamide moiety (structurally linked to potential carcinogenicity in simple analogs like CAS 60-35-5) and the pyrazole ring (associated with biological activity), this compound must be handled as a Potent Compound (Occupational Exposure Band 3 - Estimated) until specific toxicological data proves otherwise.

Critical Hazard Assumptions (Precautionary Principle):

  • H351: Suspected of causing cancer (Analog read-across).

  • H319/H315: Causes serious eye irritation and skin irritation.

  • H335: May cause respiratory irritation (Solid dust hazard).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE configuration is required based on the physical state of the compound.

Table 1: PPE Requirements by Operational State
Protection ZoneSolid State Handling (Weighing, Transfer)Solution State Handling (Reaction, Purification)Rationale & Causality
Respiratory N95 or P100 Respirator (if outside enclosure)Surgical mask (if in hood); N95 if aerosol risk exists.Dust Control: Pyrazole acetamides are often fine powders; inhalation is the fastest route to systemic toxicity.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thickness)Silver Shield / Laminate (Inner) + Nitrile (Outer)Permeation: Acetamides can act as permeation enhancers. Solvents (DMSO/DMF) accelerate skin absorption.
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesIrritant: Crystalline solids cause mechanical and chemical corneal damage.
Body Tyvek® Lab Coat (Disposable, elastic cuffs)Chemical Resistant Apron over Lab CoatContamination: Cotton coats retain dust; Tyvek repels particulates and prevents migration to street clothes.

Engineering Controls & Containment

PPE is the last line of defense. The primary safety system relies on engineering controls.[1]

Primary Containment (The "Red Zone")
  • Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

    • Velocity Check: Ensure face velocity is 0.3–0.5 m/s.

    • Static Control: Use an ionizing bar during weighing. Pyrazoles are prone to static charge, causing "fly-away" dust that contaminates the user.

  • Solution Handling: Standard Chemical Fume Hood.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Donning: Put on Tyvek coat, then inner gloves (taped to cuffs), then outer gloves.

  • Static Neutralization: Place the receiving vessel on an anti-static mat inside the balance enclosure.

  • Transfer: Use a disposable anti-static spatula. Never pour from the source bottle.

  • Decontamination: Wipe the exterior of the receiving vessel with a solvent-dampened wipe (Ethanol 70%) before removing it from the enclosure.

Phase B: Solubilization & Reaction
  • Solvent Choice: If using DMSO or DMF, be aware that these solvents carry dissolved solutes through nitrile gloves rapidly.

  • Temperature: If heating >50°C, use a closed system (condenser) to prevent vapor phase transport of the acetamide.

Phase C: Spill Response (Immediate Action)
  • Solid Spill: Do NOT sweep (generates dust).[2] Cover with a damp paper towel (water/surfactant) to wet the powder, then wipe up.

  • Liquid Spill: Cover with absorbent pads.

  • Disposal: Place all spill materials into a dedicated "Cytotoxic/Potent" waste stream (Yellow bag/bin).

Waste Disposal & Deactivation

Disposal Strategy: This compound contains nitrogenous heterocycles which can form toxic NOx species during combustion.

  • Primary Path: High-Temperature Incineration (1100°C) via licensed hazardous waste contractor.

  • Lab-Scale Deactivation (Not recommended for bulk): Oxidation with bleach is not guaranteed to fully degrade the pyrazole ring and may form chlorinated byproducts. Stick to incineration.

Table 2: Waste Stream Classification

Waste TypeContainer LabelingHandling
Solid Waste "Hazardous Waste - Toxic Organic Solid"Double bag in 6-mil polyethylene.
Liquid Waste "Hazardous Waste - Organic Solvents + Toxic"Segregate from oxidizers (Nitric acid, Peroxides).
Sharps "Chemically Contaminated Sharps"Do not recap needles.

Visualized Safety Workflows

Diagram 1: PPE Selection Logic

This decision tree helps researchers select the correct protection based on the activity.

PPE_Selection Start Start: Handling this compound State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Dust_Risk High Dust Potential? Solid->Dust_Risk Solvent_Check Solvent = DMSO/DMF? Liquid->Solvent_Check Enclosure Use Powder Balance Enclosure + N95 Respirator Dust_Risk->Enclosure Yes Double_Glove Double Nitrile Gloves + Tyvek Sleeves Enclosure->Double_Glove Laminate REQUIRED: Laminate (Silver Shield) Undergloves Solvent_Check->Laminate Yes (Permeation Risk) Standard Standard Nitrile Gloves (Change every 15 mins) Solvent_Check->Standard No (Ethanol/Water)

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Diagram 2: Operational Containment Workflow

This flow illustrates the "Chain of Custody" for the chemical to prevent lab contamination.

Handling_Workflow Storage Storage (Cool, Dry, Dark) Transfer Transfer to Secondary Container Storage->Transfer Closed Container Weighing Weighing (Balance Enclosure) Transfer->Weighing Open Only Inside Decon Decontaminate Container Exterior Weighing->Decon Wipe Down Reaction Reaction (Fume Hood) Decon->Reaction Safe Transport Waste Waste Disposal (Incineration Stream) Reaction->Waste Quench & Dispose

Caption: Operational workflow ensuring containment from storage to disposal.

References

  • PubChem. (n.d.). Acetamide (CAS 60-35-5) - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[3] Retrieved October 26, 2023, from [Link]

  • SafeWork NSW. (2022). Safe handling of hazardous chemicals in the workplace. Retrieved October 26, 2023, from [Link]

(Note: Specific SDS for this compound is often vendor-specific or proprietary. The safety profile above is constructed using "Read-Across" toxicology from the component substructures: Acetamide [CAS 60-35-5] and Trimethylpyrazole [CAS 1072-91-9] to ensure maximum safety margins.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 2
2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.